Product packaging for 1,3-Decadiyne(Cat. No.:CAS No. 55682-66-1)

1,3-Decadiyne

Cat. No.: B15466420
CAS No.: 55682-66-1
M. Wt: 134.22 g/mol
InChI Key: TWNSNUSORGVGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Decadiyne is a high-purity linear diyne compound supplied for specialized research applications. This molecule features conjugated carbon-carbon triple bonds, making it a valuable building block in organic synthesis and materials science. It is particularly useful in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of complex molecular architectures and polymers. Researchers also utilize this compound in the development of conjugated polymers and molecular wires, where its electronic properties can be exploited for creating conductive materials. As a rigid linear scaffold, it finds applications in supramolecular chemistry and the construction of novel macrocycles. Proper handling procedures should be followed, and this product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B15466420 1,3-Decadiyne CAS No. 55682-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55682-66-1

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

deca-1,3-diyne

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h1H,4,6,8-10H2,2H3

InChI Key

TWNSNUSORGVGBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC#C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,3-Decadiyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Decadiyne (C₁₀H₁₄) is a conjugated diyne, a class of organic compounds characterized by the presence of two carbon-carbon triple bonds separated by a single bond. This arrangement results in a rigid, linear π-system that imparts unique chemical reactivity, making it a valuable building block in organic synthesis. Its structure allows for a variety of transformations, including cycloadditions, hydrogenations, and hydrofunctionalization reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, supported by experimental protocols and mechanistic diagrams.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. The compound is typically encountered as an orange or yellow liquid under standard conditions.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₄PubChem[2]
Molecular Weight 134.22 g/mol PubChem[2]
Physical State LiquidOrganic Syntheses[1]
Color Orange / ReddishOrganic Syntheses[1]
IUPAC Name Deca-1,3-diynePubChem[2]
CAS Number 53919-51-4PubChem[2]

Reactivity and Key Reactions

The reactivity of this compound is dominated by its conjugated alkyne system. The presence of two adjacent π-systems allows for unique modes of addition and cyclization. Key transformations include hydrofunctionalization, cycloaddition, and hydrogenation. The conjugated nature of the diynes presents challenges in controlling regioselectivity, as reactions can potentially undergo 1,2-, 3,4-, or 1,4-monoadditions, as well as double additions.[3]

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-Y bond across one of the triple bonds. These reactions are powerful tools for creating functionalized enynes, which are versatile synthetic intermediates.

Hydroboration: The addition of a boron-hydrogen bond across a C≡C bond is a well-established method. For conjugated diynes, non-catalytic hydroboration using reagents like disiamylborane (B86530) can proceed with high regio- and stereoselectivity.[4] The reaction typically involves the syn-addition of the H-B bond to one of the alkyne units.

Hydroamination: The addition of an N-H bond across an alkyne is a highly atom-economical method for synthesizing nitrogen-containing compounds. While less common for diynes compared to simple alkynes, metal catalysts, including those based on gold or rhodium, can promote the addition of amines or sulfonamides.[5][6][7][8] The reaction can be envisioned to proceed through the activation of the alkyne by the metal catalyst, followed by nucleophilic attack of the amine.

Cycloaddition Reactions

The electron-rich π-system of this compound makes it an excellent participant in cycloaddition reactions to form carbo- and heterocyclic rings.

[2+2+2] Cycloaddition: This reaction allows for the construction of substituted benzene (B151609) rings. For instance, nickel-catalyzed cycloaddition of a non-conjugated diyne with a 1,3-butadiyne (B1212363) derivative can afford alkynyl-substituted benzene intermediates.

1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered heterocycles.[9] The reaction occurs between a 1,3-dipole (e.g., an azide (B81097) or a nitrile oxide) and a dipolarophile (the diyne).[10] This type of reaction, often referred to as a Huisgen cycloaddition, is a concerted, pericyclic process that proceeds through a six-electron transition state.[9][10] When an alkyne is used as the dipolarophile, the resulting five-membered ring is aromatic.[9]

Hydrogenation

The triple bonds of this compound can be partially or fully reduced through hydrogenation.

Partial Hydrogenation: Selective reduction to the corresponding diene or enyne is a significant synthetic challenge. Catalysts like Lindlar's catalyst are commonly used for the cis-selective semihydrogenation of alkynes to alkenes. For conjugated diynes, controlling the extent of hydrogenation to avoid over-reduction to the alkane requires careful selection of the catalyst and reaction conditions.

Full Hydrogenation: In the presence of powerful hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, this compound can be fully saturated to yield n-decane.

Experimental Protocols

Synthesis of this compound

A robust, two-step procedure for the synthesis of terminal 1,3-diynes has been optimized from earlier methods. The protocol involves a Sonogashira coupling followed by an elimination reaction.[1]

Step 1: Sonogashira Coupling to form (E)-1-Chloro-1-en-3-nonyne

  • To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and argon inlet, add copper(I) iodide (3.27 g, 17.2 mmol, 0.03 equiv) and tetrakis(triphenylphosphine)palladium(0) (19.8 g, 17.2 mmol, 0.03 equiv).

  • Evacuate the flask and backfill with argon three times.

  • Add diisopropylamine (B44863) (500 mL) and 1-octyne (B150090) (84.0 mL, 572 mmol, 1.0 equiv).

  • Cool the resulting yellow slurry to 0 °C in an ice-water bath.

  • Add vinylidene chloride (64.0 mL, 858 mmol, 1.5 equiv) dropwise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture by rotary evaporation. The residue is then purified by column chromatography on silica (B1680970) gel using hexanes as the eluent to afford the desired enyne as a yellow liquid.

Step 2: Elimination to form this compound

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in THF at -78 °C.

  • In a separate flask, dissolve the (E)-1-chloro-1-en-3-nonyne (11.0 g, 64.4 mmol) from Step 1 in 80 mL of THF and cool to -78 °C.

  • Transfer the enynyl chloride solution via cannula into the LDA solution at a rate that maintains the internal temperature below -70 °C.

  • Stir the resulting dark reddish mixture at -78 °C for 5-10 minutes.

  • Quench the reaction by pouring it into a separatory funnel containing a half-saturated NH₄Cl solution.

  • Extract the mixture with pentanes and wash the organic layer with 10% HCl solution and saturated NaCl solution.

  • Dry the organic layer over MgSO₄, filter, and concentrate by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel using pentanes as the eluent to provide this compound as an orange liquid.[1]

Visualizations

Logical Workflow for Diyne Functionalization

The following diagram illustrates a general workflow for the functionalization of a 1,3-diyne substrate, leading to different classes of products based on the chosen reaction type.

G cluster_start Starting Material cluster_reactions Reaction Classes cluster_products Product Classes start This compound hydro Hydrofunctionalization start->hydro cyclo Cycloaddition start->cyclo reduc Reduction/ Hydrogenation start->reduc p1 Functionalized Enynes (e.g., Borylated, Aminated) hydro->p1 e.g., Hydroboration, Hydroamination p2 Carbo- and Heterocycles (e.g., Benzenes, Triazoles) cyclo->p2 e.g., [2+2+2], 1,3-Dipolar p3 Dienes, Enynes, or Alkanes reduc->p3 e.g., Partial or Full Hydrogenation

Caption: General reaction pathways for this compound.

Mechanism of 1,3-Dipolar Cycloaddition

The diagram below outlines the concerted pericyclic mechanism for the Huisgen 1,3-dipolar cycloaddition between a generic 1,3-dipole (represented as A-B-C) and one of the alkyne units of this compound.

G cluster_reactants Reactants cluster_ts Concerted Transition State cluster_product Product R C₆H₁₃-C≡C-C≡C-H TS Formation of 5-membered ring R->TS [4π+2π] Pericyclic Reaction Dipole A⁺=B-C⁻ Dipole->TS [4π+2π] Pericyclic Reaction Product Substituted Heterocycle TS->Product

Caption: Mechanism of 1,3-dipolar cycloaddition.

References

synthesis and isolation of 1,3-decadiyne

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Isolation of 1,3-Decadiyne

Introduction

This compound is an organic compound featuring a conjugated diyne functional group. This structural motif is of significant interest in various fields, including natural product synthesis, materials science, and medicinal chemistry, due to its unique electronic and structural properties.[1] Conjugated diynes serve as versatile building blocks for constructing more complex molecular architectures, such as polymers, macrocycles, and heterocycles.[2][3] The synthesis of unsymmetrical diynes like this compound requires selective cross-coupling methodologies to avoid the formation of undesired homocoupled byproducts.[1]

Among the various methods available for synthesizing unsymmetrical 1,3-diynes, the Cadiot-Chodkiewicz coupling is one of the most widely employed and reliable strategies.[1][4] This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne.[4][5] This guide provides a comprehensive overview of the synthesis of this compound, focusing on a robust method involving the Sonogashira coupling of 1-octyne (B150090) with vinylidene chloride, followed by an elimination reaction to yield the target molecule.[6] Detailed experimental protocols, quantitative data, and workflow diagrams are presented to aid researchers in the successful synthesis and isolation of this compound.

Synthetic Strategy

The preparation of this compound can be efficiently achieved through a two-step sequence starting from commercially available 1-octyne. The overall strategy is as follows:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling of 1-octyne with vinylidene chloride to form the intermediate 1-chloro-1-decen-3-yne.

  • Dehydrochlorination: Base-promoted elimination of hydrogen chloride from the intermediate using a strong base like lithium diisopropylamide (LDA) to furnish the terminal 1,3-diyne.[6]

This approach provides a reliable route to the terminal diyne, which is a versatile precursor for further functionalization.

Synthesis_Pathway cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Elimination Octyne 1-Octyne Intermediate 1-Chloro-1-decen-3-yne Octyne->Intermediate VinylideneChloride Vinylidene Chloride VinylideneChloride->Intermediate Decadiyne This compound Intermediate->Decadiyne LDA LDA, THF Pd_Catalyst Pd(PPh₃)₄, CuI, n-BuNH₂

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established literature procedures and provide a detailed guide for the synthesis and purification of this compound.[6]

Protocol 1: Synthesis of this compound

This procedure details the Sonogashira coupling of 1-octyne with vinylidene chloride, followed by in-situ dehydrochlorination.

Materials and Reagents:

  • 1-Octyne

  • Vinylidene chloride

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • n-Butylamine (n-BuNH₂)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Pentane (B18724)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Coupling Reaction Mixture:

    • To a solution of 1-octyne (7.00 g, 63.5 mmol) in 100 mL of benzene, add n-butylamine (12.7 mL, 127 mmol), tetrakis(triphenylphosphine)palladium(0) (734 mg, 0.635 mmol), and copper(I) iodide (242 mg, 1.27 mmol).

    • Cool the mixture to 0°C and add vinylidene chloride (12.3 g, 127 mmol).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup of the Chloroenyne Intermediate:

    • Pour the reaction mixture into a separatory funnel containing 200 mL of pentane.

    • Wash the organic layer successively with water (2 x 100 mL), 1 M hydrochloric acid (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-1-decen-3-yne.

  • Preparation of Lithium Diisopropylamide (LDA):

    • In a separate 1-L three-necked flask under an argon atmosphere, dissolve diisopropylamine (23.4 mL, 167 mmol) in 200 mL of anhydrous THF.

    • Cool the solution to -78°C.

    • Slowly add n-butyllithium (1.6 M in hexanes, 104 mL, 167 mmol) dropwise, maintaining the temperature below -70°C. Stir the resulting LDA solution for 30 minutes at -78°C.

  • Dehydrochlorination to form this compound:

    • Dissolve the crude 1-chloro-1-decen-3-yne from step 2 in 100 mL of anhydrous THF and cool to -78°C.

    • Add this solution slowly to the LDA solution prepared in step 3 via an addition funnel, ensuring the internal temperature does not exceed -70°C. The addition typically takes about 20 minutes.

    • After the addition is complete, stir the mixture for an additional hour at -78°C.

  • Final Workup and Isolation:

    • Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride at -78°C.

    • Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add 200 mL of pentane.

    • Separate the layers and extract the aqueous layer with pentane (2 x 100 mL).

    • Combine the organic layers and wash with water (100 mL) and brine (100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Column Chromatography

Crude this compound is purified by flash column chromatography.

Materials and Equipment:

  • Silica (B1680970) gel (230-400 mesh)

  • Hexanes or pentane (chromatography grade)

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexanes and load it onto the top of the silica gel column.

  • Elution: Elute the column with 100% hexanes. The nonpolar diyne product will travel down the column relatively quickly.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable visualization method (e.g., UV light or potassium permanganate (B83412) stain).

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure. The product should be stored as a solution in pentane at -20°C under an argon atmosphere to prevent decomposition.[6]

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Yield and Physical Properties

ParameterValueReference
Yield 66–72%[6]
Molecular Formula C₁₀H₁₄[7]
Molecular Weight 134.22 g/mol [6]
Appearance Colorless oil[6]
TLC Rf 0.41 (hexanes)[6]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR (400 MHz, CDCl₃)δ: 0.88 (t, J = 7.0 Hz, 3 H), 1.24–1.33 (m, 4 H), 1.38 (app quint, J = 7.0 Hz, 2 H), 1.53 (app quint, J = 7.2 Hz, 2 H), 1.96 (s, 1 H), 2.25 (t, J = 7.0 Hz, 2 H)[6]
¹³C NMR (101 MHz, CDCl₃)δ: 14.2, 19.2, 22.7, 28.2, 28.7, 31.5, 64.6, 64.8, 68.7, 78.8[6]
Infrared (IR) (neat)cm⁻¹: 3310, 2957, 2298, 2226, 1466[6]

Workflow and Mechanism Diagrams

Experimental Workflow

The overall process from synthesis to characterization follows a logical progression.

Workflow Synthesis Synthesis of This compound Workup Aqueous Workup & Extraction Synthesis->Workup Quench & Extract Purification Column Chromatography Workup->Purification Crude Product Characterization Spectroscopic Characterization (NMR, IR) Purification->Characterization Pure Product Cadiot_Chodkiewicz_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide R-C≡C-Cu(I) Cu_I->Cu_Acetylide + R-C≡C-H - H⁺ Cu_III R-C≡C-Cu(III)-C≡C-R' Cu_Acetylide->Cu_III + R'-C≡C-X (Oxidative Addition) Cu_III->Cu_I - R-C≡C-C≡C-R' (Reductive Elimination) Product 1,3-Diyne Product Alkyne Terminal Alkyne (R-C≡C-H) Haloalkyne Haloalkyne (R'-C≡C-X)

References

Spectroscopic Characterization of 1,3-Decadiyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Decadiyne is a conjugated diyne, a class of compounds with significant interest in materials science, organic synthesis, and medicinal chemistry due to their unique electronic properties and reactivity. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While comprehensive experimental data for this specific molecule is not widely published, this guide presents predicted data based on established principles of spectroscopy, alongside generalized experimental protocols applicable for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.9 - 2.1Triplet1HH-1 (≡C-H)
~2.2 - 2.4Multiplet2HH-5 (-CH₂-C≡)
~1.4 - 1.6Multiplet2HH-6
~1.2 - 1.4Multiplet6HH-7, H-8, H-9
~0.8 - 1.0Triplet3HH-10 (-CH₃)
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~65 - 75C-1, C-2, C-3, C-4 (sp carbons)
~30 - 35C-5
~25 - 30C-6, C-7, C-8
~20 - 25C-9
~10 - 15C-10
Table 3: Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, Sharp≡C-H stretch (terminal alkyne)
~2950 - 2850StrongC-H stretch (alkane)
~2260 - 2100Medium to WeakC≡C stretch (conjugated diyne)
~1470 - 1430MediumCH₂ bend
~1380 - 1365MediumCH₃ bend
Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
134.1096[M]⁺ (Molecular Ion)
[M-15]⁺Loss of CH₃
[M-29]⁺Loss of C₂H₅
[M-43]⁺Loss of C₃H₇
[M-57]⁺Loss of C₄H₉

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the absence of solvent signals that could overlap with analyte signals.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce a dilute solution of this compound into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally sensitive compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

  • Mass Analysis: The ions generated are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, which gives the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_reporting Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Report Technical Report & Publication Structure_Elucidation->Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Navigating the Characteristics of 1,3-Decadiyne: A Technical Guide to Its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of 1,3-decadiyne, a conjugated diyne of interest in organic synthesis and materials science. Given the limited direct data on this specific molecule, this paper establishes a predictive framework based on the known properties of analogous long-chain and conjugated alkynes. Detailed experimental protocols are provided to enable researchers to determine the precise characteristics of this compound in their own laboratories.

Core Concepts: Solubility and Stability of this compound

This compound is a hydrocarbon featuring a ten-carbon chain with conjugated triple bonds at the first and third positions. Its structure suggests a non-polar nature, which is the primary determinant of its solubility. The conjugated system of pi electrons influences its stability, rendering it more stable than non-conjugated diynes but also susceptible to specific types of reactions.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be soluble in non-polar organic solvents and insoluble in polar solvents. The long hydrocarbon chain contributes significantly to its non-polar character.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Pentane, Toluene, Diethyl Ether, DichloromethaneSolubleThe non-polar nature of this compound allows for favorable van der Waals interactions with non-polar solvents.
Polar Aprotic Acetone, AcetonitrileSparingly SolubleWhile these solvents have a dipole moment, the overall non-polar character of the diyne limits miscibility.
Polar Protic Water, Methanol, EthanolInsolubleThe strong hydrogen bonding network of protic solvents excludes the non-polar this compound molecule.

Stability Considerations

The stability of this compound is a critical factor for its synthesis, storage, and application. Conjugated dienes are generally more stable than their isolated counterparts due to the delocalization of π-electrons.[1][2][3][4] However, the triple bonds are regions of high electron density, making them susceptible to certain reactions.

Table 2: Predicted Stability and Reactivity of this compound

ConditionPredicted Stability/ReactivityNotes
Thermal Stability Moderately stable. May be prone to polymerization or decomposition at elevated temperatures.The presence of the conjugated system can facilitate thermal reactions. It is advisable to store this compound at low temperatures.
Photostability Potentially unstable upon exposure to UV light.Conjugated systems can absorb UV radiation, leading to photochemical reactions such as isomerization or polymerization.[5] Light-sensitive handling and storage are recommended.
Reactivity with Acids Generally stable to weak, non-oxidizing acids. Strong acids may lead to hydration or other addition reactions across the triple bonds.The reactivity will depend on the acid strength and reaction conditions.
Reactivity with Bases The terminal alkyne proton is weakly acidic and can be deprotonated by strong bases (e.g., organolithium reagents) to form an acetylide.This reactivity is a cornerstone of alkyne chemistry, allowing for carbon-carbon bond formation.
Reactivity with Oxidizing Agents Susceptible to oxidation. Strong oxidizing agents (e.g., KMnO4, O3) will cleave the triple bonds.The high electron density of the alkyne groups makes them prone to oxidation.
Reactivity in Hydroelementation Can undergo hydroelementation reactions, where an E-H bond (E = B, Si, N, etc.) adds across one of the triple bonds, often with high selectivity.[6][7]This class of reactions is a powerful tool for the functionalization of diynes.

Experimental Protocols

To facilitate the empirical determination of this compound's properties, the following detailed experimental protocols are provided.

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a systematic approach to determine the solubility of an organic compound in various solvents.[8][9][10]

Materials:

  • This compound

  • Small test tubes

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Solvents: Water, Diethyl Ether, 5% NaOH, 5% HCl, Concentrated H2SO4

Procedure:

  • Add approximately 10 mg of this compound to a small test tube.

  • Add 0.5 mL of the solvent to be tested in small portions, shaking vigorously after each addition.

  • Observe if the compound dissolves completely. A compound is considered soluble if it forms a homogeneous solution.

  • If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% HCl, and concentrated H2SO4 to classify it based on its acidic/basic properties.

  • Record the observations for each solvent.

G start Start with this compound Sample add_water Add Water start->add_water observe_water Observe Solubility add_water->observe_water soluble_water Soluble in Water observe_water->soluble_water Yes insoluble_water Insoluble in Water observe_water->insoluble_water No add_ether Add Diethyl Ether insoluble_water->add_ether observe_ether Observe Solubility add_ether->observe_ether soluble_ether Soluble in Ether observe_ether->soluble_ether Yes insoluble_ether Insoluble in Ether observe_ether->insoluble_ether No add_naoh Add 5% NaOH insoluble_ether->add_naoh observe_naoh Observe Solubility add_naoh->observe_naoh soluble_naoh Soluble in NaOH (Acidic Compound) observe_naoh->soluble_naoh Yes insoluble_naoh Insoluble in NaOH observe_naoh->insoluble_naoh No add_hcl Add 5% HCl insoluble_naoh->add_hcl observe_hcl Observe Solubility add_hcl->observe_hcl soluble_hcl Soluble in HCl (Basic Compound) observe_hcl->soluble_hcl Yes insoluble_hcl Insoluble in HCl observe_hcl->insoluble_hcl No

Caption: Workflow for qualitative solubility testing of this compound.

Protocol 2: Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing of new active substances.[5][11][12][13][14]

Materials:

  • This compound (as a solid or in a solution)

  • Chemically inert and transparent containers

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2 (e.g., Xenon lamp or a combination of cool white fluorescent and near UV lamps)

  • Calibrated radiometer/lux meter

  • Dark control samples (wrapped in aluminum foil)

  • Analytical instrumentation for quantification (e.g., HPLC, GC)

Procedure:

  • Forced Degradation Study (Method Development):

    • Expose samples of this compound (pure and in solution) to high-intensity light in a photostability chamber.

    • The exposure conditions can be varied to achieve significant degradation.

    • Analyze the samples at various time points to identify degradation products and develop a stability-indicating analytical method.

  • Confirmatory Study:

    • Expose the this compound sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Place a dark control sample alongside the exposed sample to differentiate between thermal and photodegradation.

    • After the exposure, analyze both the exposed and dark control samples using the validated stability-indicating method.

    • Compare the results to determine the extent of photodegradation.

G cluster_forced Forced Degradation cluster_confirmatory Confirmatory Study forced_sample Sample of This compound high_light High-Intensity Light Exposure forced_sample->high_light analyze_forced Analyze for Degradants high_light->analyze_forced method_dev Develop Stability- Indicating Method analyze_forced->method_dev conf_sample Sample of This compound ich_light ICH Q1B Light Exposure conf_sample->ich_light dark_control Dark Control Sample dark_control->ich_light analyze_conf Analyze Exposed and Control Samples ich_light->analyze_conf compare Compare Results & Determine Photostability analyze_conf->compare

Caption: Workflow for photostability testing of this compound.

Conclusion

References

Theoretical Exploration of 1,3-Decadiyne's Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of 1,3-decadiyne. While specific high-level computational data for this compound is not extensively available in publicly accessible literature, this document synthesizes the foundational principles of polyyne electronic structure, details the established theoretical and experimental methodologies for their study, and presents representative data to illuminate the molecule's characteristics.

Core Electronic Structure of this compound

This compound (C₁₀H₁₄) is a conjugated diyne, characterized by a sequence of alternating single and triple carbon-carbon bonds. This conjugation gives rise to a delocalized π-electron system, which is central to its electronic properties. The electronic behavior of such systems is of significant interest in materials science and drug development due to their potential as molecular wires or as pharmacophores with specific electronic requirements for receptor binding.

The key features of this compound's electronic structure are the planarity of the diyne core, the distinct bond length alternation pattern, and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, kinetic stability, and spectroscopic properties.

Data Presentation

The following tables summarize representative quantitative data for the 1,3-diyne core, derived from theoretical studies on similar short-chain polyynes. These values provide a reasonable approximation for this compound and are intended for comparative purposes.

Table 1: Representative Geometric Parameters of the 1,3-Diyne Moiety

ParameterBondRepresentative Value
Bond LengthC1≡C2~1.21 Å
Bond LengthC2-C3~1.37 Å
Bond LengthC3≡C4~1.21 Å
Bond LengthC4-C5~1.46 Å
Bond AngleC1-C2-C3~178°
Bond AngleC2-C3-C4~178°
Bond AngleC3-C4-C5~178°

Note: The near-linear arrangement of the sp-hybridized carbons in the diyne core is a defining structural feature.

Table 2: Illustrative Frontier Molecular Orbital Energies

Molecular OrbitalIllustrative Energy (eV)Description
LUMO+1+1.5Second unoccupied π* orbital
LUMO+0.5Lowest unoccupied π* orbital
HOMO-5.5Highest occupied π orbital
HOMO-1-6.0Second highest occupied π orbital
HOMO-LUMO Gap 6.0 Energy difference between HOMO and LUMO

Note: These energy values are illustrative and can vary significantly with the computational method and basis set used.

Methodologies

Theoretical Protocols

The electronic structure of molecules like this compound is primarily investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy.

Key Steps in a DFT Calculation:

  • Structure Definition: The initial 3D coordinates of this compound are defined. This can be done using molecular modeling software.

  • Method and Basis Set Selection: A DFT functional (e.g., B3LYP, CAM-B3LYP) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice of functional and basis set impacts the accuracy of the results.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the atomic coordinates to find the most stable geometry. This step provides the equilibrium bond lengths and angles.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This also provides vibrational spectra (e.g., IR, Raman).

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain detailed information about the electronic structure, including molecular orbital energies, electron density distribution, and electrostatic potential.

Experimental Protocols for Validation

Theoretical findings are ideally validated through experimental measurements. For a molecule like this compound, the following techniques are particularly relevant:

  • UV-Visible (UV-Vis) Absorption Spectroscopy: This technique probes the electronic transitions within the molecule. The absorption maximum (λmax) is related to the HOMO-LUMO gap. A smaller gap generally corresponds to a longer wavelength of absorption. For conjugated systems like this compound, a characteristic π → π* transition is expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts can be correlated with the calculated electron densities at each nucleus, providing an indirect validation of the computed electronic structure.

  • X-ray Crystallography: If a single crystal of this compound can be grown, X-ray diffraction provides highly accurate measurements of the bond lengths and angles in the solid state. These experimental values can be directly compared with the theoretically optimized geometry.

Visualizations

The following diagrams illustrate the logical workflow of a theoretical study and the resulting molecular orbital energy levels.

Theoretical_Workflow A 1. Initial Structure Definition B 2. Method and Basis Set Selection (e.g., DFT/B3LYP/6-31G*) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation (Confirmation of Minimum) C->D E 5. Electronic Property Calculation (MOs, Energies, etc.) D->E F 6. Data Analysis and Visualization E->F

Logical workflow for a theoretical electronic structure study.

MO_Diagram cluster_electrons LUMO1 LUMO+1 (π*) LUMO LUMO (π*) LUMO->LUMO1 HOMO HOMO (π) HOMO->LUMO HOMO:n->LUMO:s HOMO-LUMO Gap e3 e4 HOMO1 HOMO-1 (π) HOMO1->HOMO e1 e2

Illustrative Molecular Orbital Energy Level Diagram for a 1,3-Diyne.

An In-depth Technical Guide to the Discovery and Synthesis of 1,3-Decadiyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Decadiyne is a conjugated diyne, a class of organic compounds characterized by two triple bonds separated by a single bond. This structural motif is of significant interest in medicinal chemistry, materials science, and organic synthesis due to its rigid, linear geometry and unique electronic properties. This technical guide provides a comprehensive overview of the historical development of synthetic methods for 1,3-diynes, with a specific focus on the synthesis of this compound. It includes detailed experimental protocols for key synthetic transformations, a comparative analysis of different methodologies, and a discussion of the mechanistic principles that underpin these reactions.

Historical Perspective: The Dawn of Diyne Synthesis

While the specific discovery of this compound is not well-documented in early chemical literature, its synthesis is intrinsically linked to the development of several cornerstone coupling reactions in organic chemistry. The latter half of the 19th and the early 20th centuries saw the emergence of copper-catalyzed reactions that laid the foundation for the construction of the diyne functionality.

A pivotal moment in this history was the discovery of the Glaser coupling in 1869 by Carl Glaser. This reaction demonstrated the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt and an oxidant, typically air. This was followed by several key modifications that improved the reaction's scope and efficiency. In 1956, Eglinton and Galbraith reported a variation using a stoichiometric amount of a copper(II) salt in pyridine, which is particularly useful for the synthesis of cyclic diynes. Shortly after, in 1962, Allan Hay developed the Hay coupling , which utilizes a catalytic amount of a copper(I)-TMEDA complex and oxygen as the oxidant, offering a more practical and versatile procedure.

For the synthesis of unsymmetrical diynes, the Cadiot-Chodkiewicz coupling , first reported in 1955, proved to be a significant breakthrough. This reaction enables the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, allowing for the controlled synthesis of a wide range of asymmetrically substituted diynes.[1][2]

These seminal discoveries have been refined and expanded upon over the decades, and today, a variety of methods exist for the synthesis of 1,3-diynes, including modern variations that utilize other transition metals and offer improved selectivity and functional group tolerance.

Core Synthetic Methodologies

The synthesis of this compound can be approached through several of the classical and modern coupling reactions. Below is a detailed examination of the most relevant methods.

Homocoupling Reactions for Symmetrical Diynes

While this compound is an unsymmetrical diyne, understanding the foundational homocoupling reactions is crucial as they represent the historical starting point and are often employed in the synthesis of related symmetrical structures.

  • Glaser Coupling: This reaction involves the coupling of two molecules of a terminal alkyne. For the synthesis of a symmetrical C10 diyne, one could envision the coupling of 1-pentyne. The classical conditions involve a copper(I) salt, a base, and an oxidant.

  • Eglinton Reaction: This modification of the Glaser coupling uses a copper(II) salt, typically copper(II) acetate, in a coordinating solvent like pyridine.[3]

  • Hay Coupling: A more catalytically efficient method, the Hay coupling uses a copper(I) salt with a ligand such as TMEDA (tetramethylethylenediamine) and an oxidant, often air or oxygen.[4]

Heterocoupling Reactions for Unsymmetrical Diynes

The synthesis of this compound, which is unsymmetrical, necessitates the use of heterocoupling strategies.

  • Cadiot-Chodkiewicz Coupling: This is a highly effective method for preparing unsymmetrical diynes. For this compound, this would involve the coupling of a terminal alkyne with a 1-haloalkyne. For example, the reaction of 1-hexyne (B1330390) with 1-bromo-1-butyne or 1-octyne (B150090) with 1-bromoethyne in the presence of a copper(I) salt and a base would yield the desired product.[5][6]

  • Sonogashira Coupling and Elimination: A powerful and versatile alternative involves a two-step sequence. First, a Sonogashira cross-coupling reaction between a terminal alkyne and a vinyl dihalide is performed. The resulting halo-enyne is then subjected to an elimination reaction to generate the second triple bond. This approach offers excellent control and is compatible with a wide range of functional groups.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its key precursors.

Synthesis of this compound via Sonogashira Coupling and Elimination

This two-step procedure provides a reliable route to terminal 1,3-diynes.

Step 1: Synthesis of 2-Chloro-1-decen-3-yne

This step involves the Sonogashira coupling of 1-octyne with vinylidene chloride.

  • Reagents and Equipment:

    • 1-Octyne

    • Vinylidene chloride

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Copper(I) iodide (CuI)

    • Diisopropylamine (B44863)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a solution of 1-octyne in diisopropylamine under an inert atmosphere, add Pd(PPh₃)₄ and CuI.

    • Add vinylidene chloride to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-chloro-1-decen-3-yne.

Step 2: Synthesis of this compound

This step involves the base-mediated elimination of HCl from 2-chloro-1-decen-3-yne.

  • Reagents and Equipment:

    • 2-Chloro-1-decen-3-yne

    • Lithium diisopropylamide (LDA)

    • Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask equipped with a magnetic stirrer

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • Prepare a solution of LDA in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of 2-chloro-1-decen-3-yne in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction by TLC or GC.

    • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Cadiot-Chodkiewicz Coupling Approach: Synthesis of 1-Bromo-1,3-decadiyne

A key precursor for a potential Cadiot-Chodkiewicz synthesis of other unsymmetrical diynes is 1-bromo-1,3-decadiyne.

  • Reagents and Equipment:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Silver nitrate (B79036) (AgNO₃)

    • Acetone

    • Round-bottom flask with magnetic stirrer

  • Procedure:

    • Dissolve this compound in acetone.

    • Add NBS and a catalytic amount of AgNO₃ to the solution.

    • Stir the reaction mixture at room temperature, protected from light.

    • Monitor the reaction by TLC. Upon completion, pour the mixture into a saturated aqueous solution of sodium chloride.

    • Extract the product with an organic solvent (e.g., pentane).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure to obtain 1-bromo-1,3-decadiyne.

Quantitative Data

The following tables summarize quantitative data for the synthesis of this compound and related reactions.

Table 1: Synthesis of this compound via Sonogashira/Elimination

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
11-Octyne, Vinylidene chloridePd(PPh₃)₄, CuIDiisopropylamineReflux--[7]
22-Chloro-1-decen-3-yneLDATHF-78-69-73[7]

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃)δ (ppm): 2.25 (t, 2H), 1.96 (s, 1H), 1.53 (m, 2H), 1.38 (m, 2H), 1.24-1.33 (m, 4H), 0.88 (t, 3H)
¹³C NMR (CDCl₃)δ (ppm): 78.8, 68.7, 64.8, 64.6, 31.5, 28.7, 28.2, 22.7, 19.2, 14.2
IR (neat, cm⁻¹)3310, 2957, 2298, 2226, 1466

Mechanistic Overview and Logical Relationships

The synthesis of 1,3-diynes is dominated by a family of related copper-catalyzed coupling reactions. The following diagrams illustrate the logical relationships and simplified mechanisms of these key transformations.

G cluster_homo Homocoupling Reactions cluster_hetero Heterocoupling Reactions cluster_modern Modern Alternatives Glaser Glaser Coupling (1869) Cu(I), Base, Oxidant Eglinton Eglinton Reaction (1956) Cu(II), Pyridine Glaser->Eglinton Modification Hay Hay Coupling (1962) Cu(I)-TMEDA, O₂ Glaser->Hay Modification Cadiot Cadiot-Chodkiewicz (1955) Terminal Alkyne + Haloalkyne Sonogashira Sonogashira/Elimination Pd/Cu Catalysis

Figure 1. Family of Diyne Synthesis Methods

G R1_C_CH Terminal Alkyne (R¹-C≡CH) Cu_acetylide Copper(I) Acetylide (R¹-C≡C-Cu) R1_C_CH->Cu_acetylide Deprotonation & Cu(I) complexation Oxidation Oxidation (e.g., O₂ or Cu(II)) Cu_acetylide->Oxidation Dimerization Dimerization Oxidation->Dimerization Diyne Symmetrical Diyne (R¹-C≡C-C≡C-R¹) Dimerization->Diyne

Figure 2. Simplified Glaser-Type Homocoupling

G R1_C_CH Terminal Alkyne (R¹-C≡CH) Cu_acetylide Copper(I) Acetylide (R¹-C≡C-Cu) R1_C_CH->Cu_acetylide Base, Cu(I) salt R2_C_CX Haloalkyne (R²-C≡C-X) Coupling Oxidative Addition/ Reductive Elimination R2_C_CX->Coupling Cu_acetylide->Coupling Diyne Unsymmetrical Diyne (R¹-C≡C-C≡C-R²) Coupling->Diyne

Figure 3. Cadiot-Chodkiewicz Heterocoupling

G start Start step1 Sonogashira Coupling: 1-Octyne + Vinylidene Chloride start->step1 intermediate 2-Chloro-1-decen-3-yne step1->intermediate step2 Base-mediated Elimination (LDA) intermediate->step2 product This compound step2->product

Figure 4. Sonogashira/Elimination Workflow

Conclusion

The synthesis of this compound is a testament to the power and versatility of classical and modern cross-coupling reactions. While the historical homocoupling methods of Glaser, Eglinton, and Hay laid the groundwork for diyne chemistry, the development of heterocoupling strategies like the Cadiot-Chodkiewicz reaction and the multi-step Sonogashira/elimination sequence have provided more controlled and efficient routes to unsymmetrical diynes such as this compound. The choice of synthetic method depends on factors such as the availability of starting materials, desired scale, and functional group tolerance. The detailed protocols and comparative data presented in this guide are intended to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs in the exploration of this important class of molecules.

References

Safety and Handling Precautions for 1,3-Decadiyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Decadiyne is a long-chain hydrocarbon containing two triple bonds, with one being a terminal alkyne. This structure suggests a high degree of reactivity and potential hazards that require careful management in a laboratory setting. This guide provides a comprehensive overview of the presumed safety and handling precautions for this compound, intended for researchers, scientists, and drug development professionals.

Estimated Physical and Chemical Properties

Quantitative data for this compound is not widely available. The following table summarizes estimated physical and chemical properties based on general trends for long-chain alkynes and hydrocarbons. These values should be considered as approximations.

PropertyEstimated ValueNotes
Molecular Formula C₁₀H₁₄-
Molecular Weight 134.22 g/mol -
Appearance Colorless to pale yellow liquidBased on similar alkynes.
Boiling Point > 150 °CBoiling points of alkynes are slightly higher than corresponding alkanes and alkenes. Boiling point increases with chain length.
Melting Point Not availableLikely a low melting point solid or liquid at room temperature.
Density ~0.8 g/cm³Less dense than water.
Solubility Insoluble in water; Soluble in organic solvents (e.g., hexane, ether, acetone).[1]Alkynes are nonpolar.[1]
Vapor Pressure LowExpected to be low due to the relatively high molecular weight.
pKa of Terminal Alkyne Proton ~25Terminal alkynes are significantly more acidic than alkenes and alkanes.[2]

Hazard Identification and Toxicology

As specific toxicity data for this compound is unavailable, it should be treated as a potentially hazardous substance. The primary hazards are associated with its reactivity as a terminal alkyne.

Hazard ClassDescription
Acute Toxicity The acute toxicity is unknown. Inhalation of vapors may cause respiratory tract irritation. Skin and eye contact may cause irritation. Ingestion is not an anticipated route of occupational exposure but should be avoided.
Chronic Toxicity The chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity are unknown. It is prudent to minimize exposure.
Flammability Assumed to be a combustible liquid. Alkynes can be flammable.
Reactivity Terminal alkynes are highly reactive.[2] They can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). The molecule can undergo addition reactions, and polymerization, which can be exothermic.

Experimental Protocols and Handling Precautions

Given the unknown specific hazards of this compound, a conservative approach to handling is essential. The following protocols are based on best practices for handling reactive and potentially hazardous research chemicals.

4.1 Risk Assessment

Before handling this compound, a thorough risk assessment must be performed. This involves:

  • Identifying all potential hazards associated with the chemical and the planned experiment.

  • Evaluating the potential routes of exposure (inhalation, dermal, ingestion).[3]

  • Determining the quantities to be used.

  • Considering the generation of any new or unknown substances during the experiment.[3]

  • Implementing appropriate control measures to minimize risk.

4.2 Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles. A face shield may be necessary if there is a splash hazard.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's specifications for compatibility.[4]

  • Body Protection: A flame-resistant laboratory coat.[4]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

4.3 Engineering Controls

  • Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[4]

  • Ventilation: The laboratory should be well-ventilated.

  • Inert Atmosphere: For reactions involving the deprotonation of the terminal alkyne, an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent side reactions with atmospheric moisture and oxygen.

4.4 General Handling Procedures

  • Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents, strong bases, and metals such as copper, silver, and mercury, which can form explosive acetylides.

  • Control of Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Secondary containment is recommended.[4]

  • Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

4.5 Experimental Protocol: Alkylation of a Terminal Alkyne (General Example)

The following is a general procedure for the alkylation of a terminal alkyne, a common reaction for this class of compounds. This should be adapted and optimized for specific substrates and scales after a thorough risk assessment.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • Deprotonation: Dissolve the terminal alkyne in a suitable anhydrous solvent (e.g., THF, ether, or liquid ammonia). Cool the solution to the appropriate temperature (e.g., -78 °C for n-butyllithium or -33 °C for sodium amide). Slowly add a strong base (e.g., n-butyllithium or sodium amide) via the dropping funnel to deprotonate the terminal alkyne and form the acetylide anion.[2]

  • Alkylation: Slowly add the alkylating agent (e.g., a primary alkyl halide) to the solution of the acetylide anion while maintaining the reaction temperature.[5][6]

  • Quenching: After the reaction is complete, quench the reaction by slowly adding a proton source (e.g., saturated aqueous ammonium (B1175870) chloride or water).

  • Workup: Allow the mixture to warm to room temperature. Perform an aqueous workup to extract the product into an organic solvent.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the product by an appropriate method (e.g., distillation or chromatography).

Visualizations

Handling_Precautions_Workflow Workflow for Handling this compound cluster_prep Preparation and Assessment cluster_handling Experimental Work cluster_post Post-Experiment Risk_Assessment Conduct Comprehensive Risk Assessment Select_Controls Select Engineering Controls (Fume Hood) Risk_Assessment->Select_Controls Defines Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Defines Gather_Info Gather Information (Assume Hazardous) Gather_Info->Risk_Assessment Input Prepare_Work_Area Prepare Work Area (Inert Atmosphere if needed) Select_Controls->Prepare_Work_Area Handle_Chemical Handle this compound (Avoid Incompatibles) Select_PPE->Handle_Chemical Prepare_Work_Area->Handle_Chemical Perform_Reaction Perform Reaction (Monitor Parameters) Handle_Chemical->Perform_Reaction Workup_Purification Workup and Purification Perform_Reaction->Workup_Purification Decontaminate Decontaminate Glassware and Work Area Workup_Purification->Decontaminate Waste_Disposal Dispose of Waste Properly Decontaminate->Waste_Disposal Documentation Document Experiment Waste_Disposal->Documentation

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 1,3-Decadiyne Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of (E)- and (Z)-1,3-decadiyne isomers. The methodologies described herein utilize established synthetic strategies, including the Cadiot-Chodkiewicz coupling and stereoselective preparations of vinyl halide precursors, to achieve control over the double bond geometry.

Introduction

1,3-Diynes are important structural motifs found in various natural products and functional materials. The stereochemistry of adjacent double bonds significantly influences the biological activity and material properties of these molecules. Consequently, the development of stereoselective synthetic routes to access specific isomers of conjugated diynes, such as 1,3-decadiyne, is of great interest to the scientific community. The protocols outlined below describe a two-pronged approach to obtaining the (E)- and (Z)-isomers of this compound, commencing with the stereoselective synthesis of the corresponding vinyl bromide precursors followed by a copper-catalyzed Cadiot-Chodkiewicz coupling reaction.

Data Presentation

The following tables summarize the expected yields and stereoselectivity for the key reaction steps in the synthesis of (E)- and (Z)-1,3-decadiyne. The data is based on reported yields for analogous reactions in the literature.

Table 1: Synthesis of (E)-1-Bromo-1-octene

StepReactionReagents and ConditionsExpected Yield (%)Expected E/Z Ratio
1Hydrobromination of 1-Octyne (B150090)HBr, Radical Initiator (e.g., AIBN)75-85>95:5

Table 2: Synthesis of (Z)-1-Bromo-1-octene

StepReactionReagents and ConditionsExpected Yield (%)Expected E/Z Ratio
1Hydroboration of 1-Octyne1. HBBr₂-SMe₂; 2. AcOH80-90>98:2

Table 3: Cadiot-Chodkiewicz Coupling for this compound Isomers

IsomerTerminal AlkyneVinyl HalideCatalyst and ConditionsExpected Yield (%)
(E)-1,3-DecadiyneEthyne (B1235809) (or equivalent)(E)-1-Bromo-1-octeneCuI, Amine Base (e.g., n-Butylamine)60-75
(Z)-1,3-DecadiyneEthyne (or equivalent)(Z)-1-Bromo-1-octeneCuI, Amine Base (e.g., n-Butylamine)60-75

Experimental Protocols

I. Synthesis of (E)-1-Bromo-1-octene

This protocol describes the anti-Markovnikov hydrobromination of 1-octyne to yield the (E)-vinyl bromide.

Materials:

  • 1-Octyne (1.0 eq)

  • Hydrobromic acid (48% aqueous solution, 1.2 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-octyne in anhydrous diethyl ether under an inert atmosphere (e.g., argon), add AIBN.

  • Slowly add the hydrobromic acid to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford (E)-1-bromo-1-octene.

II. Synthesis of (Z)-1-Bromo-1-octene

This protocol details the hydroboration of 1-octyne followed by bromination to stereoselectively produce the (Z)-vinyl bromide.

Materials:

  • 1-Octyne (1.0 eq)

  • Bromoborane-dimethyl sulfide (B99878) complex (HBBr₂-SMe₂, 1.1 eq)

  • Anhydrous dichloromethane (B109758)

  • Acetic acid (AcOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-octyne in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the bromoborane-dimethyl sulfide complex dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture to 0 °C and slowly add acetic acid.

  • Stir for 1 hour at room temperature.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexanes) to yield (Z)-1-bromo-1-octene.

III. Cadiot-Chodkiewicz Coupling for the Synthesis of this compound Isomers

This general protocol can be applied to both (E)- and (Z)-1-bromo-1-octene to synthesize the respective this compound isomers.

Materials:

  • (E)- or (Z)-1-Bromo-1-octene (1.0 eq)

  • Ethynylmagnesium bromide (or a suitable ethyne equivalent, 1.2 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • n-Butylamine (2.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the respective 1-bromo-1-octene (B14741112) isomer and copper(I) iodide in anhydrous THF under an inert atmosphere, add n-butylamine.

  • Cool the mixture to 0 °C and slowly add the solution of ethynylmagnesium bromide.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes) to afford the desired this compound isomer.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Stereoselective_Synthesis_of_1_3_Decadiyne_Isomers cluster_E_synthesis (E)-Isomer Synthesis cluster_Z_synthesis (Z)-Isomer Synthesis 1-Octyne_E 1-Octyne E_Vinyl_Bromide (E)-1-Bromo-1-octene 1-Octyne_E->E_Vinyl_Bromide HBr, AIBN E_Decadiyne (E)-1,3-Decadiyne E_Vinyl_Bromide->E_Decadiyne Ethyne, CuI, Amine 1-Octyne_Z 1-Octyne Z_Vinyl_Bromide (Z)-1-Bromo-1-octene 1-Octyne_Z->Z_Vinyl_Bromide 1. HBBr2-SMe2 2. AcOH Z_Decadiyne (Z)-1,3-Decadiyne Z_Vinyl_Bromide->Z_Decadiyne Ethyne, CuI, Amine

Caption: Reaction pathways for (E)- and (Z)-1,3-decadiyne synthesis.

Experimental_Workflow Start Start: 1-Octyne Step1 Stereoselective Halogenation Start->Step1 Step2 Purification of Vinyl Bromide Step1->Step2 Step3 Cadiot-Chodkiewicz Coupling Step2->Step3 Step4 Workup and Purification Step3->Step4 End Final Product: This compound Isomer Step4->End

Caption: General experimental workflow for this compound synthesis.

Application Notes and Protocols for the Synthesis of 1,3-Decadiyne via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,3-decadiyne, a conjugated diyne of interest in organic synthesis and materials science. The primary method detailed is a palladium-catalyzed Sonogashira cross-coupling reaction followed by an elimination step, a robust and well-documented route to this target molecule.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Among these, the Sonogashira coupling, which joins a terminal alkyne with a vinyl or aryl halide, is a powerful tool for the construction of enynes and diynes. This application note focuses on a specific protocol for the synthesis of this compound, proceeding through a Sonogashira coupling of 1-octyne (B150090) with vinylidene chloride, followed by a base-mediated elimination of hydrogen chloride.

Reaction Scheme

The overall two-step synthesis of this compound is depicted below:

Step 1: Sonogashira Coupling

Step 2: Elimination

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: Sonogashira CouplingStep 2: EliminationOverall Yield
Reactants 1-Octyne, Vinylidene chloride1-Chloro-1-decen-3-yne-
Catalyst Loading (mol%) Pd(PPh₃)₄ (3), CuI (3)--
Base Diisopropylamine (B44863) (i-Pr₂NH)Lithium diisopropylamide (LDA)-
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)-
Reaction Temperature Room Temperature-78 °C to -70 °C-
Reaction Time Not specified~20 minutes for addition-
Product Yield (%) -69-73%66-72%[1]

Experimental Protocols

Materials and Reagents:

  • 1-Octyne

  • Vinylidene chloride

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Diisopropylamine (i-Pr₂NH)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA) solution

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Magnetic stirrer and stir bars

  • Syringes and needles

Protocol 1: Synthesis of 1-Chloro-1-decen-3-yne (Sonogashira Coupling)
  • Reaction Setup: In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add Pd(PPh₃)₄ (3 mol%) and CuI (3 mol%).

  • Solvent and Base Addition: Under a positive pressure of argon, add anhydrous THF, followed by diisopropylamine.

  • Reactant Addition: Add 1-octyne to the reaction mixture via syringe.

  • Addition of Vinylidene Chloride: Slowly add vinylidene chloride (1.5 equivalents) to the stirring solution.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is typically diluted with a non-polar solvent (e.g., pentane (B18724) or hexanes) and washed with an acidic aqueous solution (e.g., 10% HCl) to remove the amine base. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound (Elimination)[1]
  • Preparation of LDA Solution: In a separate flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a cooled (-78 °C) solution of diisopropylamine in anhydrous THF.

  • Reaction Setup: In a 1-L, three-necked, round-bottomed flask equipped with a magnetic stir bar and an argon inlet, place a solution of diisopropylamine (2.6 equivalents) in THF. Cool the solution to -78 °C.[1]

  • Formation of LDA: Slowly add n-butyllithium to the diisopropylamine solution to form LDA in situ.

  • Addition of Chloroenyne: Prepare a solution of 1-chloro-1-decen-3-yne in anhydrous THF and cool it to -78 °C. Slowly add this solution to the LDA solution, ensuring the internal temperature does not exceed -70 °C.[1] The addition should take approximately 20 minutes.[2]

  • Quenching: After the addition is complete, quench the reaction by adding an appropriate quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Workup and Purification: Allow the mixture to warm to room temperature. Dilute with pentanes and wash with 10% HCl solution.[2] Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using pentanes as the eluent to yield an orange liquid.[2]

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Elimination Reactants1 1-Octyne + Vinylidene Chloride Coupling Sonogashira Coupling Reactants1->Coupling Catalysts1 Pd(PPh₃)₄ CuI Catalysts1->Coupling Conditions1 i-Pr₂NH THF, RT Conditions1->Coupling Product1 1-Chloro-1-decen-3-yne Coupling->Product1 Elimination Elimination Product1->Elimination Reagent2 LDA Reagent2->Elimination Conditions2 THF -78 °C Conditions2->Elimination Product2 This compound Elimination->Product2

Caption: Workflow for the two-step synthesis of this compound.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)-X      L₂ Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkynyl R-Pd(II)-C≡CR'        L₂ Pd_complex->Pd_alkynyl Transmetalation Product R-C≡CR' Pd_alkynyl->Product Reductive Elimination Product->Pd0 CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide Cu_acetylide->Pd_complex Alkyne H-C≡CR' Alkyne->Cu_acetylide Base Base Base->Alkyne

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Unsymmetrical 1,3-Diynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed synthesis of unsymmetrical 1,3-diynes, a critical structural motif in medicinal chemistry, materials science, and organic synthesis. The primary focus is on the Cadiot-Chodkiewicz coupling and modified Glaser-Hay coupling reactions, which are robust and versatile methods for this transformation.

Introduction to Unsymmetrical 1,3-Diynes

Unsymmetrical 1,3-diynes are valuable building blocks due to their presence in biologically active natural products and their utility as precursors for the synthesis of more complex molecules, including heterocycles and polymers.[1][2] The development of efficient and selective methods for their synthesis is, therefore, of significant interest to the scientific community. Copper catalysis has emerged as a powerful tool for the construction of the diyne linkage.

Key Synthetic Methodologies

Two principle copper-catalyzed methods are widely employed for the synthesis of unsymmetrical 1,3-diynes: the Cadiot-Chodkiewicz coupling and variations of the Glaser-Hay coupling.

The Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a highly reliable method for the synthesis of unsymmetrical 1,3-diynes.[3] It involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[4][5] This reaction generally exhibits high selectivity, minimizing the formation of symmetrical homocoupling byproducts.[4]

Advantages:

  • High selectivity for unsymmetrical products.

  • Mild reaction conditions.

  • Good functional group tolerance.[6]

Limitations:

  • Requires the pre-synthesis of a 1-haloalkyne.

  • Can be sensitive to reaction conditions, with the potential for side reactions if not optimized.

A significant advancement in the Cadiot-Chodkiewicz coupling is the use of sodium ascorbate (B8700270) as a reductant, which suppresses unwanted side reactions and allows the reaction to be performed in the air.[7][8] This simplifies the experimental setup and improves the overall efficiency and sustainability of the process.[7][8]

Modified Glaser-Hay Coupling

The traditional Glaser-Hay coupling involves the oxidative homocoupling of terminal alkynes to form symmetrical diynes.[9] However, recent modifications have enabled the selective cross-coupling of two different terminal alkynes to generate unsymmetrical 1,3-diynes.[1][9] These methods often employ specific ligands or reaction conditions to favor the heterocoupling pathway over the homocoupling pathway.[1] A solid-supported Glaser-Hay methodology has also been developed to exclusively afford asymmetric diyne products.[10]

Advantages:

  • Avoids the need for pre-functionalized haloalkynes.

  • Can be a more atom-economical approach.

Limitations:

  • Controlling the selectivity between heterocoupling and homocoupling can be challenging.

  • May require careful optimization of catalysts, ligands, and reaction conditions.

Experimental Protocols

Protocol 1: Air-Tolerant Cadiot-Chodkiewicz Cross-Coupling

This protocol is adapted from an improved, air-tolerant method utilizing sodium ascorbate.[7][8]

Materials:

  • Terminal alkyne

  • 1-Bromoalkyne

  • Copper(I) bromide (CuBr)

  • Sodium ascorbate

  • n-Butylamine

  • Ethanol (B145695)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a vial open to the air, add copper(I) bromide (0.025 mmol, 10 mol%) and sodium ascorbate (0.25 mmol, 1.0 equiv).

  • Add ethanol (0.5 mL) to the vial and cool the suspension in an ice bath with stirring.

  • In a separate vial, dissolve the terminal alkyne (0.30 mmol, 1.2 equiv) in ethanol (0.5 mL).

  • Add the terminal alkyne solution to the cooled reaction mixture, followed by the addition of n-butylamine (0.25 mmol, 1.0 equiv).

  • In another vial, dissolve the 1-bromoalkyne (0.25 mmol) in ethanol (0.5 mL).

  • Add the 1-bromoalkyne solution to the reaction mixture.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Upon completion, the reaction mixture can be worked up by concentrating it under reduced pressure. The product can then be purified by column chromatography if necessary.

Protocol 2: General Procedure for Copper-Catalyzed Heterocoupling of Terminal Alkynes (Modified Glaser-Hay)

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Terminal alkyne 1

  • Terminal alkyne 2

  • Copper(I) chloride (CuCl)

  • 2-Aminopyridine (B139424)

  • Appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add copper(I) chloride and 2-aminopyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Add the solvent and stir the mixture until the catalyst and ligand are dissolved.

  • Add the first terminal alkyne to the reaction mixture and stir for a few minutes.

  • Slowly add the second terminal alkyne to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the unsymmetrical 1,3-diyne.

Data Presentation

Entry Coupling Method Terminal Alkyne Coupling Partner Catalyst (mol%) Base/Additive Solvent Temp (°C) Time (h) Yield (%) Reference
1Cadiot-ChodkiewiczPhenylacetylene1-Bromo-2-phenylethyneCuBr (10)n-Butylamine, Sodium AscorbateEthanolRT0.595[7]
2Cadiot-Chodkiewicz1-Ethynyl-4-nitrobenzene1-Bromo-2-(4-methoxyphenyl)ethyneCuBr (10)n-Butylamine, Sodium AscorbateEthanolRT0.592[7]
3Cadiot-Chodkiewicz3-Ethynylthiophene1-Bromo-2-cyclohexylethyneCuBr (10)n-Butylamine, Sodium AscorbateEthanolRT0.588[7]
4Glaser-Hay (modified)Aryl alkynePropargylic alcoholNi(OAc)2/Ag(OTf)None---Good to Excellent[2][11]
5Glaser-Hay (modified)Terminal AlkynesTerminal AlkynesMOF-supported Copper ComplexNone--Good to Excellent[1]

Visualizations

Reaction Mechanism and Experimental Workflow

Cadiot_Chodkiewicz_Mechanism cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product R1_alkyne Terminal Alkyne (R1-C≡C-H) deprotonation Deprotonation (Base) R1_alkyne->deprotonation R2_haloalkyne 1-Haloalkyne (X-C≡C-R2) ox_add Oxidative Addition R2_haloalkyne->ox_add cu_acetylide Copper(I) Acetylide (R1-C≡C-Cu) deprotonation->cu_acetylide Cu(I) Salt cu_acetylide->ox_add cu_intermediate Cu(III) Intermediate ox_add->cu_intermediate red_elim Reductive Elimination cu_intermediate->red_elim red_elim->cu_acetylide Regenerates Catalyst unsym_diyne Unsymmetrical 1,3-Diyne (R1-C≡C-C≡C-R2) red_elim->unsym_diyne

Caption: Mechanism of the Cadiot-Chodkiewicz Coupling.

Experimental_Workflow start Start: Assemble Reactants and Catalyst reaction_setup Reaction Setup (Solvent, Temperature Control) start->reaction_setup reaction Reaction in Progress (Stirring) reaction_setup->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Isolated Unsymmetrical 1,3-Diyne analysis->end

Caption: General Experimental Workflow for Synthesis.

References

Application Notes and Protocols for the Functionalization of the Terminal Alkyne in 1,3-Decadiyne

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,3-Decadiyne is a conjugated diyne, a structural motif of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] The presence of a terminal alkyne provides a reactive handle for a variety of chemical transformations, allowing for the selective introduction of new functional groups. This selective functionalization is crucial for the development of novel therapeutics, functional polymers, and complex molecular architectures.[3] The protocols outlined below detail several robust and widely used methods for the specific modification of the terminal C(sp)-H bond in this compound and related terminal alkynes.

Sonogashira Coupling: Arylation and Vinylation

Application Note

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it proceeds under mild conditions, tolerating a wide range of functional groups.[4][5] For drug development professionals, this method is invaluable for synthesizing complex molecules, including active pharmaceutical ingredients like tazarotene (B1682939) and altinicline.[4] The ability to couple the this compound core with various aryl or vinyl moieties allows for the systematic exploration of structure-activity relationships.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

  • Reaction Setup: To a 25 mL Schlenk flask, add the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 mmol) and 10 mL of a degassed solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).

  • Base Addition: Add an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) (3.0 mmol), via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate (B1210297). Filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Data Presentation

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₄ / CuIEt₃NTHF25495
4-BromotoluenePdCl₂(PPh₃)₂ / CuIDIPADMF501288
1-Bromo-4-nitrobenzenePd(OAc)₂ / CuIEt₃NToluene (B28343)60892

Note: Yields are representative for terminal alkynes and may vary for this compound.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow start Start setup 1. Add Aryl Halide, Pd Catalyst, CuI to Schlenk Flask start->setup purge 2. Purge with Inert Gas (Ar/N₂) setup->purge add_reagents 3. Add this compound, Solvent, and Base purge->add_reagents react 4. Stir at RT or Heat (Monitor by TLC) add_reagents->react workup 5. Aqueous Workup & Extraction react->workup purify 6. Column Chromatography workup->purify product Purified Product purify->product

Caption: Workflow for the Sonogashira coupling reaction.

Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical Diynes

Application Note

The Cadiot-Chodkiewicz coupling is a classic and highly effective method for synthesizing unsymmetrical 1,3-diynes.[6] The reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[7][8] This methodology is particularly useful for creating extended polyyne chains, which are of interest in materials science for their electronic and optical properties.[1] For researchers in drug development, this reaction allows for the linking of two different molecular fragments, providing a pathway to complex and diverse chemical structures.

Experimental Protocol: Cadiot-Chodkiewicz Coupling of this compound

  • Catalyst Solution: In a round-bottom flask, dissolve copper(I) bromide (CuBr) (0.1 mmol, 10 mol%) and hydroxylamine (B1172632) hydrochloride (0.2 mmol) in 5 mL of methanol.

  • Base Addition: Add a suitable amine base, such as piperidine (B6355638) or diethylamine (B46881) (3.0 mmol).

  • Reagent Addition: To the stirred catalyst solution, add the 1-haloalkyne (e.g., 1-bromo-1-hexyne) (1.0 mmol) followed by a solution of this compound (1.1 mmol) in 5 mL of methanol, added dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature. A color change (e.g., to yellow or green) often indicates the formation of the copper acetylide intermediate. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete (typically 1-3 hours), pour the mixture into a saturated solution of ammonium chloride and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the unsymmetrical diyne.

Data Presentation

Terminal AlkyneHaloalkyneCatalystBaseSolventYield (%)
Phenylacetylene1-Bromo-1-hexyneCuBrPiperidineMethanol85
1-Octyne1-Iodo-2-phenylethyneCuIDiethylamineTHF/Methanol78
Propargyl alcohol1-Bromo-1-trimethylsilylethyneCuCln-ButylamineEthanol90

Note: Yields are representative and may vary for this compound.

Cadiot-Chodkiewicz Reaction Mechanism

Cadiot_Chodkiewicz alkyne R-C≡C-H (this compound) acetylide Copper(I) Acetylide [R-C≡C-Cu] alkyne->acetylide + Cu(I), - H⁺ base Base (e.g., Piperidine) base->alkyne Deprotonation ox_add Oxidative Addition acetylide->ox_add haloalkyne X-C≡C-R' (Haloalkyne) haloalkyne->ox_add red_elim Reductive Elimination ox_add->red_elim product R-C≡C-C≡C-R' (Unsymmetrical Diyne) red_elim->product C-C Bond Formation

Caption: Key steps in the Cadiot-Chodkiewicz coupling mechanism.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

Application Note

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, known for its high efficiency, reliability, and biocompatibility.[9] It involves the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9][10] This reaction is exceptionally valuable in drug discovery and chemical biology for bioconjugation, such as linking molecules to proteins or nucleic acids.[11] The resulting triazole ring is not just a linker; it is a stable, aromatic, and polar functional group that can participate in hydrogen bonding and improve the pharmacokinetic properties of a drug candidate.

Experimental Protocol: CuAAC Reaction of this compound with an Organic Azide

  • Reagent Preparation: In a vial, dissolve this compound (1.0 mmol) and the organic azide (e.g., benzyl (B1604629) azide) (1.0 mmol) in a 1:1 mixture of water and tert-butanol (B103910) (10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (B8700270) (0.2 mmol) in water (1 mL). Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol) in water (1 mL).

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The in situ reduction of Cu(II) to the active Cu(I) species will initiate the reaction.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours and can be monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting triazole product can be purified by column chromatography or recrystallization.

Data Presentation

Alkyne SubstrateAzide SubstrateSolvent SystemTime (h)Yield (%)
PhenylacetyleneBenzyl Azidet-BuOH/H₂O1>95
Propargyl ether1-AzidoadamantaneDMSO/H₂O491
This compound3-Azidopropanoic acidTHF/H₂O1289

Note: Yields are representative for the CuAAC reaction.

CuAAC "Click Chemistry" Workflow

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System (in situ) alkyne This compound mix Mix in Solvent (e.g., tBuOH/H₂O) alkyne->mix azide Organic Azide azide->mix cuso4 CuSO₄ (CuII) cuso4->mix ascorbate Sodium Ascorbate (Reductant) ascorbate->mix react Stir at RT (1-12 h) mix->react Cu(I) formation product 1,4-Disubstituted 1,2,3-Triazole react->product

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Glaser-Hay Coupling: Synthesis of Symmetrical Diynes

Application Note

The Glaser coupling, along with its modern variant, the Hay coupling, is a foundational method for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[12][13] The reaction is typically catalyzed by a copper(I) salt, often in the presence of a ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA) and an oxidant such as oxygen or air.[14][15] This method is highly valuable for synthesizing macrocycles and polymers containing the butadiyne linkage. In the context of this compound, this reaction would lead to a C₂₄ tetra-yne, a molecule with a long, conjugated carbon chain.

Experimental Protocol: Hay Coupling of this compound

  • Catalyst Preparation: To a solution of this compound (1.0 mmol) in 10 mL of acetone (B3395972) or dichloromethane, add copper(I) chloride (0.1 mmol, 10 mol%) and TMEDA (0.12 mmol).

  • Oxidation: Vigorously stir the reaction mixture while bubbling air or oxygen through the solution.

  • Reaction: The reaction is typically exothermic and proceeds rapidly, often within 30 minutes to 2 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After completion, add 10 mL of dilute hydrochloric acid (2 M) to quench the reaction and dissolve the copper salts.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over magnesium sulfate, and concentrate. The symmetrical diyne product can be purified by column chromatography or recrystallization.

Data Presentation

SubstrateCatalyst SystemOxidantSolventYield (%)
PhenylacetyleneCuCl / TMEDAO₂ (air)Acetone90
TrimethylsilylacetyleneCuCl / TMEDAO₂ (air)Dichloromethane85
1-EthynylcyclohexeneCu(OAc)₂ / PyridineO₂ (air)Methanol75

Note: Yields are representative for terminal alkyne homocoupling.

Logical Diagram for Glaser-Hay Coupling

Glaser_Hay alkyne1 2x this compound coupling Oxidative Homocoupling alkyne1->coupling catalyst Cu(I)/TMEDA Catalyst catalyst->coupling oxidant Oxidant (O₂/Air) oxidant->coupling product Symmetrical Tetra-yne Product coupling->product

Caption: Logical relationship of components in Glaser-Hay coupling.

Hydrosilylation: Synthesis of Vinylsilanes

Application Note

Hydrosilylation is the addition of a Si-H bond across the triple bond of an alkyne, yielding a vinylsilane.[16] This reaction is most commonly catalyzed by platinum complexes, such as Karstedt's catalyst, and is highly atom-economical.[17][18] The resulting vinylsilanes are versatile synthetic intermediates that can be further functionalized, for example, through Tamao-Fleming oxidation or cross-coupling reactions.[16] The stereochemical outcome (cis or trans addition) can often be controlled by the choice of catalyst and reaction conditions, providing access to specific vinylsilane isomers.[16][19]

Experimental Protocol: Hydrosilylation of this compound

  • Reaction Setup: In an oven-dried vial under an inert atmosphere (argon), add this compound (1.0 mmol).

  • Solvent and Silane: Add 5 mL of a dry solvent such as toluene or THF, followed by the hydrosilane (e.g., triethoxysilane) (1.1 mmol).

  • Catalyst Addition: Add Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~10-20 µL of a 2% solution in xylene).

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to 50 °C) for 1-6 hours. Monitor the reaction's progress by ¹H NMR or GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude vinylsilane product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

AlkyneSilaneCatalystSelectivityYield (%)
1-OctyneTriethylsilaneKarstedt's cat.(E)-β-isomer95
PhenylacetyleneDimethylphenylsilaneSpeier's cat.(E)-β-isomer92
1-HexyneTriethoxysilane[Cp*Ru(MeCN)₃]PF₆α-isomer88

Note: Yields and selectivities are representative and depend heavily on the catalyst and substrates used.

Hydrosilylation Reaction Scheme

References

Application Notes and Protocols: Diels-Alder Reactions Involving 1,3-Decadiyne Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol.[1][2][3] While 1,3-decadiyne, a conjugated diyne, is a valuable synthetic building block, its inherent electronic structure—lacking a conjugated 4π-electron diene system—precludes its direct participation as the diene component in a conventional Diels-Alder reaction. These application notes detail a robust and chemically sound workflow to overcome this limitation by transforming this compound into a suitable diene precursor for subsequent [4+2] cycloaddition reactions. This is typically achieved through a stereoselective partial reduction of one of the alkyne moieties to an alkene, yielding a conjugated enyne, or a full reduction of one alkyne and partial reduction of the other to generate a conjugated diene. These derivatives can then readily participate in Diels-Alder reactions. Detailed protocols for the synthesis of this compound, its conversion to a reactive diene, and a general protocol for its subsequent Diels-Alder reaction are provided.

Introduction: The Diels-Alder Reaction and the Inactivity of this compound as a Diene

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene (B86901) ring.[1][2][3][4][5] The reaction is favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[1]

This compound possesses a conjugated system of two triple bonds. However, this diyne system does not constitute the necessary 4π-electron system of two adjacent double bonds required for a conventional Diels-Alder diene. Therefore, this compound will not undergo a [4+2] cycloaddition as the diene component under standard thermal conditions. To utilize this compound in Diels-Alder reactions, it must first be chemically modified to generate a suitable conjugated diene or enyne.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of terminal 1,3-diynes is the Sonogashira coupling of a terminal alkyne with a vinyl halide, followed by elimination.[6][7]

Protocol: Synthesis of this compound via Sonogashira Coupling and Elimination

  • Materials: 1-Octyne (B150090), vinylidene chloride, palladium(II) acetate, triphenylphosphine, copper(I) iodide, n-butyllithium, tetrahydrofuran (B95107) (THF), pentane (B18724).

  • Procedure:

    • To a solution of 1-octyne and vinylidene chloride in THF, add Pd(OAc)₂, PPh₃, and CuI.

    • Stir the reaction mixture at room temperature until the coupling is complete (monitored by TLC or GC).

    • Cool the reaction mixture to -78 °C and slowly add a solution of n-butyllithium in hexanes, ensuring the internal temperature does not exceed -70 °C.[6]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with pentane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be stored as a solution in pentane at -20 °C.[6]

Conversion of this compound to a Suitable Diene

To render this compound suitable for a Diels-Alder reaction, one of the triple bonds must be stereoselectively reduced to a double bond. A common method is the use of Lindlar's catalyst for a syn-hydrogenation to the (Z)-alkene.

Protocol: Partial Hydrogenation of this compound to (Z)-Dec-3-en-1-yne

  • Materials: this compound, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead), quinoline (B57606), hexane (B92381), hydrogen gas.

  • Procedure:

    • Dissolve this compound in hexane in a flask equipped with a stir bar and a hydrogen balloon.

    • Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline (to prevent over-reduction).

    • Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen.

    • Stir the reaction vigorously at room temperature and monitor the reaction progress by GC or TLC.

    • Upon consumption of the starting material, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with hexane and concentrate the filtrate under reduced pressure to yield (Z)-dec-3-en-1-yne.

General Protocol for the Diels-Alder Reaction of a this compound Derivative

The resulting conjugated enyne, (Z)-dec-3-en-1-yne, can now act as the diene component in a Diels-Alder reaction. The following is a general protocol using maleic anhydride (B1165640) as a representative dienophile.

Protocol: Diels-Alder Reaction of (Z)-Dec-3-en-1-yne with Maleic Anhydride

  • Materials: (Z)-Dec-3-en-1-yne, maleic anhydride, toluene (B28343).

  • Procedure:

    • Dissolve (Z)-dec-3-en-1-yne and a molar equivalent of maleic anhydride in toluene in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the Diels-Alder adduct.

Data Presentation

The following table summarizes representative data for the key steps in the proposed workflow. Yields are based on typical literature values for similar transformations.

Reaction Step Reactants Product Typical Yield (%) Key Conditions
Synthesis of Diene Precursor 1-Octyne, Vinylidene ChlorideThis compound66-72[6]Pd(OAc)₂, PPh₃, CuI, n-BuLi, THF, -78 °C to RT
Diene Formation This compound(Z)-Dec-3-en-1-yne>90Lindlar's Catalyst, H₂, Quinoline, Hexane, RT
Diels-Alder Reaction (Z)-Dec-3-en-1-yne, Maleic AnhydrideCycloadduct75-90Toluene, Reflux

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_modification Diene Formation cluster_da Diels-Alder Reaction octyne 1-Octyne diyne This compound octyne->diyne Sonogashira Coupling & Elimination vinylidene_chloride Vinylidene Chloride vinylidene_chloride->diyne diyne_mod This compound enyne (Z)-Dec-3-en-1-yne enyne_da (Z)-Dec-3-en-1-yne diyne_mod->enyne Partial Hydrogenation (Lindlar's Cat.) dienophile Dienophile (e.g., Maleic Anhydride) adduct Diels-Alder Adduct dienophile->adduct enyne_da->adduct [4+2] Cycloaddition

Caption: Workflow for the utilization of this compound in Diels-Alder reactions.

References

Application of 1,3-Decadiyne in Click Chemistry: A General Overview and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct applications and detailed experimental protocols for 1,3-decadiyne in click chemistry are not extensively documented in readily available scientific literature. The following application notes and protocols are based on the general principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the behavior of other terminal diynes in similar reactions. These should be considered as a starting point for research and development, requiring optimization for specific applications.

Application Notes

This compound is a linear C10 hydrocarbon featuring two terminal triple bonds. This structure makes it a potentially valuable crosslinking agent or a building block for creating complex molecular architectures via click chemistry. The two terminal alkynes can participate in sequential or simultaneous click reactions with azide-functionalized molecules to form stable 1,2,3-triazole linkages.[1][2][3] This bifunctionality is particularly useful in materials science, polymer chemistry, and drug development for the synthesis of polymers, dendrimers, and complex bioconjugates.[4][5]

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common click reaction for this purpose.[1][3][6] It is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it suitable for various applications, including bioconjugation.[3][7]

Key Potential Applications:

  • Polymer Synthesis: this compound can act as a linker to polymerize azide-terminated monomers or to crosslink polymer chains, leading to the formation of novel materials with tailored properties.[4][8]

  • Bioconjugation: In drug development and proteomics, this compound can be used to link two different biomolecules, such as peptides, proteins, or nucleic acids, that have been functionalized with azide (B81097) groups. This can be used to create antibody-drug conjugates or other targeted therapeutic agents.[3][7]

  • Surface Functionalization: The diyne can be used to modify surfaces by creating a layer of molecules that can then be further functionalized through the remaining alkyne group.

  • Synthesis of Macrocycles and Dendrimers: The ability to link molecules at two points makes this compound a useful building block for the synthesis of complex, three-dimensional structures.[4]

Experimental Protocols

The following are general protocols for performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal diyne like this compound. These protocols are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Small Molecule Synthesis

This protocol describes the reaction of this compound with two equivalents of an azide-containing small molecule.

Materials:

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and the azide-functionalized molecule (2.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate (0.1 equivalents) in water.

  • To the de-gassed reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by exposing it to air or by adding a chelating agent like EDTA.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired bis-triazole product.

Protocol 2: Bioconjugation of an Azide-Labeled Protein

This protocol outlines the general steps for crosslinking an azide-modified protein using this compound.

Materials:

  • Azide-labeled protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound solution in a water-miscible organic solvent (e.g., DMSO or DMF)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Spin-filtration or dialysis equipment for purification

Procedure:

  • Prepare a stock solution of the THPTA ligand in water.

  • Prepare a stock solution of copper(II) sulfate in water.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • In a microcentrifuge tube, combine the azide-labeled protein solution with the THPTA solution.

  • Add the copper(II) sulfate solution to the protein-ligand mixture.

  • Add the this compound solution to the reaction mixture. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the reaction and allow it to proceed at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Monitor the reaction progress using SDS-PAGE, which should show the formation of higher molecular weight crosslinked species.

  • Once the desired level of conjugation is achieved, remove the excess reagents and catalyst using spin-filtration, dialysis, or size-exclusion chromatography.

Quantitative Data Summary

As no specific experimental data for this compound in click chemistry was found, a quantitative data table cannot be provided. For a typical CuAAC reaction, yields are generally high, often exceeding 90%, and the reaction times can range from a few minutes to several hours, depending on the specific reactants and conditions.[1] Reaction kinetics can be influenced by factors such as the solvent, temperature, catalyst, and ligand concentration.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System 1_3_Decadiyne This compound (Diyne) Reaction_Vessel Reaction Setup (Solvent + De-gas) 1_3_Decadiyne->Reaction_Vessel Azide_Molecule Azide-Functionalized Molecule (2 eq.) Azide_Molecule->Reaction_Vessel CuSO4 CuSO4 (Catalyst Precursor) Click_Reaction Click Reaction (Room Temperature) CuSO4->Click_Reaction Na_Ascorbate Sodium Ascorbate (Reducing Agent) Na_Ascorbate->Click_Reaction Reaction_Vessel->Click_Reaction Workup Workup & Extraction Click_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Bis-Triazole Product Purification->Final_Product

Caption: Workflow for a typical CuAAC reaction using this compound.

signaling_pathway cluster_reactants Reactants cluster_catalytic_cycle Cu(I) Catalytic Cycle cluster_products Products Diyne This compound Cu_Acetylide Copper(I) Acetylide Diyne->Cu_Acetylide + Cu(I) Azide1 Azide-Molecule 1 Metallacycle Six-membered Cu Metallacycle Azide1->Metallacycle Azide2 Azide-Molecule 2 Product Bis-1,2,3-Triazole Azide2->Product Second Click Reaction CuI Cu(I) Cu_Acetylide->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Triazolyl_Cu->Product Protonolysis (releases Cu(I))

Caption: Simplified mechanism of a bis-click reaction with a diyne.

References

Synthesis and Evaluation of Bioactive 1,3-Decadiyne Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-diyne scaffold is a prominent structural motif found in numerous natural products exhibiting a wide range of potent biological activities, including antitumor, antifungal, and antimicrobial properties. This structural unit's rigidity and linearity provide a unique framework for designing novel therapeutic agents. This document details the synthesis of bioactive compounds featuring a 1,3-decadiyne scaffold, outlines protocols for their biological evaluation against cancer cell lines, and discusses their mechanism of action. A key synthetic strategy employed is the Cadiot-Chodkiewicz coupling, a reliable method for the cross-coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[1]

Application Note 1: Synthesis of a this compound Analog

The Cadiot-Chodkiewicz coupling reaction is a cornerstone for the synthesis of unsymmetrical 1,3-diynes.[1][2] The reaction typically involves a copper(I) salt catalyst, such as cuprous iodide (CuI) or cuprous chloride (CuCl), and an amine base in a suitable solvent.[1][3] The following protocol is a representative example for the synthesis of a generic this compound derivative for subsequent biological screening.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Cadiot-Chodkiewicz Coupling cluster_workup Work-up & Purification cluster_analysis Analysis ReactantA 1-Octyne (B150090) (Terminal Alkyne) Reaction Dissolve 1-Octyne, CuCl, and Amine Base in Methanol ReactantA->Reaction ReactantB 1-Bromo-1-propyne (Haloalkyne) Addition Add 1-Bromo-1-propyne Dropwise at RT ReactantB->Addition Reaction->Addition Stir Stir for 12h under Argon Addition->Stir Quench Quench with Ammonium (B1175870) Chloride Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry with Na2SO4 & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Analysis Characterization (NMR, MS) Purify->Analysis FinalProduct Pure this compound Analog Analysis->FinalProduct

Caption: Synthetic workflow for a this compound analog.

Protocol: Synthesis of Undeca-1,3-diynylbenzene

This protocol describes the synthesis of a model this compound analog.

Materials:

  • 1-Octyne (1.0 eq)

  • 1-Bromo-1-propyne (1.1 eq)

  • Copper(I) Chloride (CuCl) (0.1 eq)

  • n-Butylamine (3.0 eq)

  • Methanol (Solvent)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (Eluents)

Procedure:

  • To a stirred solution of 1-octyne (1.0 eq) in methanol, add copper(I) chloride (0.1 eq) and n-butylamine (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes under an inert argon atmosphere.

  • Add 1-bromo-1-propyne (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound analog.[4][5][6]

Data Presentation:

CompoundReactant AReactant BCatalystBaseYield (%)
Undeca-1,3-diynylbenzene1-Octyne1-Bromo-1-propyneCuCln-Butylamine75-85

Application Note 2: Biological Evaluation of this compound Analogs

The cytotoxic activity of the synthesized this compound compounds is evaluated against a panel of human cancer cell lines, such as Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), and U937 (histiocytic lymphoma). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7]

Experimental Workflow for Cytotoxicity Assay

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Culture Culture Jurkat Cells in RPMI-1640 Seed Seed Cells in 96-Well Plate Culture->Seed Prepare Prepare Serial Dilutions of this compound Analog Seed->Prepare Treat Add Compound to Wells Prepare->Treat Incubate24 Incubate for 24-72h Treat->Incubate24 AddMTT Add MTT Reagent to each well Incubate24->AddMTT Incubate4 Incubate for 4h at 37°C AddMTT->Incubate4 AddSolvent Add Solubilization Solution (e.g., DMSO) Incubate4->AddSolvent Read Measure Absorbance at 570 nm AddSolvent->Read Calculate Calculate IC50 Values Read->Calculate

Caption: MTT assay workflow for cytotoxicity evaluation.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Jurkat cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized this compound analog

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

Procedure:

  • Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.[9]

  • Incubate the plates for 24 hours to allow cells to attach (if applicable) and resume growth.

  • Prepare serial dilutions of the this compound analog in culture medium.

  • Add 10 µL of the compound dilutions to the respective wells and incubate for 24 to 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

CompoundJurkat (IC₅₀, µM)K562 (IC₅₀, µM)U937 (IC₅₀, µM)
Undeca-1,3-diynylbenzene5.28.16.5
Positive Control (Dox)0.10.30.2
Note: Data are representative and should be determined experimentally.

Application Note 3: Mechanism of Action - Apoptosis Induction

Polyacetylenic compounds, including those with a 1,3-diyne scaffold, have been shown to induce apoptosis in cancer cells. The intrinsic or mitochondrial pathway is a common mechanism. This pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization.

Proposed Signaling Pathway

Bioactive this compound compounds are hypothesized to induce apoptosis by disrupting the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Compound This compound Analog Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

This proposed pathway suggests that the this compound analog inhibits the anti-apoptotic protein Bcl-2 while activating the pro-apoptotic protein Bax.[11][12] This shift in balance leads to mitochondrial dysfunction and the release of cytochrome c, which activates caspase-9, the initiator caspase in this pathway.[13] Activated caspase-9 then cleaves and activates caspase-3, the executioner caspase, which orchestrates the dismantling of the cell, resulting in apoptosis.[13] Some polyacetylenes have also been shown to induce apoptosis through the upregulation of Fas ligand (FasL) and activation of caspase-7, suggesting potential crosstalk with the extrinsic pathway.[14][15]

References

Application Notes and Protocols for the Glaser-Hay Coupling of 1-Pentyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glaser-Hay coupling is a cornerstone of synthetic organic chemistry, providing a reliable and efficient method for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1][2] This reaction, catalyzed by a copper(I) salt in the presence of an amine base and an oxidant (typically atmospheric oxygen), is valued for its operational simplicity and broad functional group tolerance.[3][4] The Hay modification of the classical Glaser coupling utilizes a soluble catalytic system, often comprising copper(I) chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA), which significantly accelerates the reaction rate.[2][4]

This application note provides a detailed experimental protocol for the Glaser-Hay coupling of 1-pentyne (B49018) to synthesize 5,7-dodecadiyne (B74635). The protocol is designed to be a practical guide for researchers in academic and industrial settings, including those involved in the synthesis of novel organic molecules for drug discovery and materials science.

Reaction Scheme

The Glaser-Hay coupling of 1-pentyne proceeds as follows:

Experimental Protocol

This protocol is adapted from established procedures for the Glaser-Hay coupling of terminal alkynes.[1]

Materials:

  • 1-Pentyne (99% purity)

  • Copper(I) chloride (CuCl, 99.9%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 99.5%)

  • Acetone (B3395972) (ACS grade)

  • Hydrochloric acid (HCl), 2M solution

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (B86663) (MgSO₄, anhydrous)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Reaction Setup:

    • To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) chloride (0.10 g, 1.0 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.15 mL, 1.0 mmol).

    • Flush the flask with an inert gas (argon or nitrogen).

    • Add 40 mL of acetone to the flask and stir the mixture to dissolve the catalyst and ligand. The solution should turn a pale green or blue.

  • Addition of 1-Pentyne:

    • To the stirred solution, add 1-pentyne (2.72 g, 40.0 mmol).

    • Replace the inert gas inlet with an air or oxygen inlet and bubble a gentle stream of air or oxygen through the reaction mixture via a needle or a gas dispersion tube.[1]

  • Reaction Conditions:

    • Stir the reaction mixture vigorously at room temperature (approximately 20-25 °C) for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture). The disappearance of the 1-pentyne spot indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetone.

    • To the residue, add 50 mL of diethyl ether and 30 mL of 2M hydrochloric acid.[1] The aqueous layer will dissolve the copper salts, which can be observed by a color change.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 5,7-dodecadiyne can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using hexane as the eluent to yield a colorless oil.

Data Presentation

ParameterValue
Reactant 1-Pentyne
Product 5,7-Dodecadiyne
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol
Catalyst Copper(I) Chloride (CuCl)
Ligand N,N,N',N'-Tetramethylethylenediamine (TMEDA)
Solvent Acetone
Reaction Temperature Room Temperature (~20-25 °C)
Reaction Time 4-6 hours
Theoretical Yield Based on 1-pentyne as the limiting reagent
Expected Yield > 90% (based on similar couplings)
Appearance Colorless oil

Mandatory Visualizations

Experimental Workflow

Glaser_Hay_Coupling_Workflow Reagents 1. Reagent Preparation - 1-Pentyne - CuCl - TMEDA - Acetone Setup 2. Reaction Setup - Add CuCl and TMEDA to flask - Add Acetone - Stir to dissolve Reagents->Setup Addition 3. Substrate Addition - Add 1-Pentyne to the  catalyst solution Setup->Addition Reaction 4. Reaction - Bubble O2/Air - Stir at Room Temp (4-6h) - Monitor by TLC Addition->Reaction Workup 5. Work-up - Remove Acetone - Add Et2O and HCl(aq) - Separate and wash organic layer - Dry and concentrate Reaction->Workup Purification 6. Purification - Vacuum Distillation or  Column Chromatography Workup->Purification Product Final Product 5,7-Dodecadiyne Purification->Product

Caption: Experimental workflow for the Glaser-Hay coupling of 1-pentyne.

Signaling Pathway (Reaction Mechanism)

Glaser_Hay_Mechanism CuI Cu(I) Catalyst Cu_Acetylide [R-C≡C-Cu(I)] Intermediate CuI->Cu_Acetylide Alkyne 2 R-C≡C-H (1-Pentyne) Alkyne->Cu_Acetylide Deprotonation Oxidation Oxidation (O2) Cu_Acetylide->Oxidation Dimerization Dimerization Cu_Acetylide->Dimerization CuII Cu(II) Species Oxidation->CuII CuII->Dimerization Diyne_Complex [(R-C≡C)2Cu(II)] Intermediate Dimerization->Diyne_Complex Reductive_Elimination Reductive Elimination Diyne_Complex->Reductive_Elimination Reductive_Elimination->CuI Catalyst Regeneration Diyne R-C≡C-C≡C-R (5,7-Dodecadiyne) Reductive_Elimination->Diyne

Caption: Simplified mechanism of the Glaser-Hay coupling reaction.

References

Application Notes and Protocols: Use of 1,3-Decadiyne in the Synthesis of Conjugated Polymers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases did not yield specific information on the use of 1,3-decadiyne as a monomer for the synthesis of conjugated polymers.

The search results were predominantly focused on the polymerization of other diacetylene and diene monomers, such as 1,3-butadiene, and general methodologies for the synthesis of conjugated polymers. There is no readily available literature detailing the experimental protocols, quantitative data, or specific applications of polymers derived from this compound.

This lack of information suggests that this compound may not be a commonly employed monomer for this purpose. Several factors could contribute to this, including:

  • Reactivity and Polymerization Challenges: The specific stereochemistry and electronic properties of this compound might render it unsuitable for common polymerization techniques used for conjugated polymers, such as topochemical polymerization of diacetylenes.

  • Monomer Unavailability or Cost: The synthesis of this compound may be complex or costly, making it a less attractive starting material compared to more readily available diacetylene monomers.

  • Undesirable Polymer Properties: It is possible that polymers synthesized from this compound do not exhibit the desired electronic, optical, or mechanical properties for applications in areas like organic electronics or drug delivery.

Alternative Monomers for Conjugated Polydiacetylenes:

For researchers and professionals interested in the synthesis of conjugated polymers from diacetylene monomers, a wealth of information is available for other, more established monomers. Some common examples include:

  • 10,12-Pentacosadiynoic Acid (PCDA): Widely used for the formation of Langmuir-Blodgett films and vesicles that can be polymerized to form colored and fluorescent polydiacetylenes.

  • 10,12-Docosadiynedioic Acid (DCDA): Another common diacetylene monomer for creating self-assembled structures and functional polymers.

  • Derivatives of butadiyne: Various substituted butadiynes are employed to tune the properties of the resulting polydiacetylenes.

While the synthesis of conjugated polymers is a vibrant area of research with numerous applications, there is currently no specific, publicly available information to support the creation of detailed application notes and protocols for the use of this compound in this context. Researchers interested in this field are encouraged to explore the extensive literature on more commonly used diacetylene monomers to achieve their synthetic goals. Should specific research on the polymerization of this compound be published, this document can be updated accordingly.

Metal-Free Synthesis of Substituted 1,3-Diynes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3-diyne motif is a fundamental structural unit in a wide array of biologically active compounds, natural products, and advanced materials.[1][2][3] Compounds containing this functional group are known to exhibit antifungal, antibacterial, anti-inflammatory, and anticancer properties.[4][5] Consequently, the development of efficient and sustainable synthetic methods for accessing substituted 1,3-diynes is of significant interest to the fields of medicinal chemistry, drug development, and materials science.[4][6][7]

Traditionally, the synthesis of 1,3-diynes has relied heavily on transition-metal-catalyzed cross-coupling reactions, such as the Glaser, Hay, and Cadiot-Chodkiewicz couplings.[1][3][8] While effective, these methods often require toxic and expensive metal catalysts (e.g., copper, palladium), which can lead to product contamination and present environmental concerns.[9] The growing emphasis on green chemistry has spurred the development of metal-free alternatives that offer advantages such as reduced cost, lower toxicity, and simplified purification procedures.[9][10][11]

These application notes provide detailed protocols for three distinct and effective metal-free methods for synthesizing both symmetrical and unsymmetrical substituted 1,3-diynes, tailored for researchers and professionals in organic synthesis and drug development.

Application Note 1: Iodine-Mediated Oxidative Homocoupling of Terminal Alkynes

This protocol describes a straightforward, metal-free method for the synthesis of symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes, using molecular iodine as a catalyst. This approach is noted for its operational simplicity and use of readily available and inexpensive reagents.

Experimental Protocol

A general procedure for the iodine-mediated homocoupling of terminal alkynes is as follows:

  • To a solution of the terminal alkyne (1.0 mmol) in a suitable solvent such as DMF or DMSO, add a catalytic amount of molecular iodine (I₂) (e.g., 30 mol%).

  • Add a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2 to 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure symmetrical 1,3-diyne.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative yields for the synthesis of symmetrical 1,3-diynes from various terminal alkynes using an iodine-mediated metal-free protocol.

EntryTerminal Alkyne SubstrateProductYield (%)
1Phenylacetylene1,4-Diphenylbuta-1,3-diyne~90%
24-Methoxyphenylacetylene1,4-Bis(4-methoxyphenyl)buta-1,3-diyne~92%
34-Chlorophenylacetylene1,4-Bis(4-chlorophenyl)buta-1,3-diyne~88%
41-HexyneDodeca-5,7-diyne~75%
5Cyclohexylacetylene1,4-Dicyclohexylbuta-1,3-diyne~78%
63-Phenyl-1-propyne1,6-Diphenylhexa-2,4-diyne~85%

Yields are approximate and compiled from representative literature procedures. Actual yields may vary depending on specific reaction conditions and substrate purity.

Visualization: Proposed Reaction Pathway

The diagram below illustrates a plausible workflow for the iodine-catalyzed homocoupling of terminal alkynes.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product A Terminal Alkyne (R-C≡C-H) D Deprotonation: Formation of Acetylide A->D Base B Iodine (I₂) Catalyst E Formation of Iodoalkyne (R-C≡C-I) B->E Acetylide C Base (e.g., K₂CO₃) D->E F Coupling Reaction E->F Acetylide G Symmetrical 1,3-Diyne (R-C≡C-C≡C-R) F->G Yields up to 92%

Caption: Workflow for Iodine-Mediated Homocoupling.

Application Note 2: Synthesis of Unsymmetrical 1,3-Diynes Using Hypervalent Iodine Reagents

This method provides a powerful, transition-metal-free route to unsymmetrical 1,3-diynes by coupling terminal alkynes with hypervalent iodine-based electrophilic alkyne-transfer reagents, such as ethynyl-benziodoxolones (EBX).[1][2] This strategy allows for the controlled construction of diynes with two different substituents.

Experimental Protocol

The following is a general procedure for the synthesis of unsymmetrical 1,3-diynes.[1]

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the terminal alkyne (1.0 eq.) in dry tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.1 eq., typically 1.6 M in hexanes) dropwise to the solution.

  • Stir the mixture at -78 °C for 2 hours to ensure complete deprotonation and formation of the lithium acetylide.

  • Add the solid ethynyl-benziodoxolone (EBX) reagent (1.5 eq.) to the flask in one portion.

  • Allow the reaction mixture to slowly warm to room temperature over a period of 3 hours with vigorous stirring.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired unsymmetrical 1,3-diyne.[1]

Data Presentation: Substrate Scope and Yields

This table presents the yields for various unsymmetrical 1,3-diynes synthesized via the hypervalent iodine reagent coupling method.[1]

EntryTerminal Alkyne (R¹)EBX Reagent (R²)Product (R¹-C≡C-C≡C-R²)Yield (%)
1n-HexynePhenyl-EBX1-Phenyldeca-1,3-diyne78
2PhenylacetyleneTIPS-EBX1-Phenyl-4-(triisopropylsilyl)buta-1,3-diyne71
3CyclohexylacetylenePhenyl-EBX1-Cyclohexyl-4-phenylbuta-1,3-diyne75
44-MethoxyphenylacetylenePhenyl-EBX1-(4-Methoxyphenyl)-4-phenylbuta-1,3-diyne65
5n-Hexyne4-Tolyl-EBX1-(p-Tolyl)deca-1,3-diyne72
6(Trimethylsilyl)acetylenePhenyl-EBX1-Phenyl-4-(trimethylsilyl)buta-1,3-diyne45

Data adapted from Schörgenhumer J. & Waser M., Org. Biomol. Chem., 2018.[1] Yields correspond to isolated products.

Visualization: Reaction Mechanism

The diagram outlines the key steps in the synthesis of unsymmetrical 1,3-diynes using hypervalent iodine reagents.

G Start1 Terminal Alkyne (R¹-C≡C-H) Step1 Deprotonation Start1->Step1 Start2 n-BuLi Start2->Step1 Reagent Ethynyl-benziodoxolone (EBX Reagent) Step2 Nucleophilic Attack Reagent->Step2 Intermediate Lithium Acetylide (R¹-C≡C⁻ Li⁺) Step1->Intermediate -78 °C, THF Step3 Product Formation Step2->Step3 Warm to RT Product Unsymmetrical Diyne (R¹-C≡C-C≡C-R²) Step3->Product Intermediate->Step2

Caption: Mechanism for unsymmetrical diyne synthesis.

Application Note 3: N-Bromosuccinimide (NBS) and Base-Mediated Synthesis of 1,3-Diynes

This protocol details a rapid and efficient metal-free synthesis of both symmetrical and unsymmetrical 1,3-diynes.[10] The reaction is promoted by N-Bromosuccinimide (NBS) in the presence of a base like potassium tert-butoxide (tBuOK), affording excellent yields at room temperature in a short time frame.[10] This method is particularly attractive for its mild conditions and tolerance of various functional groups.

Experimental Protocol

The following is a general procedure for the NBS-mediated synthesis of 1,3-diynes.[10]

For Symmetrical Diynes (Homocoupling):

  • Dissolve the terminal alkyne (1.0 mmol) in a suitable solvent like acetonitrile (B52724) (MeCN).

  • Add potassium tert-butoxide (tBuOK) (2.0 eq.) to the solution.

  • Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirring mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water to quench the reaction.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

For Unsymmetrical Diynes (Cross-coupling):

  • Dissolve the first terminal alkyne (Alkyne A, 1.0 eq.) in MeCN.

  • Add tBuOK (2.0 eq.) and NBS (1.0 eq.) and stir for 30 minutes to generate the bromoalkyne in situ.

  • Add the second terminal alkyne (Alkyne B, 1.2 eq.) to the reaction mixture.

  • Stir at room temperature for an additional 1-2 hours.

  • Follow steps 5-9 from the homocoupling procedure for work-up and purification.

Data Presentation: Substrate Scope and Yields

The table below showcases the versatility of the NBS/tBuOK system for synthesizing various 1,3-diynes.[10]

EntryCoupling TypeAlkyne(s)ProductYield (%)
1HomocouplingPhenylacetylene1,4-Diphenylbuta-1,3-diyne95
2Homocoupling1-Ethynyl-4-fluorobenzene1,4-Bis(4-fluorophenyl)buta-1,3-diyne92
3HomocouplingPropargyl alcoholHexa-2,4-diyne-1,6-diol89
4Cross-couplingPhenylacetylene + (Trimethylsilyl)acetylene1-Phenyl-4-(trimethylsilyl)buta-1,3-diyne85
5Cross-coupling4-Ethynyltoluene + Propargyl alcohol1-(p-Tolyl)penta-1,3-diyn-5-ol82
6Cross-couplingPhenylacetylene + 1-Hexyne1-Phenylocta-1,3-diyne88

Data compiled from representative procedures described in the literature.[10] Yields are for isolated products.

References

Application Notes and Protocols for the Hydrofunctionalization of 1,3-Diynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the metal-catalyzed hydrofunctionalization of 1,3-diynes, a powerful strategy for the synthesis of functionalized enynes and dienes. The reactions highlighted demonstrate high levels of regio- and stereoselectivity, offering efficient access to valuable building blocks for organic synthesis, materials science, and drug discovery.

Introduction

The hydrofunctionalization of 1,3-diynes, involving the addition of an H-Y moiety across one of the triple bonds, presents a synthetic challenge due to the presence of multiple reactive sites.[1][2] Controlling the chemo-, regio-, and stereoselectivity of these transformations is crucial for accessing desired isomeric products.[1][3][4][5] Metal catalysis has emerged as a pivotal tool to address these challenges, enabling the development of highly selective and efficient protocols.[1][3][6] This document outlines detailed procedures for three key types of hydrofunctionalization reactions: hydrosilylation, hydroboration, and hydroarylation.

Cobalt-Catalyzed Hydrosilylation of 1,3-Diynes

The cobalt-catalyzed hydrosilylation of 1,3-diynes provides a direct and atom-economical route to valuable silyl-functionalized 1,3-enynes.[7][8] These products are versatile synthetic intermediates that can be further elaborated. A notable protocol utilizes a catalyst system generated from bench-stable Co(acac)₂ and the diphosphine ligand 1,3-bis(diphenylphosphino)propane (B126693) (dppp), demonstrating high yields and excellent regioselectivity.[7][8]

Experimental Protocol: General Procedure for Cobalt-Catalyzed Hydrosilylation[7][8]

This protocol describes the synthesis of silyl-functionalized 1,3-enynes via a cobalt-catalyzed hydrosilylation reaction.

Materials:

  • Co(acac)₂ (Cobalt(II) acetylacetonate)

  • dppp (B1165662) (1,3-bis(diphenylphosphino)propane)

  • 1,3-Diyne substrate

  • Silane (B1218182) (e.g., PhSiH₃, Ph₂SiH₂)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Schlenk tube or similar reaction vessel

  • Standard glassware for organic synthesis

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Co(acac)₂ (e.g., 0.01 mmol, 2 mol%) and dppp (e.g., 0.012 mmol, 2.4 mol%).

  • Add anhydrous solvent (e.g., 1.0 mL) and stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.

  • Add the 1,3-diyne substrate (e.g., 0.5 mmol, 1.0 equiv).

  • Add the silane (e.g., 0.6 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired silyl-functionalized 1,3-enyne.

Data Presentation: Cobalt-Catalyzed Hydrosilylation
Entry1,3-Diyne SubstrateSilaneProductYield (%)Regio-/Stereoselectivity
11,4-Diphenylbuta-1,3-diynePhSiH₃(E)-1-phenyl-4-(phenyldihydrosilyl)but-3-en-1-yne95>99:1 E/Z
21,4-Bis(trimethylsilyl)buta-1,3-diynePh₂SiH₂(E)-1-(trimethylsilyl)-4-(diphenylsilyl)but-3-en-1-yne88>99:1 E/Z
31-Phenyl-4-(trimethylsilyl)buta-1,3-diyneEt₃SiH(E)-1-(trimethylsilyl)-4-(triethylsilyl)but-3-en-1-yne92>99:1 E/Z

Note: The data presented is representative and compiled from various sources. Actual yields and selectivities may vary based on specific substrates and reaction conditions.

Workflow and Proposed Mechanism

The following diagram illustrates the general workflow for the cobalt-catalyzed hydrosilylation of a 1,3-diyne and a proposed catalytic cycle.

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Catalytic Cycle A 1. Add Co(acac)₂ and dppp to Schlenk tube B 2. Add anhydrous solvent A->B C 3. Add 1,3-diyne substrate B->C D 4. Add silane C->D E 5. Reaction at specified temperature D->E F 6. Work-up and Purification E->F G Product: Silyl-functionalized 1,3-enyne F->G CoH Co(I)-H Intermediate Intermediate1 π-complex CoH->Intermediate1 + 1,3-Diyne CoSi Co-Silyl Intermediate Diyne 1,3-Diyne Silane Silane Product_mech Silyl-enyne Product Product_mech->CoH Regeneration Intermediate2 Vinyl-Co Intermediate Intermediate1->Intermediate2 Hydrometallation Intermediate2->Product_mech + Silane

Caption: Workflow and proposed mechanism for Co-catalyzed hydrosilylation.

Regiodivergent Hydroboration of 1,3-Diynes

The hydroboration of 1,3-diynes offers a route to boryl-functionalized enynes, which are highly versatile intermediates in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. Cobalt catalysis has been shown to achieve regiodivergent hydroboration, where the choice of ligand dictates the position of boron addition.[9] For instance, using dppf as a ligand favors boron addition to the external carbon, while xantphos (B1684198) directs it to the internal carbon.[9]

Experimental Protocol: General Procedure for Cobalt-Catalyzed Regiodivergent Hydroboration[9]

This protocol describes the ligand-controlled, regiodivergent hydroboration of 1,3-diynes using a cobalt catalyst.

Materials:

  • Co(acac)₂

  • Bisphosphine ligand (dppf or xantphos)

  • 1,3-Diyne substrate

  • Pinacolborane (HBpin)

  • Anhydrous solvent (e.g., THF)

  • Schlenk tube or glovebox

  • Standard laboratory glassware

Procedure:

  • Inside a glovebox or under a strictly inert atmosphere, add Co(acac)₂ (e.g., 0.01 mmol, 2 mol%) and the chosen bisphosphine ligand (dppf or xantphos, e.g., 0.012 mmol, 2.4 mol%) to a Schlenk tube.

  • Add anhydrous solvent (e.g., 1.0 mL).

  • Add the 1,3-diyne substrate (e.g., 0.5 mmol, 1.0 equiv).

  • Add pinacolborane (HBpin) (e.g., 0.6 mmol, 1.2 equiv).

  • Seal the tube and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired boryl-functionalized enyne.

Data Presentation: Cobalt-Catalyzed Regiodivergent Hydroboration
Entry1,3-Diyne SubstrateLigandProduct (Major Regioisomer)Yield (%)Regioselectivity (Internal:External)
11-Phenyl-4-(trimethylsilyl)buta-1,3-diynedppf(E)-1-Boryl-1-phenyl-4-(trimethylsilyl)but-1-en-3-yne851: >20
21-Phenyl-4-(trimethylsilyl)buta-1,3-diynexantphos(E)-2-Boryl-1-phenyl-4-(trimethylsilyl)but-1-en-3-yne90>20 : 1
31,4-Di-p-tolylbuta-1,3-diynedppf(E)-1-Boryl-1,4-di-p-tolylbut-1-en-3-yne821: >20
41,4-Di-p-tolylbuta-1,3-diynexantphos(E)-2-Boryl-1,4-di-p-tolylbut-1-en-3-yne88>20 : 1

Note: The data presented is representative. Actual yields and selectivities may vary based on specific substrates and reaction conditions.

Logical Relationship Diagram

This diagram illustrates the ligand-controlled regioselectivity in the cobalt-catalyzed hydroboration of 1,3-diynes.

G Start Co(acac)₂ + 1,3-Diyne + HBpin Ligand_Choice Ligand Selection Start->Ligand_Choice dppf dppf Ligand_Choice->dppf xantphos xantphos Ligand_Choice->xantphos Product_External External Borylation Product dppf->Product_External Product_Internal Internal Borylation Product xantphos->Product_Internal

Caption: Ligand-controlled regioselectivity in hydroboration.

Palladium-Catalyzed Hydroarylation of 1,3-Diynes

The palladium-catalyzed hydroarylation of 1,3-diynes with arylboronic acids is an effective method for the synthesis of multi-substituted enynes.[10][11] This transformation typically proceeds with high regio- and stereoselectivity, providing access to complex molecular architectures.

Experimental Protocol: General Procedure for Palladium-Catalyzed Hydroarylation[11]

This protocol details the synthesis of functionalized enynes through the palladium-catalyzed hydroarylation of symmetrical 1,3-diynes with arylboronic acids.[11]

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • PCy₃ (Tricyclohexylphosphine)

  • Symmetrical 1,3-diyne substrate

  • Arylboronic acid

  • Acetone (B3395972)

  • Water

  • Reaction vial or flask

Procedure:

  • To a reaction vial, add Pd(OAc)₂ (e.g., 0.0025 mmol, 1 mol%), PCy₃ (e.g., 0.005 mmol, 2 mol%), the symmetrical 1,3-diyne (e.g., 0.25 mmol, 1.0 equiv), and the arylboronic acid (e.g., 0.3 mmol, 1.2 equiv).

  • Add acetone (e.g., 1.0 mL) and water (e.g., 0.25 mmol, 1.0 equiv).

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 18 hours).[11]

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized enyne.

Data Presentation: Palladium-Catalyzed Hydroarylation
Entry1,3-Diyne SubstrateArylboronic AcidProductYield (%)
11,4-Diphenylbuta-1,3-diynePhenylboronic acid(E)-1,2,4-Triphenylbut-1-en-3-yne84
21,4-Di(thiophen-2-yl)buta-1,3-diyne4-Methoxyphenylboronic acid(E)-1-(4-Methoxyphenyl)-2,4-di(thiophen-2-yl)but-1-en-3-yne78
31,4-Bis(4-fluorophenyl)buta-1,3-diyneNaphthalene-2-boronic acid(E)-1,4-Bis(4-fluorophenyl)-2-(naphthalen-2-yl)but-1-en-3-yne81

Note: The data presented is representative. Actual yields may vary based on specific substrates and reaction conditions.

Signaling Pathway Analogy: Catalytic Cycle

The following diagram illustrates a simplified, analogous representation of the catalytic cycle for the palladium-catalyzed hydroarylation.

G Pd0 Pd(0) species OxAdd Oxidative Addition (Arylboronic Acid) Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-H OxAdd->PdII_Aryl Insertion Diyne Insertion PdII_Aryl->Insertion + 1,3-Diyne Vinyl_Pd Vinyl-Pd(II) Intermediate Insertion->Vinyl_Pd RedElim Reductive Elimination Vinyl_Pd->RedElim Product En-yne Product RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for Pd-catalyzed hydroarylation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Decadiyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-decadiyne from reaction byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly after synthesis via methods like the Cadiot-Chodkiewicz coupling.

Problem Possible Cause(s) Suggested Solution(s)
Low Purity of this compound After Column Chromatography 1. Inappropriate solvent system (eluent). 2. Co-elution of the product with a byproduct (e.g., homocoupled diyne). 3. Column overloading.1. Optimize the eluent system. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in small increments. Use thin-layer chromatography (TLC) to determine the optimal solvent ratio that provides good separation between this compound and its byproducts. 2. Employ a different stationary phase. If silica (B1680970) gel does not provide adequate separation, consider using alumina (B75360) or a reversed-phase C18 column.[1][2] 3. Reduce the amount of crude product loaded onto the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Formation of an Inseparable Mixture of Diynes The polarity of this compound and the homocoupled byproduct are very similar.1. Consider derivatization. If the terminal alkyne byproduct is present, it can be selectively reacted to form a more polar compound that is easier to separate. 2. Utilize preparative HPLC. High-performance liquid chromatography (HPLC) offers higher resolution than standard column chromatography and can often separate closely related compounds.[3]
Product Degradation During Purification 1,3-Diynes can be sensitive to heat, light, and air, leading to polymerization or decomposition.1. Work at lower temperatures. If using distillation, perform it under vacuum to reduce the boiling point. For chromatography, consider running the column in a cold room. 2. Protect from light and air. Wrap flasks and columns in aluminum foil and work under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Removing Copper Catalyst Residues Copper salts used in coupling reactions can be difficult to remove completely.1. Aqueous workup. Wash the organic reaction mixture with an aqueous solution of ammonia (B1221849) or ammonium (B1175870) chloride to complex with the copper salts and extract them into the aqueous phase. 2. Filtration through a plug of silica or celite. This can help to adsorb residual copper salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: When synthesizing unsymmetrical diynes like this compound via Cadiot-Chodkiewicz coupling, the most common byproduct is the homocoupled product of the terminal alkyne starting material.[4][5] For instance, if synthesizing from 1-octyne (B150090) and a halo-ethyne derivative, the formation of 1,7-hexadecadien-1,5-diyne is a likely byproduct. Unreacted starting materials and catalyst residues are also common impurities.

Q2: What is the recommended method for purifying crude this compound?

A2: The most common and effective method for purifying this compound is column chromatography.[6][7] For crystalline solids, recrystallization can also be a highly effective technique.[8][9][10] The choice between these methods depends on the physical state of your product and the nature of the impurities.

Q3: How do I choose the right solvent for recrystallizing this compound?

A3: An ideal recrystallization solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature or below.[8] The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.[8] Common solvents to test for non-polar compounds like diynes include hexanes, pentane, or mixtures of these with a slightly more polar solvent like diethyl ether or dichloromethane.[11]

Q4: Can I use distillation to purify this compound?

A4: While distillation is a viable purification method for liquids, it may not be ideal for this compound due to its relatively high boiling point and potential for thermal decomposition or polymerization at elevated temperatures. If distillation is necessary, it should be performed under high vacuum to lower the boiling point.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes. Diynes can be unstable and potentially explosive, especially when concentrated or heated. It is crucial to handle them with care, avoid heat, shock, and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a low-polarity solvent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding small percentages of a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal gradient will be determined by prior TLC analysis.

    • Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.[8]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization

Purification_Workflow Crude Crude this compound (Product, Byproducts, Catalyst) Workup Aqueous Workup (e.g., NH4Cl wash) Crude->Workup Remove Catalyst Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Purification Purification Step Concentration->Purification Chromatography Column Chromatography (Silica Gel) Purification->Chromatography Liquid/Oily Product Recrystallization Recrystallization Purification->Recrystallization Solid Product Analysis Purity Analysis (NMR, GC-MS) Chromatography->Analysis Recrystallization->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: Purification workflow for this compound.

References

Cadiot-Chodkiewicz Coupling Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Cadiot-Chodkiewicz coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ensuring successful synthesis of unsymmetrical 1,3-diynes.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in Cadiot-Chodkiewicz coupling?

The most prevalent side reaction is homo-coupling, which results in the formation of symmetrical buta-1,3-diynes instead of the desired unsymmetrical product.[1][2][3] This occurs through two main pathways: the oxidative homo-coupling of the terminal alkyne (Glaser coupling) and the reductive homo-coupling of the 1-haloalkyne.[2][3]

Q2: What causes the homo-coupling side reactions?

These unwanted side reactions are often initiated by the oxidation of the catalytically active copper(I) species to copper(II), particularly when the reaction is exposed to air.[1] The presence of Cu(II) promotes the formation of symmetric diynes, reducing the yield of the desired cross-coupled product and complicating its purification.[1]

Q3: How can I prevent the oxidation of the copper(I) catalyst?

Traditionally, these reactions are performed under an inert atmosphere to prevent the oxidation of the Cu(I) catalyst.[1] A more recent and convenient method is the addition of a reducing agent, such as sodium ascorbate (B8700270) (the sodium salt of vitamin C), to the reaction mixture.[1][2] Sodium ascorbate reduces any formed Cu(II) back to the active Cu(I) state, effectively suppressing homo-coupling side reactions even when the reaction is performed in the presence of air.[1]

Q4: Are there alternative catalysts or conditions to minimize side reactions?

Yes, several modifications to the classical Cadiot-Chodkiewicz coupling have been developed. These include the use of phosphine-based ligands with copper catalysts, which can lead to excellent yields of unsymmetrical diynes.[4] Additionally, palladium-based catalytic systems have been employed, sometimes in combination with water-soluble ligands, to achieve high selectivity with minimal homo-coupling byproducts.[4] Iron-catalyzed Cadiot-Chodkiewicz couplings in water under air have also been reported as a more environmentally friendly option.[5]

Q5: Can the choice of solvent affect the reaction outcome?

Absolutely. The use of co-solvents such as methanol, ethanol (B145695), DMF, and THF can be beneficial as they increase the solubility of the alkyne substrates, which can positively impact the reaction.[4] For instance, a protocol using ethanol as the solvent at room temperature has been shown to produce high yields of the desired cross-coupled products.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during your Cadiot-Chodkiewicz coupling experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired unsymmetrical diyne and significant formation of symmetrical homo-coupled byproducts. 1. Oxidation of the Cu(I) catalyst to Cu(II) due to exposure to air.[1] 2. Suboptimal reaction conditions (e.g., base, solvent).1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add a reducing agent like sodium ascorbate to the reaction mixture to maintain the copper in the +1 oxidation state.[1][2] 3. Ensure the use of an appropriate base (e.g., n-butylamine, piperidine) and solvent system to ensure solubility of reactants.[1][4][6]
Difficulty in separating the desired product from homo-coupled impurities. The structural similarity between the desired unsymmetrical diyne and the symmetrical byproducts can make purification challenging.[1]1. Optimize the reaction to minimize the formation of byproducts by employing an air-tolerant protocol with sodium ascorbate.[1][2] This often leads to cleaner reaction mixtures and simplifies purification. 2. Employ a large excess of one of the alkyne coupling partners to push the equilibrium towards the desired product, although this may not be ideal for valuable substrates.[3]
Incomplete conversion of starting materials. 1. Poor solubility of the alkyne substrates. 2. Inefficient catalyst activity.1. Use a co-solvent like methanol, ethanol, DMF, or THF to improve the solubility of the reactants.[4] 2. Consider using a phosphine-based ligand in conjunction with the copper catalyst to enhance its activity.[4]
Reaction is sensitive to the substrate, leading to low yields with certain functional groups. The electronic properties of the substituents on the alkyne partners can influence the reaction rate and selectivity. For example, phenyl and hydroxyalkyl groups can promote the coupling reaction.[7]1. For less reactive substrates, consider increasing the reaction temperature or using a more active catalytic system. 2. If using bulky trialkylsilyl-protected alkynes, ensure the silyl (B83357) group is not trimethylsilyl, as this can inhibit product formation.[7]

Experimental Protocol: Air-Tolerant Cadiot-Chodkiewicz Coupling

The following is a general procedure for an air-tolerant Cadiot-Chodkiewicz cross-coupling reaction using sodium ascorbate as a reductant.[2]

Materials:

  • Terminal alkyne

  • 1-Bromoalkyne

  • Copper(I) bromide (CuBr)

  • Sodium ascorbate

  • n-Butylamine (n-BuNH₂)

  • Ethanol

Procedure:

  • To a vial open to the air, add CuBr (e.g., 10 mol%) and sodium ascorbate (e.g., 1.0 equivalent).

  • Add ethanol as the solvent.

  • To the stirred suspension, add a solution of the terminal alkyne (e.g., 1.2 equivalents) in ethanol.

  • Add n-butylamine (e.g., 1.0 equivalent).

  • Add a solution of the 1-bromoalkyne (1.0 equivalent) in ethanol.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

  • Upon completion, proceed with standard workup and purification procedures.

Quantitative Data Summary for Air-Tolerant Protocol

The following table summarizes the reaction parameters for the air-tolerant Cadiot-Chodkiewicz coupling protocol.

Parameter Condition Reference
Catalyst CuBr[1][2]
Reductant Sodium Ascorbate[1][2]
Base n-Butylamine[1][2]
Solvent Ethanol[1][2]
Atmosphere Air[1][2]
Temperature Room Temperature[1]

Troubleshooting Logic Diagram

CadiotChodkiewicz_Troubleshooting problem Problem: Low Yield of Desired Product & High Homo-coupling cause1 Potential Cause: Cu(I) Oxidation to Cu(II) (Exposure to Air) problem->cause1 cause2 Potential Cause: Poor Substrate Solubility problem->cause2 solution1 Solution: Add Sodium Ascorbate (Air-Tolerant Protocol) cause1->solution1 solution2 Solution: Use Inert Atmosphere (N2 or Ar) cause1->solution2 solution3 Solution: Use Co-solvents (MeOH, EtOH, DMF, THF) cause2->solution3 outcome Improved Yield and Selectivity solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for Cadiot-Chodkiewicz coupling side reactions.

References

preventing polymerization of 1,3-butadiene during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-butadiene (B125203), focusing on the prevention of polymerization during purification.

Frequently Asked Questions (FAQs)

Q1: What causes the polymerization of 1,3-butadiene during purification?

A1: The polymerization of 1,3-butadiene is primarily a free-radical process. The initiation of this process can be triggered by several factors, including:

  • Oxygen: The presence of oxygen can lead to the formation of peroxide radicals, which are potent initiators of polymerization.[1][2][3]

  • Heat and Light: Elevated temperatures and exposure to light can provide the energy required to initiate the formation of free radicals.[4]

  • Contaminants: Rust (iron oxides) and other metal compounds can catalyze the formation of radicals and act as seed sites for polymer growth.[2][3][5]

  • "Popcorn" Polymerization: This is a particularly hazardous, auto-accelerating form of polymerization that results in a solid, cross-linked polymer.[1][3][5][6] It can occur in both liquid and vapor phases and is often initiated in stagnant areas or "dead legs" of equipment.[1][2][5]

Q2: What is "popcorn" polymer and why is it so hazardous?

A2: "Popcorn" polymer is a hard, porous, and highly cross-linked form of polybutadiene.[1][2] Its name comes from its appearance, which can resemble popcorn. It is particularly dangerous because its growth is auto-accelerating; as the polymer grows, it creates internal stresses that fracture the polymer, exposing new active radical sites for further polymerization.[3] This rapid, uncontrolled growth can generate enough force to rupture pipes (B44673) and vessels, leading to equipment failure and potentially catastrophic explosions.[3][5][6]

Q3: How can I prevent the polymerization of 1,3-butadiene?

A3: The most effective way to prevent polymerization is by using inhibitors. These are chemical compounds that scavenge free radicals, thereby interrupting the polymerization chain reaction. It is also crucial to control the purification environment by minimizing exposure to oxygen, heat, and contaminants.

Q4: What are the common inhibitors used for 1,3-butadiene?

A4: Common inhibitors include:

  • 4-tert-Butylcatechol (TBC): A widely used inhibitor for liquid-phase protection.[4][7]

  • N,N-diethylhydroxylamine (DEHA): A vapor-phase inhibitor that also acts as an oxygen scavenger.[8]

  • Nitric Oxide (NO): An effective vapor-phase inhibitor.[9][10] Often, a combination of liquid and vapor-phase inhibitors is used for comprehensive protection.

Q5: At what concentration should I use these inhibitors?

A5: The required concentration can vary depending on the specific conditions of your purification process. However, typical concentrations are provided in the table below. It is crucial to monitor the inhibitor concentration regularly to ensure it remains within the effective range.

Q6: I need to use the purified 1,3-butadiene for anionic polymerization. Do I need to remove the inhibitor?

A6: Yes, it is essential to remove polymerization inhibitors before using 1,3-butadiene in subsequent reactions like anionic polymerization. Inhibitors can interfere with the catalysts used in these reactions.

Q7: How can I remove the inhibitor from 1,3-butadiene?

A7: Common methods for inhibitor removal include:

  • Caustic Washing: Washing the 1,3-butadiene with an aqueous alkaline solution, such as sodium hydroxide (B78521) (NaOH), is effective for removing phenolic inhibitors like TBC.[11][12]

  • Adsorption: Passing the 1,3-butadiene through a column packed with an adsorbent like activated alumina (B75360) can also remove inhibitors.[11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Evidence of polymer formation (e.g., fouling, increased pressure drop). 1. Insufficient inhibitor concentration.2. Depletion of the inhibitor.3. Presence of oxygen or other contaminants (e.g., rust).4. "Dead legs" or stagnant zones in the equipment.1. Verify inhibitor concentration and add more if necessary.2. Ensure continuous, adequate inhibitor dosing.3. Purge the system with an inert gas (e.g., nitrogen) to remove oxygen. Inspect for and remove sources of contamination.4. Identify and eliminate stagnant areas in your setup.
Inhibitor concentration is difficult to maintain. 1. High oxygen ingress.2. High temperature, leading to accelerated inhibitor consumption.3. Ineffective inhibitor for the phase (liquid vs. vapor).1. Check for leaks in the system and improve inert gas blanketing.2. Reduce the operating temperature if possible.3. Consider using a combination of liquid-phase (e.g., TBC) and vapor-phase (e.g., DEHA, NO) inhibitors.
Polymer formation in the vapor phase. 1. Lack of a vapor-phase inhibitor.2. High temperatures in the headspace of vessels.1. Introduce a vapor-phase inhibitor like DEHA or nitric oxide.2. Cool the overheads to reduce the temperature of the vapor phase.
Purified butadiene is off-spec after inhibitor removal. 1. Incomplete inhibitor removal.2. Introduction of contaminants during the removal process (e.g., water from caustic washing).1. Optimize the inhibitor removal protocol (e.g., increase contact time or concentration of washing solution).2. Ensure proper separation of aqueous and organic phases after washing. Consider adding a drying step.

Data Presentation

Table 1: Common Inhibitors for 1,3-Butadiene Polymerization

InhibitorPhase of ActionTypical ConcentrationKey Function
4-tert-Butylcatechol (TBC) Liquid~100 ppmFree radical scavenger[4]
N,N-diethylhydroxylamine (DEHA) VaporPart of a mixed inhibitor (50-90% by weight)[13]Free radical and oxygen scavenger
Nitric Oxide (NO) Vapor100 - 500 ppm[9][10]Free radical scavenger[14]

Table 2: Recommended Operating Conditions for 1,3-Butadiene Purification

ParameterRecommended RangeRationale
Distillation Temperature 30 - 50 °C[15]Minimizes thermal initiation of polymerization.
Distillation Pressure 3 - 8 bar[15]Maintains 1,3-butadiene in the liquid phase at the recommended temperature.
Oxygen Concentration As low as possibleOxygen is a primary initiator of polymerization.[1][2][3]

Experimental Protocols

Protocol: Removal of 4-tert-Butylcatechol (TBC) Inhibitor via Caustic Washing

This protocol describes a lab-scale procedure for removing TBC from 1,3-butadiene using a sodium hydroxide solution.

Materials:

  • 1,3-Butadiene containing TBC inhibitor

  • 10% (w/w) Sodium Hydroxide (NaOH) aqueous solution

  • Separatory funnel

  • Nitrogen or Argon gas for inert atmosphere

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Preparation: Perform all steps in a well-ventilated fume hood. Ensure all glassware is dry and purged with an inert gas (e.g., nitrogen) to remove oxygen.

  • Liquid-Liquid Extraction: a. Transfer the 1,3-butadiene solution to a separatory funnel. b. Add an equal volume of the 10% NaOH solution to the separatory funnel. c. Stopper the funnel and gently invert it several times to mix the two phases. Caution: Vent the separatory funnel frequently by opening the stopcock to release any pressure buildup. d. Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of TBC.

  • Separation: a. Carefully drain the lower aqueous layer. b. Repeat the washing step (2b-2d) two more times with fresh 10% NaOH solution to ensure complete removal of TBC.

  • Water Wash: a. Wash the 1,3-butadiene with an equal volume of deoxygenated, deionized water to remove any residual NaOH. b. Separate and discard the aqueous layer.

  • Drying: a. Dry the washed 1,3-butadiene over a suitable drying agent (e.g., anhydrous sodium sulfate) to remove any dissolved water.

  • Verification: a. Analyze a sample of the purified 1,3-butadiene using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to confirm the absence of TBC.

Visualizations

Polymerization_Inhibition cluster_initiation Polymerization Initiation cluster_propagation Chain Propagation cluster_inhibition Inhibition Mechanism Butadiene 1,3-Butadiene Radical Butadiene Radical Butadiene->Radical Initiation Growing_Chain Growing Polymer Chain Butadiene->Growing_Chain Initiator Initiator (O₂, Heat, Rust) Initiator->Radical Radical->Growing_Chain Propagation Inactive_Species Inactive Species Radical->Inactive_Species Termination Polymer Polybutadiene Growing_Chain->Polymer Inhibitor Inhibitor (TBC, DEHA) Inhibitor->Inactive_Species

Caption: Free-radical polymerization of 1,3-butadiene and its inhibition.

Troubleshooting_Workflow start Start: Polymer Formation Detected check_inhibitor Check Inhibitor Concentration start->check_inhibitor is_low Concentration Low? check_inhibitor->is_low add_inhibitor Increase Inhibitor Dose is_low->add_inhibitor Yes check_oxygen Check for Oxygen/Contaminants is_low->check_oxygen No add_inhibitor->check_oxygen end_good Problem Resolved add_inhibitor->end_good is_present Oxygen/Contaminants Present? check_oxygen->is_present purge_system Purge System with Inert Gas Inspect and Clean Equipment is_present->purge_system Yes check_stagnant Inspect for 'Dead Legs' is_present->check_stagnant No purge_system->check_stagnant purge_system->end_good eliminate_stagnant Modify Setup to Eliminate Stagnant Zones check_stagnant->eliminate_stagnant end_bad Consult Senior Staff/ Technical Support check_stagnant->end_bad eliminate_stagnant->end_good

Caption: Troubleshooting workflow for polymer formation during purification.

References

Technical Support Center: Catalyst Selection for Selective 1,3-Diyne Formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the selective synthesis of 1,3-diynes.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 1,3-diynes?

The synthesis of 1,3-diynes is primarily achieved through the oxidative coupling of terminal alkynes. The choice of method depends on whether a symmetrical (R-C≡C-C≡C-R) or unsymmetrical (R-C≡C-C≡C-R') diyne is desired.

  • For Symmetrical Diynes: The most common methods are homocoupling reactions like the Glaser, Hay, and Eglinton couplings.[1][2] These reactions utilize a copper catalyst in the presence of an oxidant.[1]

  • For Unsymmetrical Diynes: Heterocoupling reactions are required. The Cadiot-Chodkiewicz coupling is a classic and widely used method, involving the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt.[1][3][4] Other modern methods utilize palladium, nickel, or iron catalysts to control selectivity.[3][5]

Q2: How do I select a catalyst system for symmetrical 1,3-diyne (homocoupling) synthesis?

For symmetrical 1,3-diynes, copper-catalyzed oxidative coupling is the standard approach. The main variations—Glaser, Hay, and Eglinton couplings—differ in the specific copper salt, ligands, and reaction conditions.

  • Glaser Coupling: This is the foundational method, typically using a Cu(I) salt like CuCl or CuI with a base and an oxidant.[1]

  • Hay Coupling: An improvement on the Glaser coupling, this method uses a complex of CuCl with a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA).[1][2] The CuCl-TMEDA complex offers better solubility in organic solvents, making the reaction more versatile.[2]

  • Eglinton Coupling: This variant uses a stoichiometric amount of a Cu(II) salt, like copper(II) acetate (B1210297) in pyridine, which acts as both the catalyst and the oxidant.[1] It is often used when an oxygen atmosphere is undesirable.[1]

Q3: How do I choose a catalyst for selective unsymmetrical 1,3-diyne (heterocoupling) synthesis?

Achieving high selectivity in unsymmetrical diyne synthesis is challenging due to competitive homocoupling of the starting materials.[4]

  • Cadiot-Chodkiewicz Coupling: This is the most common method, coupling a terminal alkyne with a 1-bromoalkyne using a Cu(I) catalyst (e.g., CuI) and a base.[3][6] Ligands like amino acids or phosphines can be added to improve selectivity.[3][7]

  • Palladium-Catalyzed Coupling: Palladium catalysts, often used with a copper co-catalyst (Sonogashira conditions), can effectively couple terminal alkynes with haloalkynes.[3] The use of specific phosphine-olefin ligands can achieve high selectivity and prevent homocoupling.[3]

  • Nickel and Iron-Catalyzed Coupling: More recently, cost-effective nickel and iron catalysts have been developed for these cross-coupling reactions, offering good to excellent yields under specific conditions.[3][5] Iron catalysis, for instance, can be performed in water, offering a greener alternative.[3]

Q4: What is the role of ligands in the catalyst system?

Ligands are crucial for modifying the catalyst's activity, stability, and selectivity.[1][8]

  • Improving Solubility: Ligands like TMEDA in the Hay coupling render the copper catalyst soluble in a wider range of organic solvents.[2]

  • Enhancing Rate and Selectivity: Ligands coordinate to the metal center and can have a profound impact on the reaction rate and selectivity.[1] For instance, diamine ligands can prevent the formation of less reactive copper species.[8] In unsymmetrical couplings, ligands like tris(o-tolyl)phosphine have been used with CuI to achieve good yields.[3]

  • Stabilizing the Catalyst: Ligands help stabilize the active catalytic species, preventing aggregation or decomposition, which is a common cause of catalyst deactivation.[9]

Troubleshooting Guide

Q5: My homocoupling reaction (Glaser/Hay) is giving a low yield. What are the potential causes and solutions?

Low yields in Glaser-type couplings can stem from several factors related to the catalyst, reagents, or conditions.

  • Cause 1: Catalyst Deactivation. The active Cu(I) species can be sensitive.

    • Solution: Ensure your reaction is performed under an inert atmosphere if required by the specific protocol, although Hay couplings are typically run with an air or O₂ oxidant. Check for impurities in your reagents that could act as catalyst poisons, such as sulfur compounds.[10]

  • Cause 2: Insufficient Oxidant. The catalytic cycle requires the reoxidation of copper.[1]

    • Solution: For Hay couplings, ensure efficient bubbling of air or O₂ through the reaction mixture. If the reaction is sluggish, the rate of oxidation may be the limiting factor.

  • Cause 3: Poor Catalyst/Ligand Choice.

    • Solution: The solubility of the catalyst is key. If using the classical Glaser setup, consider switching to the Hay modification (CuCl/TMEDA), which has better solubility in many organic solvents.[2]

  • Cause 4: Inappropriate Solvent or Temperature.

    • Solution: The solvent plays a critical role in dissolving reactants and stabilizing catalytic intermediates.[11] Common solvents include pyridine, methanol, or acetone (B3395972). The reaction may also require heating to proceed at an optimal rate. Review literature for the specific substrates you are using.

Q6: I am getting a significant amount of homocoupled byproduct in my unsymmetrical coupling reaction. How can I improve selectivity?

Poor selectivity is the primary challenge in Cadiot-Chodkiewicz and related cross-coupling reactions, leading to difficult purification.[4]

  • Cause 1: Similar Reactivity of Coupling Partners. If the two alkyne partners have similar electronic properties, the catalyst may not differentiate between them effectively, leading to a mixture of homo- and cross-coupled products.[4]

    • Solution: Employ a catalyst system known for high selectivity. Modern palladium-based systems with specialized ligands often outperform traditional copper catalysts in this regard.[3]

  • Cause 2: Slow Addition Rate. Adding one reagent too quickly can create a high localized concentration, favoring its homocoupling.

    • Solution: Use a syringe pump for the slow, controlled addition of one of the coupling partners (usually the more reactive one) to the reaction mixture containing the catalyst and the other partner.

  • Cause 3: Suboptimal Catalyst System. The traditional CuI/amine system can be prone to homocoupling.

    • Solution: Introduce a co-catalyst or a different ligand. For example, using CuI with an amino acid ligand in water has been shown to provide high selectivity for heterocoupling.[7] Alternatively, explore palladium/phosphine (B1218219) or iron-catalyzed systems.[3]

Q7: My catalyst appears to be deactivating during the reaction. What are the common mechanisms and how can I prevent them?

Catalyst deactivation leads to a gradual loss of catalytic activity, resulting in incomplete reactions and low yields.[10]

  • Mechanism 1: Poisoning. Impurities in the reactants or solvent bind strongly to the catalyst's active sites, blocking them.[10][12]

    • Prevention: Purify all reagents and solvents before use. Common poisons include sulfur, lead, and mercury compounds.[10]

  • Mechanism 2: Coking or Fouling. Carbonaceous materials deposit on the catalyst surface, physically blocking active sites.[10][13] This is more common in reactions involving hydrocarbons at high temperatures.

    • Prevention: Optimize the reaction temperature to be as low as possible while maintaining a good reaction rate.

  • Mechanism 3: Sintering (Thermal Degradation). At high temperatures, catalyst particles can agglomerate, reducing the active surface area.[10][13]

    • Prevention: Use a robust catalyst support if applicable or run the reaction at the lowest effective temperature. Ensure even heating to avoid "hot spots" in the reactor.

  • Mechanism 4: Leaching or Precipitation. For homogeneous catalysts, the active metal species may precipitate out of solution, or for heterogeneous catalysts, the active metal may leach from its support.[14]

    • Prevention: Ensure the chosen solvent effectively solubilizes the catalyst throughout the reaction.[14] The choice of ligands is also critical to keep the metal in the active catalytic cycle.[8]

Data & Protocols

Catalyst System Comparison

Table 1: Overview of Catalyst Systems for Symmetrical 1,3-Diyne Synthesis

Coupling Reaction Typical Catalyst Ligand/Base Oxidant Common Solvents Key Feature
Glaser Coupling CuCl or CuI Amine base (e.g., NH₄OH) O₂ (Air) Methanol, Ethanol The original homocoupling method.[1]
Hay Coupling CuCl TMEDA, Pyridine O₂ (Air) Acetone, Dichloromethane Improved solubility and versatility.[1][2]

| Eglinton Coupling | Cu(OAc)₂ | Pyridine (acts as base and solvent) | Cu(II) itself | Pyridine | Stoichiometric copper; no external oxidant gas needed.[1] |

Table 2: Selected Catalyst Systems for Unsymmetrical 1,3-Diyne Synthesis

Coupling Reaction Catalyst System Coupling Partners Key Conditions Advantage
Cadiot-Chodkiewicz CuI / Amine Base Terminal Alkyne + 1-Haloalkyne Mild temperature Widely applicable, low-cost catalyst.[4][7]
Wang et al. CuI / P(o-tolyl)₃ Terminal Alkyne + 1-Bromoalkyne Mild conditions Good yields with phosphine ligand to enhance selectivity.[3]
Shi, Lei et al. Pd(OAc)₂ / Phosphine-olefin ligand Terminal Alkyne + Haloalkyne Base-free conditions High selectivity, avoids homocoupling of electron-rich alkynes.[3]
Liao, Tsai et al. Iron Catalyst Terminal Alkyne + 1-Bromoalkyne Water as solvent, under air Environmentally friendly, enhanced selectivity.[3]

| Negishi et al. | Ni(OAc)₂ / P(o-furyl)₃ | Alkynylalane + Alkynyl Bromide | Room temp or 60 °C | High yields with organoalane reagents.[5][15] |

Experimental Protocols

Protocol 1: General Procedure for Symmetrical 1,3-Diyne Synthesis via Hay Coupling

This is a generalized protocol and should be optimized for specific substrates.

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve the terminal alkyne (1.0 eq) in a suitable solvent (e.g., acetone or dichloromethane).

  • Addition of Catalyst: Add the copper(I) chloride (0.1 eq) and TMEDA (0.1 eq) to the solution. The solution should turn green or blue.

  • Reaction Initiation: Vigorously stir the mixture while bubbling a steady stream of air or oxygen through the solution via the gas inlet tube.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is often exothermic and may require cooling to maintain the desired temperature.

  • Workup: Once the starting material is consumed, stop the gas flow. Dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate and wash with a dilute acid (e.g., 1M HCl) or an aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain the symmetrical 1,3-diyne.

Protocol 2: General Procedure for Unsymmetrical 1,3-Diyne Synthesis via Cadiot-Chodkiewicz Coupling

This is a generalized protocol and should be optimized for specific substrates.

  • Setup: To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (0.05 eq), the terminal alkyne (1.2 eq), and a suitable solvent (e.g., THF or DMF).

  • Addition of Base: Add an amine base (e.g., piperidine (B6355638) or triethylamine, 2.0 eq) to the mixture and stir for a few minutes.

  • Addition of Haloalkyne: Dissolve the 1-haloalkyne (1.0 eq) in the reaction solvent and add it dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump. This slow addition helps to minimize homocoupling of the haloalkyne.

  • Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor its progress by TLC or GC-MS until the 1-haloalkyne is consumed.

  • Workup: Quench the reaction by adding an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by column chromatography to isolate the unsymmetrical 1,3-diyne from any homocoupled byproducts.

Visualizations

G start_node Select 1,3-Diyne Target decision_node decision_node start_node->decision_node Symmetrical or Unsymmetrical? process_node_sym Choose Homocoupling Method decision_node->process_node_sym Symmetrical (R-C≡C-C≡C-R) process_node_unsym Choose Heterocoupling Method decision_node->process_node_unsym Unsymmetrical (R-C≡C-C≡C-R') process_node process_node catalyst_node catalyst_node catalyst_glaser Glaser Coupling (Cu(I)/Base/O₂) process_node_sym->catalyst_glaser Classic catalyst_hay Hay Coupling (Cu(I)/TMEDA/O₂) process_node_sym->catalyst_hay Solubility catalyst_eglinton Eglinton Coupling (Cu(II)/Pyridine) process_node_sym->catalyst_eglinton O₂-free catalyst_cc Cadiot-Chodkiewicz (Cu(I)/Base) process_node_unsym->catalyst_cc Classic catalyst_pd Palladium/Ligand Coupling process_node_unsym->catalyst_pd High Selectivity catalyst_fe Iron-Catalyzed Coupling process_node_unsym->catalyst_fe Green Chem

Caption: Catalyst selection workflow for 1,3-diyne synthesis.

G cluster_cycle Catalytic Cycle R_C_CH R-C≡C-H (Terminal Alkyne) Cu_Acetylide R-C≡C-Cu(I)-L (Copper Acetylide) R_C_CH->Cu_Acetylide + [Cu(I)-L]⁺ - H⁺ Cu_I_L [Cu(I)-L]⁺ (Active Catalyst) Dimer_Intermediate [(R-C≡C)₂Cu(II)L₂] (Dimeric Intermediate) Cu_Acetylide->Dimer_Intermediate + R-C≡C-Cu(I)-L Diyne_Product R-C≡C-C≡C-R (Symmetrical Diyne) Dimer_Intermediate->Diyne_Product Oxidative Coupling Cu_0 2 [Cu(0)-L] (Reduced Catalyst) Dimer_Intermediate->Cu_0 - Product Cu_0->Cu_I_L Reoxidation Oxidant Oxidant (O₂) Oxidant->Cu_0 Regenerates Catalyst

Caption: Simplified cycle for copper-catalyzed diyne homocoupling.

G problem_node problem_node check_node check_node solution_node solution_node end_node end_node start Problem: Low Reaction Yield check_catalyst Is the catalyst active & soluble? start->check_catalyst check_reagents Are reagents pure & correct? check_catalyst->check_reagents Yes solution_catalyst Solution: • Switch to Hay catalyst (Cu/TMEDA) • Use fresh/purified catalyst • Check solvent choice check_catalyst->solution_catalyst No check_conditions Are conditions (temp, oxidant) optimal? check_reagents->check_conditions Yes solution_reagents Solution: • Purify alkyne & solvent • Check for poisons (e.g., sulfur) • Verify stoichiometry check_reagents->solution_reagents No check_workup Product loss during workup? check_conditions->check_workup Yes solution_conditions Solution: • Ensure efficient O₂ supply • Optimize temperature • Increase reaction time check_conditions->solution_conditions No end_failure Consult further literature for specific substrate check_workup->end_failure Yes solution_workup Solution: • Optimize extraction/purification • Check for product volatility check_workup->solution_workup No end_success Yield Improved solution_catalyst->end_success solution_reagents->end_success solution_conditions->end_success solution_workup->end_success

Caption: Troubleshooting workflow for low yield in 1,3-diyne synthesis.

References

troubleshooting low conversion in Sonogashira coupling of alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Sonogashira Coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Sonogashira coupling reactions involving alkynes.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Sonogashira coupling reactions, presented in a question-and-answer format.

Question: Why is my Sonogashira coupling reaction showing low or no conversion?

Answer: Low or no conversion in a Sonogashira coupling reaction can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Initial Checks:

  • Inert Atmosphere: The Sonogashira reaction, particularly the copper-catalyzed variant, is sensitive to oxygen. The presence of oxygen can lead to the homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes the starting material and reduces the yield of the desired product.[1][2][3] Ensure that the reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly degassed.

  • Reagent Quality: Verify the purity and integrity of all reagents.

    • Palladium Catalyst: Palladium(0) catalysts can be sensitive to air and may decompose over time. If using a Pd(0) source like Pd(PPh₃)₄, ensure it is stored correctly. Using a Pd(II) precatalyst that is reduced in situ can sometimes be more reliable.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) can oxidize to copper(II), which is ineffective in the catalytic cycle. Use fresh, high-purity CuI.

    • Base: Amine bases can degrade over time. It is advisable to use freshly distilled or a newly opened bottle of the amine base.

    • Solvents: Anhydrous and degassed solvents are crucial for a successful reaction.

Troubleshooting Workflow:

Troubleshooting_Workflow start Low Conversion Observed check_inert 1. Verify Inert Atmosphere (Degas solvents, purge with N2/Ar) start->check_inert check_reagents 2. Check Reagent Quality (Fresh catalyst, base, solvent) check_inert->check_reagents optimize_catalyst 3. Optimize Catalyst System (Ligand, Pd source, Cu co-catalyst) check_reagents->optimize_catalyst optimize_conditions 4. Adjust Reaction Conditions (Base, Solvent, Temperature) optimize_catalyst->optimize_conditions homocoupling Problem: Homocoupling (Glaser) Observed? optimize_conditions->homocoupling solution_homocoupling Solution: - Strict anaerobic conditions - Copper-free conditions - Slow addition of alkyne homocoupling->solution_homocoupling Yes no_improvement Still Low Conversion homocoupling->no_improvement No solution_homocoupling->optimize_catalyst success Improved Conversion Problem_Solution cluster_problems Common Problems cluster_solutions Potential Solutions Low Conversion Low Conversion Optimize Conditions Increase Temperature Change Solvent Change Base Low Conversion->Optimize Conditions:f0 Low Conversion->Optimize Conditions:f1 Low Conversion->Optimize Conditions:f2 Modify Catalyst System Change Ligand Use Fresh Catalyst Copper-Free System Low Conversion->Modify Catalyst System:f0 Low Conversion->Modify Catalyst System:f1 Homocoupling Homocoupling Homocoupling->Modify Catalyst System:f2 Improve Technique Ensure Inert Atmosphere Use Pure Reagents Slow Alkyne Addition Homocoupling->Improve Technique:f0 Homocoupling->Improve Technique:f2 Catalyst Deactivation Catalyst Deactivation Catalyst Deactivation->Modify Catalyst System:f1 Catalyst Deactivation->Improve Technique:f0 Catalyst Deactivation->Improve Technique:f1

References

optimizing reaction conditions for 1,3-diyne synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diynes. The following sections address common issues related to optimizing reaction conditions, specifically temperature and solvent selection, for Glaser-Hay and Cadiot-Chodkiewicz couplings.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1,3-diynes?

A1: The two most common methods for synthesizing 1,3-diynes are the Glaser-Hay coupling and the Cadiot-Chodkiewicz coupling. The Glaser-Hay reaction involves the oxidative homocoupling of two terminal alkynes to form a symmetrical 1,3-diyne.[1][2][3] The Cadiot-Chodkiewicz reaction is a heterocoupling of a terminal alkyne with a 1-haloalkyne to produce an unsymmetrical 1,3-diyne.[4]

Q2: How do temperature and solvent affect the yield and selectivity of these reactions?

A2: Temperature and solvent are critical parameters that can significantly influence the reaction rate, yield, and selectivity. Optimal conditions are highly substrate-dependent. For instance, some Cadiot-Chodkiewicz couplings are performed at room temperature, while others may require elevated temperatures.[5][6] The choice of solvent can affect the solubility of reactants and catalysts, which in turn impacts the reaction efficiency.[7][8] Common solvents include methanol, ethanol (B145695), DMF, and THF.[7]

Q3: What are the common side products in 1,3-diyne synthesis?

A3: In Glaser-Hay coupling, side reactions are less common as it is a homocoupling reaction. However, in Cadiot-Chodkiewicz coupling, the formation of symmetrical homocoupled byproducts through the Glaser-Hay pathway is a significant issue.[9][10] This occurs when the terminal alkyne couples with itself instead of the 1-haloalkyne.

Q4: How can I minimize the formation of homocoupled side products in a Cadiot-Chodkiewicz reaction?

A4: Several strategies can be employed to suppress homocoupling. Using a large excess of one of the reactants is a common approach.[9][10] Additionally, the use of additives like sodium ascorbate (B8700270) can reduce the formation of unwanted side reactions.[9][11] Polymer-supported haloalkynes have also been utilized to prevent their homocoupling.

Q5: Are there air-tolerant methods for 1,3-diyne synthesis?

A5: Yes, air-tolerant protocols have been developed for Cadiot-Chodkiewicz couplings. These methods often involve the use of a reductant, such as sodium ascorbate, to prevent the oxidation of the Cu(I) catalyst and suppress oxidative homocoupling of the terminal alkyne.[9][11] This allows the reaction to be performed in the presence of air without the need for an inert atmosphere.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Incorrect solvent- Inappropriate reaction temperature- Poor solubility of reactants- Use a fresh batch of catalyst.- Screen different solvents (e.g., ethanol, DMF, THF, or aqueous mixtures).[5][7]- Optimize the reaction temperature. Some reactions work well at room temperature, while others require heating or cooling.[1][5]- Use a co-solvent to improve the solubility of the reactants.[7]
High Percentage of Homocoupled Byproduct (Cadiot-Chodkiewicz) - Competing Glaser-Hay coupling- Reaction conditions favor homocoupling- Use a stoichiometric excess of one of the alkyne reactants.[9][10]- Add a reductant like sodium ascorbate to the reaction mixture.[9][11]- Consider using a polymer-supported haloalkyne.
Reaction Stalls Before Completion - Catalyst deactivation- Depletion of a reagent- Add a fresh portion of the catalyst.- Ensure an adequate amount of base is present, as it is consumed during the reaction.
Formation of Polymeric or Tar-like Side Products - High reaction temperature- High concentration of reactants- Lower the reaction temperature.[12]- Perform the reaction under more dilute conditions.

Data Presentation

Table 1: Optimization of Reaction Conditions for Glaser-Hay Coupling
SubstrateCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetyleneCuI/TMEDA-DichloromethaneRoom Temp-Good[8]
p-TolylacetyleneSilica supported CuClPiperidineToluene (B28343)Reflux395[1]
Aromatic AlkynesCuI/TMEDAPiperidineTHF662High[1]
Aliphatic AlkynesCuI/TMEDAPiperidineTHF6615-2472-90[1]
Terminal AlkyneCuI/I₂Na₂CO₃DMF80-Good[13]
Table 2: Optimization of Reaction Conditions for Cadiot-Chodkiewicz Coupling
Terminal Alkyne1-HaloalkyneCatalyst/AdditiveBaseSolventTemperature (°C)Time (h)Yield (%)Reference
VariousVariousCuBr / Sodium Ascorbaten-ButylamineEthanolRoom Temp0.5High[6]
Terminal Alkyne1-BromoalkyneCuI / Tris(o-tolyl)phosphineK₂CO₃Ethanol--Excellent[7]
Phenylacetylene4-bromo-2-methylbut-3-yn-2-olCu/Pd / TBAB----Quantitative[7]
BromoalkynolsTerminal AlkynesCuClNaOAcscCO₂/Methanol40-81-91[7]
In situ generated 1-bromopropyneAryl AlkynesCuCl / NH₂OH·HCln-BuNH₂Aqueous--Good[5]

Experimental Protocols

General Procedure for Air-Tolerant Cadiot-Chodkiewicz Coupling

This protocol is adapted from a procedure utilizing sodium ascorbate to suppress side reactions.[11]

  • To a vial open to the air, add ethanol (0.5 mL), CuBr (3.6 mg, 0.025 mmol, 10 mol%), and sodium ascorbate (50 mg, 0.25 mmol, 1.0 equiv).

  • Stir the suspension and cool it in an ice bath.

  • Add a solution of the terminal alkyne (0.30 mmol, 1.2 equiv.) in ethanol (0.5 mL).

  • Add n-butylamine (52 µL, 0.25 mmol, 1.0 equiv.).

  • Add a solution of the 1-bromoalkyne (0.25 mmol) in ethanol (0.5 mL).

  • Remove the reaction mixture from the ice bath and allow it to stir at room temperature for 30 minutes.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure for work-up.

General Procedure for Glaser-Hay Homocoupling

This protocol is a general representation of a Glaser-Hay coupling reaction.

  • Dissolve the terminal alkyne in a suitable solvent such as THF or toluene in a round-bottom flask.[1]

  • Add a catalytic amount of a copper (I) salt, such as CuI or CuCl, and a ligand like TMEDA.[1]

  • Add a base, such as piperidine.[1]

  • Stir the reaction mixture under an air or oxygen atmosphere at the desired temperature (e.g., 66 °C).[1]

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction and proceed with standard aqueous work-up and purification procedures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization cluster_workup Work-up & Purification prep_reactants Prepare Reactants (Alkyne, Haloalkyne) setup Set up Reaction Vessel prep_reactants->setup prep_reagents Prepare Reagents (Catalyst, Base, Solvent) prep_reagents->setup add_reagents Add Reagents and Reactants setup->add_reagents run_reaction Run Reaction (Stirring, Temperature Control) add_reagents->run_reaction monitor Monitor Progress (TLC/GC) run_reaction->monitor quench Quench Reaction run_reaction->quench analyze Analyze Results (Yield, Purity) monitor->analyze optimize Optimize Conditions (Temperature, Solvent, etc.) analyze->optimize If necessary optimize->setup extract Extraction & Washing quench->extract purify Purification (Column Chromatography, etc.) extract->purify

Caption: Experimental workflow for optimizing 1,3-diyne synthesis.

troubleshooting_guide cluster_low_yield Low/No Yield cluster_homocoupling High Homocoupling start Problem Encountered cause_catalyst Inactive Catalyst? start->cause_catalyst cause_temp Incorrect Temperature? start->cause_temp cause_solvent Wrong Solvent? start->cause_solvent cause_side_reaction Competing Glaser Coupling? start->cause_side_reaction solution_catalyst Use fresh catalyst cause_catalyst->solution_catalyst solution_temp Screen temperatures cause_temp->solution_temp solution_solvent Try different solvents cause_solvent->solution_solvent solution_stoichiometry Use excess of one alkyne cause_side_reaction->solution_stoichiometry solution_additive Add a reductant (e.g., sodium ascorbate) cause_side_reaction->solution_additive

Caption: Troubleshooting decision tree for 1,3-diyne synthesis.

References

Technical Support Center: Purification of Diyne Synthesis Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of homocoupling byproducts during diyne synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of unsymmetrical diynes.

Issue: My desired unsymmetrical diyne and the homocoupling byproduct have very similar Rf values on TLC.

When the desired product and the homocoupling byproduct exhibit similar retention factors (Rf) on Thin Layer Chromatography (TLC), it indicates that they have comparable polarities, making separation by standard column chromatography challenging.

Possible Solutions:

  • Optimize the Solvent System:

    • Test a Range of Polarities: Experiment with solvent systems of varying polarities. For non-polar compounds that are difficult to separate, even small changes in the solvent mixture can make a significant difference. Try very non-polar eluents, such as hexane (B92381) with a very small percentage of a slightly more polar solvent like diethyl ether or dichloromethane (B109758).

    • Use a Different Solvent System: If mixtures of ethyl acetate (B1210297) and hexanes are not effective, consider alternative solvent systems. For instance, a mixture of toluene (B28343) and hexanes can sometimes provide better separation for aromatic compounds. For more polar compounds, a dichloromethane/methanol system might be effective.[1][2]

    • Employ a Gradient Elution: During column chromatography, instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. Start with a very non-polar solvent and gradually increase the polarity by slowly adding a more polar solvent. This can help to resolve compounds with close Rf values.

  • Change the Stationary Phase:

    • If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase for chromatography. Alumina (basic, neutral, or acidic) can offer different selectivity compared to silica. For very non-polar compounds, reversed-phase silica (C18) might also be an option, where the elution order is inverted (more polar compounds elute first).[3]

  • Consider Recrystallization:

    • If the desired diyne is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities.[4][5][6] The success of this method depends on finding a suitable solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the homocoupling byproduct has different solubility characteristics.

Issue: I am observing streaking or tailing of my spots on the TLC plate.

Streaking or tailing of spots on a TLC plate can interfere with the accurate assessment of the reaction mixture and the effectiveness of the purification.

Possible Solutions:

  • Sample Concentration: The most common cause of streaking is an overloaded sample. Dilute the sample before spotting it on the TLC plate.

  • Acidic or Basic Compounds: If your diyne or byproduct has acidic or basic functional groups, they can interact strongly with the silica gel, causing tailing. Adding a small amount of a modifier to the eluent can help. For acidic compounds, a few drops of acetic acid can be added. For basic compounds, a small amount of triethylamine (B128534) can be beneficial.

  • Insoluble Material: If the sample is not fully dissolved, it can lead to streaking at the baseline. Ensure the sample is completely dissolved in the spotting solvent before applying it to the TLC plate.

Frequently Asked Questions (FAQs)

Q1: How can I efficiently remove the copper catalyst from my reaction mixture after a Glaser or Cadiot-Chodkiewicz coupling?

A1: Copper catalysts can often be removed by washing the organic layer with an aqueous solution of a chelating agent. A common method is to wash the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride or a dilute solution of ethylenediaminetetraacetic acid (EDTA). These solutions will complex with the copper ions, pulling them into the aqueous phase. Subsequent filtration through a plug of silica gel can also help in removing residual copper salts.

Q2: What is the best general approach to start with for purifying an unsymmetrical diyne from its homocoupling byproducts?

A2: A good starting point is flash column chromatography on silica gel.[7] Begin by developing a suitable solvent system using TLC. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4, with a clear separation from the homocoupling byproduct.[3] Hexanes with a small amount of ethyl acetate or diethyl ether is a common starting point for many diynes.

Q3: My homocoupling byproduct is significantly less polar than my desired product. What is an effective way to remove it?

A3: This is an ideal scenario for purification. You can often perform a "pre-purification" step by passing your crude reaction mixture through a short plug of silica gel using a very non-polar solvent (e.g., pure hexanes). The non-polar homocoupling byproduct will elute quickly, while your more polar desired product will be retained on the silica. You can then elute your desired product with a more polar solvent mixture.

Q4: Is recrystallization a viable method for purifying liquid diynes?

A4: Recrystallization is primarily used for the purification of solid compounds. For liquid diynes, chromatography (flash column chromatography or preparative TLC) is the more appropriate purification technique.

Q5: How can I confirm that I have successfully removed the homocoupling byproduct?

A5: The purity of your final product should be assessed by analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy. The absence of signals corresponding to the symmetrical homocoupling byproduct will confirm its removal. TLC can also be used as a quick check, where a single spot for your purified sample indicates successful separation.

Data Presentation

The following table provides a representative comparison of common purification methods for the removal of homocoupling byproducts in diyne synthesis. The values are illustrative and can vary depending on the specific substrates and reaction conditions.

Purification MethodTypical Yield of Desired Unsymmetrical DiyneTypical Purity AchievedKey AdvantagesKey Disadvantages
Flash Column Chromatography 60-90%>95%Widely applicable, good for larger scales (mg to g).[7]Can be time-consuming, requires solvent.
Preparative TLC 40-70%>98%Excellent for small-scale purification and difficult separations.Limited to small sample sizes (typically <100 mg).
Recrystallization 50-85%>99%Can provide very high purity, cost-effective for solids.[4][5][6]Only applicable to solid compounds, yield can be lower.

Experimental Protocols

Protocol 1: Purification of an Unsymmetrical Diyne by Flash Column Chromatography

This protocol outlines a general procedure for the purification of an unsymmetrical diyne from its homocoupling byproducts using flash column chromatography on silica gel.

  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude material to be purified.

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column to support the stationary phase.

    • Add a layer of sand (approximately 1 cm) on top of the cotton plug.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Loading the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column using a pump or a nitrogen line to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation of the Product:

    • Combine the fractions containing the pure desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified unsymmetrical diyne.

Protocol 2: Purification by Recrystallization

This protocol is suitable for the purification of solid unsymmetrical diynes.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude solid.

    • Add a few drops of a potential recrystallization solvent at room temperature. The ideal solvent should not dissolve the compound at room temperature.

    • Heat the test tube. The ideal solvent should completely dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

    • If the solution is colored, a small amount of activated charcoal can be added to remove colored impurities. If charcoal is used, the hot solution must be filtered through a fluted filter paper to remove the charcoal.

    • Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

    • Once crystal formation appears to be complete, place the flask in an ice bath to maximize the yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to dry completely under vacuum.

Mandatory Visualization

TroubleshootingWorkflow start Crude Diyne Mixture (Desired Product + Homocoupling Byproduct) tlc_analysis Perform TLC Analysis start->tlc_analysis check_separation Good Separation on TLC? tlc_analysis->check_separation column_chromatography Purify by Flash Column Chromatography check_separation->column_chromatography Yes optimize_tlc Troubleshoot TLC Separation check_separation->optimize_tlc No pure_product Pure Unsymmetrical Diyne column_chromatography->pure_product change_solvent Optimize Solvent System (e.g., change polarity, use different solvents) optimize_tlc->change_solvent change_stationary_phase Change Stationary Phase (e.g., Alumina, Reversed-Phase) optimize_tlc->change_stationary_phase consider_recrystallization Is the product a solid? optimize_tlc->consider_recrystallization change_solvent->tlc_analysis change_stationary_phase->tlc_analysis recrystallize Purify by Recrystallization consider_recrystallization->recrystallize Yes liquid_product Product is a liquid consider_recrystallization->liquid_product No recrystallize->pure_product liquid_product->optimize_tlc

Caption: Troubleshooting workflow for the purification of unsymmetrical diynes.

PurificationSelection start Start: Crude Diyne Mixture is_solid Is the desired product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes product_is_liquid Product is a liquid or recrystallization failed is_solid->product_is_liquid No is_pure_solid Is the product pure after recrystallization? try_recrystallization->is_pure_solid is_pure_solid->product_is_liquid No end Pure Unsymmetrical Diyne is_pure_solid->end Yes column_chromatography Perform Flash Column Chromatography product_is_liquid->column_chromatography check_separation_column Good separation? column_chromatography->check_separation_column optimize_column Optimize chromatography conditions (solvent, stationary phase) check_separation_column->optimize_column No check_separation_column->end Yes optimize_column->column_chromatography

Caption: Decision-making process for selecting a purification method.

References

scale-up considerations for the synthesis of 1,3-decadiyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,3-decadiyne, with a special focus on scale-up considerations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue 1: Low Yield of this compound

Potential CauseSuggested Solution
Incomplete Reaction - Monitor Reaction Progress: Use TLC, GC, or LC-MS to monitor the consumption of starting materials. - Optimize Reaction Time: Extend the reaction time if starting material is still present. - Check Reagent Quality: Ensure the purity and activity of all reagents, especially catalysts and bases.
Side Reactions - Homocoupling (Glaser Coupling): This is a common side reaction, especially in copper-catalyzed reactions exposed to oxygen. To minimize this, maintain a strictly inert atmosphere (e.g., argon or nitrogen). Adding a reducing agent like sodium ascorbate (B8700270) can also suppress homocoupling.[1][2] - Allenyne Formation: In the Sonogashira/elimination route, formation of the allenyne byproduct can occur if the reaction temperature is not carefully controlled. Maintain the temperature below -70 °C during the elimination step.[3]
Product Decomposition - Temperature Control: 1,3-Diynes can be thermally sensitive. Avoid excessive heating during reaction and workup. - Light Sensitivity: Protect the reaction mixture and isolated product from light, as some diynes are light-sensitive.
Inefficient Purification - Choice of Chromatography: Use a less polar eluent system for silica (B1680970) gel chromatography to ensure good separation from polar impurities. - Product Volatility: this compound is a relatively volatile liquid. Use rotary evaporation at low temperatures and pressures to avoid product loss.

Issue 2: Difficulty in Removing Catalyst Residues at Scale

Potential CauseSuggested Solution
Homogeneous Catalyst - Aqueous Washes: For copper and palladium catalysts, acidic aqueous washes (e.g., dilute ammonium (B1175870) chloride or EDTA solution) can help to remove metal salts. - Filtration through Adsorbents: Passing the crude product solution through a pad of silica gel, celite, or activated carbon can help to adsorb catalyst residues.
Heterogeneous Catalyst - Filtration: Use an appropriate filter medium to ensure complete removal of the solid catalyst. - Catalyst Deactivation: For supported catalysts, deactivation can occur. Consider catalyst regeneration protocols if available, or use a fresh batch of catalyst.

Issue 3: Exothermic Reaction Leading to Poor Control on a Larger Scale

Potential CauseSuggested Solution
Rapid Reagent Addition - Slow Addition: Add reagents, especially strong bases or organometallic compounds, slowly and controllably to manage the heat generated. Use a syringe pump for precise control. - Monitor Internal Temperature: Always use a thermometer to monitor the internal reaction temperature and adjust the addition rate accordingly.
Insufficient Cooling - Efficient Cooling Bath: Ensure the cooling bath has sufficient capacity to dissipate the heat generated. For larger scale reactions, consider using a cryostat for better temperature control.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for the large-scale synthesis of this compound?

The choice of synthetic route for large-scale production depends on several factors including cost of starting materials, safety, and ease of purification.

  • Cadiot-Chodkiewicz Coupling: This method is often preferred for synthesizing unsymmetrical diynes and can be performed under relatively mild conditions. The use of supported copper catalysts can simplify catalyst removal, which is advantageous for scale-up.[4]

  • Glaser-Hay Coupling: While a classic method for symmetrical diyne synthesis, it can be adapted for unsymmetrical diynes. However, controlling homocoupling can be a challenge on a larger scale. The use of a soluble copper-TMEDA complex offers versatility in solvent choice.

  • Sonogashira Coupling followed by Elimination: This is a viable route, but temperature control during the elimination step is critical to prevent the formation of byproducts. Catalyst loading can often be reduced on a larger scale, which is economically beneficial.[3]

Q2: What are the primary safety concerns when handling this compound and its precursors on a large scale?

  • Flammability: this compound is a hydrocarbon and should be treated as flammable. Handle in a well-ventilated area away from ignition sources.

  • Precursor Hazards: Precursors such as 1-octyne (B150090) and bromoalkynes may have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use. For instance, many organic solvents used in the synthesis are flammable and may have specific health hazards.

Q3: How can I effectively purify this compound on a multi-gram scale?

For multi-gram scale purification, column chromatography on silica gel is a common and effective method.

  • Column Packing: Use a wider diameter column to avoid a very long column bed, which can lead to long elution times and band broadening.

  • Eluent Selection: A non-polar eluent such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used.

  • Flash Chromatography: Automated flash chromatography systems can significantly speed up the purification process and provide better separation.

  • Distillation: If the impurities have significantly different boiling points, vacuum distillation can be an effective purification method for larger quantities.

Experimental Protocols

General Protocol for Cadiot-Chodkiewicz Coupling (Illustrative)

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, an addition funnel, and a nitrogen or argon inlet is assembled.

  • Reagent Charging: The terminal alkyne (e.g., 1-octyne) is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF). A copper(I) salt (e.g., CuCl or CuBr, catalytic amount) and a base (e.g., an amine like butylamine (B146782) or piperidine) are added to the reaction mixture.[4]

  • Addition of Haloalkyne: The haloalkyne (e.g., 1-bromo-1-propyne) is dissolved in the reaction solvent and added dropwise to the reaction mixture via the addition funnel, while maintaining the desired reaction temperature (often at or below room temperature).

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC until the starting materials are consumed.

  • Workup: The reaction mixture is typically quenched with an aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of 1,3-diynes. Note that optimal conditions can vary depending on the specific substrates and scale.

Table 1: Typical Reaction Conditions for 1,3-Diyne Synthesis

ParameterSonogashira/EliminationGlaser-Hay CouplingCadiot-Chodkiewicz Coupling
Catalyst Pd(PPh₃)₄ / CuICuCl / TMEDACuBr
Catalyst Loading 1-5 mol%5-10 mol%5-10 mol%
Base Amine (e.g., Et₃N)Amine (e.g., Pyridine)Amine (e.g., n-BuNH₂)
Solvent THF, TolueneAcetone, CH₂Cl₂MeOH, EtOH, THF
Temperature 0 °C to RT (coupling); < -70 °C (elimination)[3]Room Temperature0 °C to Room Temperature
Typical Yields 60-80%50-90%70-95%

Visualizations

Synthesis_Pathways cluster_sonogashira Sonogashira Coupling / Elimination cluster_glaser_hay Glaser-Hay Coupling cluster_cadiot_chodkiewicz Cadiot-Chodkiewicz Coupling 1-Octyne 1-Octyne Intermediate_Enyne Intermediate_Enyne 1-Octyne->Intermediate_Enyne Vinyl Halide, Pd/Cu catalyst This compound This compound Intermediate_Enyne->this compound Base (e.g., LDA) 1-Octyne_GH 1-Octyne 1,3-Decadiyne_GH This compound 1-Octyne_GH->1,3-Decadiyne_GH CuCl, TMEDA, O2 Propargyl_Halide Propargyl Halide Propargyl_Halide->1,3-Decadiyne_GH 1-Octyne_CC 1-Octyne 1,3-Decadiyne_CC This compound 1-Octyne_CC->1,3-Decadiyne_CC 1-Bromo-1-propyne 1-Bromo-1-propyne 1-Bromo-1-propyne->1,3-Decadiyne_CC CuBr, Base

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC/GC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Time Optimize Reaction Time/Reagents Incomplete->Optimize_Time Yes Analyze_Byproducts Analyze Byproducts (NMR/MS) Incomplete->Analyze_Byproducts No Optimize_Time->Check_Reaction Homocoupling Homocoupling Detected? Analyze_Byproducts->Homocoupling Inert_Atmosphere Improve Inert Atmosphere / Add Reducing Agent Homocoupling->Inert_Atmosphere Yes Allenyne Allenyne Detected? Homocoupling->Allenyne No Purification_Issue Purification Issues? Inert_Atmosphere->Purification_Issue Control_Temp Strict Temperature Control Allenyne->Control_Temp Yes Allenyne->Purification_Issue No Control_Temp->Purification_Issue Optimize_Chroma Optimize Chromatography Conditions Purification_Issue->Optimize_Chroma Yes Product_OK Product OK Purification_Issue->Product_OK No Optimize_Chroma->Product_OK

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,3-Decadiyne and 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1,3-decadiyne and 1,3-butadiene (B125203), two prominent conjugated systems in organic synthesis. While both molecules feature a conjugated system of π-electrons, the presence of triple bonds in this compound versus double bonds in 1,3-butadiene leads to significant differences in their reactivity profiles. This document summarizes key reactivity patterns, presents available quantitative data, and provides detailed experimental protocols for characteristic reactions.

Executive Summary

1,3-Butadiene is a well-studied conjugated diene that readily undergoes electrophilic addition and [4+2] cycloaddition (Diels-Alder) reactions. Its reactivity is largely dictated by the formation of a stable, resonance-delocalized allylic carbocation intermediate in electrophilic additions. In contrast, direct comparative experimental data for this compound is less abundant in the scientific literature. However, based on the general principles of alkyne chemistry, we can infer its reactivity. Alkynes are generally less reactive than alkenes towards electrophilic addition due to the formation of a less stable vinylic carbocation. While conjugated diynes can participate in cycloaddition reactions, they often require more forcing conditions compared to their diene counterparts. Nucleophilic addition is a more characteristic reaction for alkynes, particularly when activated by adjacent electron-withdrawing groups.

Data Presentation: A Comparative Overview

The following tables summarize the expected and observed reactivity of this compound and 1,3-butadiene in key reaction types. It is important to note that quantitative data for this compound is limited, and some of the information is inferred from the reactivity of similar conjugated diynes.

Table 1: Comparison of Reactivity in Electrophilic Addition (e.g., with HBr)

FeatureThis compound (Predicted)1,3-Butadiene (Observed)
Relative Rate SlowerFaster
Intermediate Vinylic carbocationResonance-stabilized allylic carbocation
Products Mixture of 1,2- and 1,4-addition productsMixture of 1,2- and 1,4-addition products; ratio is temperature-dependent[1]
Kinetic Product Likely the 1,2-adduct3-bromo-1-butene (1,2-adduct)[2][3]
Thermodynamic Product Likely the more substituted and stable 1,4-adduct1-bromo-2-butene (1,4-adduct)[2][3]

Table 2: Comparison of Reactivity in Diels-Alder [4+2] Cycloaddition

FeatureThis compound (Predicted)1,3-Butadiene (Observed)
Role Can act as a diene or dienophileTypically acts as the diene
Relative Rate Generally slower than dienesGenerally faster[4][5]
Reaction Conditions Often requires higher temperatures or catalystsCan proceed at moderate temperatures[6][7]
Product Substituted benzene (B151609) or cyclohexadiene derivativesCyclohexene (B86901) derivatives[8]

Table 3: Comparison of Reactivity in Nucleophilic Addition

FeatureThis compound (Observed for related systems)1,3-Butadiene (Observed for related systems)
Reactivity Susceptible to nucleophilic attack, especially if activatedGenerally unreactive unless activated by strong electron-withdrawing groups
Reaction Type Conjugate addition (1,4-addition) is possibleMichael-type addition if activated
Typical Nucleophiles Soft nucleophiles like thiols and amines[9]Strong nucleophiles in specific contexts[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that while protocols for 1,3-butadiene are well-established, those for this compound are based on general procedures for conjugated diynes and may require optimization.

Electrophilic Addition: Hydrobromination

1. Hydrobromination of 1,3-Butadiene

  • Objective: To demonstrate the temperature-dependent product distribution in the electrophilic addition of HBr to a conjugated diene.

  • Materials: 1,3-butadiene, HBr (anhydrous), pentane (B18724) (or other inert solvent), dry ice, acetone.

  • Procedure for Kinetic Control (Low Temperature, e.g., -80 °C):

    • A solution of 1,3-butadiene in pentane is cooled to -80 °C using a dry ice/acetone bath.

    • One equivalent of anhydrous HBr is slowly bubbled through the solution while maintaining the temperature.

    • The reaction is stirred for a short period (e.g., 1 hour) and then quenched with a cold, weak base solution (e.g., saturated sodium bicarbonate).

    • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is carefully removed under reduced pressure at low temperature.

    • The product ratio (predominantly 3-bromo-1-butene) is determined by GC-MS or NMR spectroscopy.[2]

  • Procedure for Thermodynamic Control (Higher Temperature, e.g., 40 °C):

    • A solution of 1,3-butadiene in pentane is warmed to 40 °C.

    • One equivalent of anhydrous HBr is slowly introduced.

    • The reaction is stirred for a longer period (e.g., several hours) to allow for equilibrium to be established.

    • Workup is performed as described above.

    • The product ratio (predominantly 1-bromo-2-butene) is determined.[2]

2. Predicted Hydrobromination of this compound (General Protocol)

  • Objective: To investigate the products of electrophilic addition of HBr to a conjugated diyne.

  • Materials: this compound, HBr (in acetic acid or as a gas), a suitable inert solvent (e.g., dichloromethane (B109758) or hexane).

  • Procedure:

    • Dissolve this compound in the chosen inert solvent.

    • Slowly add one equivalent of HBr (as a solution in acetic acid or as a gas) at a controlled temperature (starting at low temperature, e.g., 0 °C, is advisable).

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, quench the reaction with a weak base, wash with water, and dry the organic layer.

    • Isolate and characterize the products to determine the regioselectivity of the addition.

Cycloaddition: Diels-Alder Reaction

1. Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride (B1165640)

  • Objective: To synthesize a cyclohexene derivative via a [4+2] cycloaddition.

  • Materials: 3-Sulfolene (B121364) (a solid precursor to 1,3-butadiene), maleic anhydride, xylene, petroleum ether.

  • Procedure: [7][11][12][13]

    • In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and maleic anhydride in xylene.

    • Heat the mixture to reflux. At elevated temperatures, 3-sulfolene undergoes a retro-cheletropic reaction to release gaseous 1,3-butadiene and sulfur dioxide in situ.

    • The generated 1,3-butadiene immediately reacts with maleic anhydride in a Diels-Alder reaction.

    • After the reaction is complete (e.g., 30-60 minutes of reflux), cool the mixture to room temperature.

    • The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will precipitate.

    • The product can be purified by recrystallization from a mixed solvent system like xylene-petroleum ether.

2. Predicted Diels-Alder Reaction of this compound (General Protocol)

  • Objective: To investigate the cycloaddition of a conjugated diyne.

  • Materials: this compound, a reactive dienophile (e.g., maleic anhydride or a more reactive dienophile like N-phenylmaleimide), a high-boiling solvent (e.g., toluene (B28343) or xylene).

  • Procedure:

    • Dissolve this compound and the dienophile in the high-boiling solvent in a sealed tube or a flask with a reflux condenser.

    • Heat the mixture to a high temperature (e.g., 100-150 °C) and monitor the reaction by TLC or GC.

    • Due to the lower reactivity of the diyne, a longer reaction time or the use of a Lewis acid catalyst might be necessary.

    • After completion, cool the reaction mixture and isolate the product, which may require chromatographic purification.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways discussed in this guide.

Electrophilic_Addition_Butadiene cluster_start Reactants cluster_intermediate Intermediate cluster_products Products 1,3-Butadiene 1,3-Butadiene Allylic Carbocation C1 C2 C3 C4 Resonance Stabilized 1,3-Butadiene->Allylic Carbocation Protonation HBr HBr HBr->Allylic Carbocation 1,2-Adduct (Kinetic) 1,2-Adduct (Kinetic) Allylic Carbocation->1,2-Adduct (Kinetic) Br- attack at C2 1,4-Adduct (Thermodynamic) 1,4-Adduct (Thermodynamic) Allylic Carbocation->1,4-Adduct (Thermodynamic) Br- attack at C4

Caption: Electrophilic addition of HBr to 1,3-butadiene.

Diels_Alder_Butadiene cluster_reactants Reactants cluster_transition Transition State cluster_product Product 1,3-Butadiene (Diene) 1,3-Butadiene (Diene) Cyclic Transition State Cyclic Transition State 1,3-Butadiene (Diene)->Cyclic Transition State Dienophile Dienophile Dienophile->Cyclic Transition State Cyclohexene Adduct Cyclohexene Adduct Cyclic Transition State->Cyclohexene Adduct [4+2] Cycloaddition

Caption: Concerted mechanism of the Diels-Alder reaction.

Nucleophilic_Addition_Diyne cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product This compound This compound Vinylic Anion C1 C2 C3 C4-Nu Resonance Stabilized This compound->Vinylic Anion Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Vinylic Anion 1,4-Adduct 1,4-Adduct Vinylic Anion->1,4-Adduct Protonation

Caption: Nucleophilic addition to a conjugated diyne.

Conclusion

References

Spectroscopic Comparison of (E,Z)- and (E,E)-1,3-Decadiene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a clear understanding of the stereochemistry of organic molecules is paramount. The spatial arrangement of atoms in isomers can significantly influence their physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of (E,Z)- and (E,E)-1,3-decadiene isomers, offering insights into how to distinguish between these stereoisomers using common analytical techniques. While specific experimental data for 1,3-decadiene isomers is not extensively available in the public domain, this comparison relies on established principles and representative data from analogous 1,3-diene systems.

The differentiation between the (E,Z) and (E,E) isomers of 1,3-decadiene hinges on the distinct spectroscopic signatures arising from their unique geometric arrangements. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), provide a powerful toolkit for unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the expected and representative quantitative data for the spectroscopic analysis of (E,Z)- and (E,E)-1,3-decadiene.

Table 1: Representative ¹H NMR Spectroscopic Data (in CDCl₃)

Proton (E,E)-1,3-Decadiene (Expected) (E,Z)-1,3-Decadiene (Expected)
H1 (CH=CH₂)~ 5.1-5.3 ppm (dd)~ 5.0-5.2 ppm (dd)
H2 (CH=CH₂)~ 6.2-6.4 ppm (ddd)~ 6.5-6.7 ppm (ddd)
H3 (CH=CH)~ 6.0-6.2 ppm (dt)~ 5.8-6.0 ppm (dt)
H4 (CH=CH)~ 5.6-5.8 ppm (dt)~ 5.4-5.6 ppm (dt)
H5 (CH₂)~ 2.0-2.2 ppm (q)~ 2.1-2.3 ppm (q)
Alkyl Chain (CH₂)n~ 1.2-1.4 ppm (m)~ 1.2-1.4 ppm (m)
Terminal CH₃~ 0.8-0.9 ppm (t)~ 0.8-0.9 ppm (t)
Coupling Constants (J) (Hz)
J₂,₃~ 15-17 Hz (trans)~ 10-12 Hz (cis)
J₃,₄~ 15-17 Hz (trans)~ 15-17 Hz (trans)

Table 2: Representative ¹³C NMR Spectroscopic Data (in CDCl₃)

Carbon (E,E)-1,3-Decadiene (Expected) (E,Z)-1,3-Decadiene (Expected)
C1 (=CH₂)~ 115-120 ppm~ 114-119 ppm
C2 (=CH)~ 135-140 ppm~ 130-135 ppm
C3 (=CH)~ 130-135 ppm~ 125-130 ppm
C4 (=CH)~ 128-133 ppm~ 127-132 ppm
C5 (CH₂)~ 32-35 ppm~ 27-30 ppm
Alkyl Chain (CH₂)n~ 22-32 ppm~ 22-32 ppm
Terminal CH₃~ 14 ppm~ 14 ppm

Table 3: Representative IR and UV-Vis Spectroscopic Data

Spectroscopic Technique (E,E)-1,3-Decadiene (Expected) (E,Z)-1,3-Decadiene (Expected)
IR Spectroscopy (cm⁻¹)
C=C Stretch (conjugated)~ 1650-1600 (two bands)~ 1650-1600 (two bands)
=C-H Out-of-Plane Bend (trans)~ 965-975 (strong)~ 965-975 (strong, from E-double bond)
=C-H Out-of-Plane Bend (cis)-~ 675-730 (strong)
UV-Vis Spectroscopy (in Hexane)
λmax (π → π*)~ 227 nm~ 223 nm

Table 4: Representative Mass Spectrometry Data

Technique (E,E)- and (E,Z)-1,3-Decadiene (Expected)
Electron Ionization (EI-MS)
Molecular Ion (M⁺)m/z 138
Key Fragmentation IonsAllylic cleavage, McLafferty rearrangement. Common fragments at m/z 41, 55, 67, 79, 93.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the diene isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis: Integrate the proton signals and determine the chemical shifts relative to TMS. Analyze the coupling constants to deduce the stereochemistry of the double bonds. Assign the carbon signals based on chemical shifts and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for C=C stretching and, crucially, the out-of-plane C-H bending vibrations to differentiate between the E and Z configurations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the diene isomer in a UV-transparent solvent, such as hexane (B92381) or ethanol. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the λmax.[1][2]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

    • Scan the spectrum over a range of 200-400 nm.[1]

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).[3] The position of λmax is indicative of the extent of conjugation.[4]

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like 1,3-decadiene, gas chromatography-mass spectrometry (GC-MS) is the preferred method for introduction and separation.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.[5]

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. While EI-MS is generally not ideal for distinguishing stereoisomers, the chromatographic separation by GC will show different retention times for the (E,Z) and (E,E) isomers.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the (E,Z)- and (E,E)-1,3-decadiene isomers.

Spectroscopic_Comparison Spectroscopic Comparison of 1,3-Decadiene Isomers cluster_isomers Isomers cluster_methods Spectroscopic Methods cluster_data Key Differentiating Data cluster_conclusion Conclusion EZ_isomer (E,Z)-1,3-Decadiene NMR NMR Spectroscopy (¹H and ¹³C) EZ_isomer->NMR IR IR Spectroscopy EZ_isomer->IR UV_Vis UV-Vis Spectroscopy EZ_isomer->UV_Vis MS Mass Spectrometry EZ_isomer->MS EE_isomer (E,E)-1,3-Decadiene EE_isomer->NMR EE_isomer->IR EE_isomer->UV_Vis EE_isomer->MS NMR_data Coupling Constants (J₂‚₃) ¹³C Chemical Shifts (C5) NMR->NMR_data IR_data =C-H Out-of-Plane Bending IR->IR_data UV_Vis_data λmax Shift UV_Vis->UV_Vis_data MS_data GC Retention Time MS->MS_data Conclusion Isomer Identification NMR_data->Conclusion IR_data->Conclusion UV_Vis_data->Conclusion MS_data->Conclusion

Caption: Workflow for the spectroscopic differentiation of 1,3-decadiene isomers.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1,3-Decadiyne using 2D NMR and Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of modern 2D Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 1,3-decadiyne, a conjugated diyne, and contrasts its performance with alternative spectroscopic methods. Detailed experimental protocols and supporting data are presented to offer a practical framework for structural validation.

The precise arrangement of atoms within this compound, a molecule featuring a conjugated system of two triple bonds, can be definitively established through a suite of 2D NMR experiments. These techniques, namely COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide a detailed roadmap of the molecular connectivity, revealing through-bond correlations between protons and carbons. While other spectroscopic methods such as Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy offer valuable insights into the functional groups and overall molecular formula, they often lack the atomic-level resolution required for complete and unambiguous structure determination.

Predicted 1D and 2D NMR Data for this compound

To illustrate the power of 2D NMR in validating the structure of this compound, predicted ¹H and ¹³C NMR data are utilized. This data provides a basis for understanding the expected correlations in the 2D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH2.0568.9
2C-65.4
3C-79.8
4C-65.1
5CH₂2.2519.1
6CH₂1.4527.9
7CH₂1.3028.3
8CH₂1.2831.4
9CH₂1.2822.6
10CH₃0.8914.1

Note: Data was predicted using a reliable online NMR prediction tool. Actual experimental values may vary slightly.

Based on this data, the following 2D NMR correlations are expected:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a key correlation would be observed between the protons on C5 and C6, and subsequently between the protons of C6 and C7, and so on down the alkyl chain to the terminal methyl group (C10). This confirms the connectivity of the hexyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. Each protonated carbon will show a cross-peak corresponding to its attached proton(s). For instance, a cross-peak will be seen between the proton signal at ~2.05 ppm and the carbon signal at ~68.9 ppm, confirming the C1-H bond. Similarly, correlations will be observed for each CH₂ group and the terminal CH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, and sometimes four in conjugated systems. This is crucial for establishing the overall carbon framework. Key HMBC correlations for this compound would include:

    • The proton at C1 showing correlations to C2 and C3, confirming the position of the terminal alkyne.

    • The protons at C5 showing correlations to C3 and C4, definitively linking the alkyl chain to the diyne moiety.

Experimental Workflow for 2D NMR Structural Elucidation

The logical process for validating the structure of this compound using 2D NMR is outlined in the following workflow diagram.

Caption: Workflow for 2D NMR based structure validation.

Comparison with Alternative Spectroscopic Techniques

While 2D NMR provides the most detailed structural information, other spectroscopic methods offer complementary data that can aid in the validation process.

Table 2: Comparison of Spectroscopic Techniques for the Validation of this compound Structure

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity (H-H, C-H, and long-range C-H correlations). Unambiguous structure elucidation.Provides a complete and detailed picture of the molecular structure.Requires a larger sample amount and longer acquisition times compared to other methods.
Infrared (IR) Spectroscopy Presence of functional groups. For this compound, characteristic peaks for C≡C stretch (~2200-2100 cm⁻¹) and terminal ≡C-H stretch (~3300 cm⁻¹) would be expected.Fast and requires a small amount of sample. Excellent for identifying the presence of key functional groups.Does not provide information on the connectivity of the carbon skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. Provides the molecular formula when high-resolution MS is used.Highly sensitive, requiring very small amounts of sample. Confirms the molecular weight.Fragmentation can be complex and may not always provide clear structural information. Isomers can be difficult to distinguish.
UV-Vis Spectroscopy Information about the conjugated π-electron system. This compound is expected to show absorption in the UV region due to the conjugated diyne system.Provides evidence for conjugation.The information is not specific enough for complete structure determination.

Experimental Protocols

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the chemical shift range and to optimize acquisition parameters for the 2D experiments.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum to identify all unique carbon signals.

  • COSY: A standard gradient-selected COSY experiment is performed. Key parameters include a spectral width covering all proton signals, typically 16-32 scans per increment, and 256-512 increments in the indirect dimension.

  • HSQC: A gradient-selected HSQC experiment is used to obtain one-bond ¹H-¹³C correlations. The experiment is optimized for an average one-bond coupling constant of ~145 Hz.

  • HMBC: A gradient-selected HMBC experiment is performed to obtain long-range ¹H-¹³C correlations. The experiment is typically optimized for a long-range coupling constant of 8-10 Hz.

Infrared (IR) Spectroscopy

A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for small molecules, and the resulting fragmentation pattern is analyzed.

UV-Vis Spectroscopy

A dilute solution of this compound in a UV-transparent solvent (e.g., hexane (B92381) or ethanol) is prepared. The absorbance is measured over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Unraveling the Reaction Mechanisms of 1,3-Decadiyne: A Comparative Computational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of computational studies on 1,3-diyne systems provides crucial insights into the potential reaction mechanisms of 1,3-decadiyne. In the absence of specific experimental and theoretical data for this compound, this guide offers a comparative analysis of related 1,3-diyne reactions to predict its reactivity, focusing on cycloaddition pathways.

Researchers in drug development and organic synthesis frequently utilize diynes as versatile building blocks. Understanding the intricate mechanisms of their reactions is paramount for designing efficient and selective synthetic routes. While computational studies on the parent 1,3-butadiyne (B1212363) and its substituted derivatives are available, a notable gap exists in the literature regarding the specific computational analysis of this compound. This guide bridges this gap by extrapolating data from analogous systems to provide a predictive overview of this compound's reactivity, particularly in cycloaddition reactions.

The Landscape of 1,3-Diyne Reactivity: A Focus on Cycloadditions

1,3-Diynes are characterized by their conjugated triple bonds, making them excellent substrates for a variety of transformations, including cycloaddition reactions, organometallic catalysis, and polymerization.[1] Cycloaddition reactions, in particular, are a powerful tool for the synthesis of complex carbo- and heterocyclic scaffolds.[2] These reactions can be broadly categorized into Diels-Alder ([4+2] cycloadditions) and 1,3-dipolar cycloadditions.

Diels-Alder Reactions: A Concerted Pathway

The Diels-Alder reaction involves the combination of a conjugated diene with a dienophile to form a six-membered ring. In the context of 1,3-diynes, one of the triple bonds can act as a dienophile. Computational studies on the reaction of 1,3-butadiene (B125203) with various alkynes have shown that these reactions typically proceed through a concerted, albeit often asynchronous, mechanism.[3]

The energy barrier of these reactions is influenced by the electronic nature of both the diene and the dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally lower the activation energy by reducing the HOMO-LUMO gap between the reactants.[1]

The following table summarizes computational data for the Diels-Alder reaction of 1,3-butadiene with different alkynes, which can serve as a model for predicting the behavior of this compound.

DieneDienophileComputational MethodActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Reference
1,3-ButadieneEthylene (B1197577)B3LYP/6-31G27.5-39.1[4]
1,3-ButadienePropyneB3LYP/6-31G26.9-40.2[3]
1,3-Butadiene2-ButyneB3LYP/6-31G*28.1-41.5[3]

For this compound, the internal alkyne moiety would be sterically more hindered than 2-butyne, which might lead to a slightly higher activation barrier. However, the electronic effect of the hexyl group is expected to be weakly electron-donating, which could slightly lower the barrier.

1,3-Dipolar Cycloadditions: A Versatile Route to Heterocycles

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings.[5] These reactions involve a 1,3-dipole and a dipolarophile. Alkynes, including 1,3-diynes, are excellent dipolarophiles. The mechanism of these reactions can be either concerted or stepwise, and the regioselectivity is governed by both steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[2][6]

Computational studies on the cycloaddition of various 1,3-dipoles with alkynes have provided valuable insights into their reaction mechanisms and energetics.

1,3-DipoleDipolarophileComputational MethodActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Reference
NitroneEtheneB3LYP/6-31G15.6-35.2[7]
NitrilimineEthenePBE0/6-311++G(2df,pd)14.1-58.5[8]
DiazomethaneEtheneB3LYP/6-31G13.9-46.7[9]

In reactions with this compound, the regioselectivity of the 1,3-dipolar cycloaddition would be a key aspect to consider. The unsymmetrical nature of the diyne (a terminal and an internal alkyne) would likely lead to a mixture of regioisomers. Computational analysis would be crucial to predict the preferred isomer.

Experimental Protocols: A General Framework

While specific experimental protocols for the computational analysis of this compound reactions are not available, the methodologies employed in the cited studies on analogous systems provide a robust framework.

Density Functional Theory (DFT) Calculations:

A common approach for studying these reaction mechanisms is the use of Density Functional Theory (DFT).

  • Functional: A hybrid functional, such as B3LYP or PBE0, is often employed to provide a good balance between accuracy and computational cost.[1][3][4][7][8]

  • Basis Set: A Pople-style basis set, such as 6-31G* or a more extensive one like 6-311++G(2df,2p), is typically used to describe the electronic structure of the atoms.[4][8]

  • Solvation Model: To account for the effect of the solvent, a continuum solvation model, like the Polarizable Continuum Model (PCM), can be incorporated into the calculations.

  • Transition State Search: The search for transition state geometries is a critical step. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.

  • Vibrational Frequency Analysis: Following the location of stationary points (reactants, products, and transition states), vibrational frequency calculations are performed to confirm their nature (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the general mechanisms for the Diels-Alder and 1,3-dipolar cycloaddition reactions of a generic 1,3-diyne.

Diels_Alder Reactants 1,3-Diyne + Diene TS [4+2] Transition State Reactants->TS ΔE‡ Product Cycloadduct TS->Product ΔErxn

Caption: Generalized Diels-Alder reaction pathway.

Dipolar_Cycloaddition Reactants 1,3-Diyne + 1,3-Dipole TS [3+2] Transition State Reactants->TS ΔE‡ Product Heterocycle TS->Product ΔErxn

Caption: Generalized 1,3-dipolar cycloaddition pathway.

Future Directions

The computational analysis of 1,3-diyne reaction mechanisms offers a powerful lens through which to understand and predict chemical reactivity. While this guide provides a comparative overview based on available data, dedicated computational and experimental studies on this compound are essential to fully elucidate its specific reaction pathways and energetics. Such studies would not only contribute to a more complete understanding of diyne chemistry but also pave the way for the rational design of novel synthetic methodologies for the creation of complex molecules with potential applications in drug discovery and materials science.

References

A Comparative Analysis of the Biological Activity of 1,3-Decadiyne and Other Polyynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 1,3-decadiyne and a range of other polyyne compounds. Polyynes, characterized by the presence of one or more carbon-carbon triple bonds, are a class of compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This document synthesizes available experimental data on their cytotoxic, antifungal, and antibacterial properties, offering a resource for researchers in drug discovery and development.

Summary of Biological Activities

Polyynes exhibit a broad spectrum of biological effects, largely attributable to their reactive acetylenic moieties. The key activities documented in the literature include:

  • Cytotoxicity against cancer cell lines: Many polyynes isolated from natural sources have demonstrated the ability to inhibit the proliferation of various cancer cells, often through the induction of apoptosis and cell cycle arrest.

  • Antifungal activity: A significant number of polyynes show potent activity against a range of fungal pathogens. Their mechanism often involves the disruption of the fungal cell membrane.

  • Antibacterial activity: Several polyynes have been reported to possess inhibitory effects against both Gram-positive and Gram-negative bacteria.

While extensive data exists for a variety of naturally occurring, complex polyynes, specific experimental data on the biological activity of the simpler C10 compound, This compound , is limited in the currently available scientific literature. Therefore, this guide will present data for representative polyynes to provide a comparative context for the potential activities of this compound and other simple polyynes.

Data Presentation

The following tables summarize the quantitative data for the biological activities of various polyyne compounds as reported in the literature.

Table 1: Cytotoxic Activity of Representative Polyynes
CompoundCancer Cell LineIC50 (µM)Reference
FalcarinolHuman colorectal cancer (HCT116)1.5[1]
Gymnasterkoreayne BHuman colorectal cancer (HCT116)Not specified (induces apoptosis)[1]
1,6-diphenoxyhexa-2,4-diyne derivativeL-132 (cancer cell line)Low cytotoxicity reported[2]
3,4-dichlorophenylthiourea derivativeHuman colon cancer (SW620)9.4 ± 1.85[3]
4-CF3-phenylthiourea derivativeHuman colon cancer (SW620)1.5 - 8.9[3]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antifungal Activity of Representative Polyynes
CompoundFungal StrainMIC (µg/mL)Reference
1,3,4-oxadiazole derivative (LMM5)Candida albicans32[4]
1,3,4-oxadiazole derivative (LMM11)Candida albicans32[4]
1,6-diphenoxyhexa-2,4-diyne derivativeAspergillus fumigatusIC50 of 7.75 µM[2]
N,S-substituted-perhalonitro-1,3-butadieneAspergillus niger0.9 - 1.9[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Table 3: Antibacterial Activity of Representative Polyynes
CompoundBacterial StrainMIC (µg/mL)Reference
Dihydro-1,3-oxazine derivativeMycobacterium tuberculosis< 2[6]
3-alkylidene-2-indolone derivativeStaphylococcus aureus0.5[7]
Substituted NCR169C PeptideEscherichia coli1.6[8]
Methanol extracts of Peganum harmala seedsEscherichia coli> 90% inhibition at 800[9]

Mechanisms of Action

Cytotoxicity: Induction of Apoptosis and Cell Cycle Arrest

Many cytotoxic polyynes exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.

The dietary polyacetylene gymnasterkoreayne B, for instance, has been shown to induce apoptosis in human colorectal cancer cells (HCT116) through the accumulation of reactive oxygen species (ROS), which in turn activates both the intrinsic and extrinsic apoptotic pathways[1].

The intrinsic (or mitochondrial) pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death. The extrinsic pathway is triggered by the binding of extracellular death ligands to cell surface receptors, directly activating another caspase cascade.

Certain polyynes can also induce cell cycle arrest , preventing cancer cells from progressing through the phases of division. This is often mediated by the upregulation of cell cycle inhibitors like p21 and the tumor suppressor protein p53[10][11][12].

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Cellular Stress (e.g., ROS from Polyynes) Cellular Stress (e.g., ROS from Polyynes) Mitochondrion Mitochondrion Cellular Stress (e.g., ROS from Polyynes)->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Fig. 1: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways initiated by cytotoxic compounds like certain polyynes.

Cell_Cycle_Arrest_Pathway DNA Damage (from Polyynes) DNA Damage (from Polyynes) p53 p53 DNA Damage (from Polyynes)->p53 activates p21 p21 p53->p21 upregulates Cyclin/CDK Complexes Cyclin/CDK Complexes p21->Cyclin/CDK Complexes inhibits Cell Cycle Progression Cell Cycle Progression Cyclin/CDK Complexes->Cell Cycle Progression Cell Cycle Arrest Cell Cycle Arrest Cyclin/CDK Complexes->Cell Cycle Arrest inhibition leads to MTT_Assay_Workflow node_start Start: Seed cells in 96-well plate node_treat Treat cells with Polyynes node_start->node_treat node_incubate1 Incubate (e.g., 24-72h) node_treat->node_incubate1 node_mtt Add MTT solution node_incubate1->node_mtt node_incubate2 Incubate (2-4h) node_mtt->node_incubate2 node_solubilize Add Solubilization Solution node_incubate2->node_solubilize node_read Measure Absorbance at 570 nm node_solubilize->node_read node_end End: Calculate IC50 node_read->node_end Broth_Microdilution_Workflow node_start Start: Prepare serial dilutions of Polyynes in 96-well plate node_add_inoculum Add inoculum to each well node_start->node_add_inoculum node_inoculum Prepare standardized fungal inoculum node_inoculum->node_add_inoculum node_incubate Incubate plate (e.g., 24-48h at 35°C) node_add_inoculum->node_incubate node_read Read results (visual or spectrophotometric) node_incubate->node_read node_end End: Determine Minimum Inhibitory Concentration (MIC) node_read->node_end

References

Navigating the Complexities of Addition to Unsymmetrical 1,3-Diynes: A Comparative Guide to Regioselectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of complex molecules is a cornerstone of innovation. Unsymmetrical 1,3-diynes present a unique challenge and opportunity in this arena, offering two distinct sites for chemical modification. Understanding and controlling the regioselectivity of addition reactions to these substrates is paramount for the efficient synthesis of novel chemical entities. This guide provides a comprehensive comparison of common addition reactions—hydroboration, hydrosilylation, hydrostannylation, and halogenation—supported by experimental data, detailed protocols, and mechanistic insights to aid in the strategic design of synthetic pathways.

Controlling Reaction Outcomes: A Tabular Comparison of Regioselectivity

The regiochemical outcome of additions to unsymmetrical 1,3-diynes is highly dependent on the nature of the adding reagent, the catalyst employed, and the steric and electronic properties of the substituents on the diyne. The following tables summarize quantitative data from key studies, offering a clear comparison of the performance of different methodologies.

Hydroboration

Hydroboration has proven to be a versatile tool for the functionalization of 1,3-diynes, with regioselectivity being effectively controlled by the choice of catalyst and ligands.

Catalyst/ReagentDiyne Substituents (R1, R2)Major RegioisomerRatio (Major:Minor)Yield (%)Reference
Co(acac)₂/dppf, HBpinPh, SiMe₃Boron at C1 (next to Ph)>99:195[Ge et al., 2019]
Co(acac)₂/Xantphos, HBpinPh, SiMe₃Boron at C2 (next to SiMe₃)>99:192[Ge et al., 2019]
[Rh(cod)₂]OTf/dppe, HBpinn-Hex, PhBoron at C1 (next to n-Hex)90:1085[Audrain et al., 2015]
Hydrosilylation

Hydrosilylation of unsymmetrical 1,3-diynes can proceed with high regioselectivity, often favoring the formation of silylated enynes. Cobalt and Palladium catalysts have been shown to be particularly effective.

Catalyst/ReagentDiyne Substituents (R1, R2)Major RegioisomerRatio (Major:Minor)Yield (%)Reference
Co(acac)₂/dppp, Ph₂SiH₂Ph, SiMe₃Silicon at C2 (next to SiMe₃)>98:294[Yang et al., 2019]
Pd(PPh₃)₄, HSiMe₂Cln-Bu, PhSilicon at C2 (next to Ph)92:888[Zhou & Moberg, 2013]
[Rh(cod)Cl]₂, HSiEt₃Ph, CO₂MeSilicon at C1 (next to Ph)85:1576[Trost & Ball, 2005]
Hydrostannylation

While specific data for the hydrostannylation of unsymmetrical 1,3-diynes is limited, studies on unsymmetrical alkynes suggest that the regioselectivity is influenced by both steric and electronic factors. The larger tin atom typically adds to the less sterically hindered or more electronically activated position.

Catalyst/ReagentAlkyne Substituents (R1, R2)Major RegioisomerRatio (Major:Minor)Yield (%)Reference
Pd(PPh₃)₄, Bu₃SnHn-Hex, PhTin at C1 (next to n-Hex)88:1291[Smith & Goodman, 2010]
Mo(CO)₆, Bu₃SnHPh, CO₂EtTin at C2 (next to Ph)>95:585[Kazmaier & Trost, 1994]
Halogenation

The electrophilic addition of halogens (e.g., Br₂, Cl₂) to unsymmetrical 1,3-diynes is expected to proceed via a halonium ion intermediate. However, controlling the regioselectivity is challenging due to the similar reactivity of the two triple bonds. The reaction often yields a mixture of regioisomers, and this area remains less explored, presenting an opportunity for further research.

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the hydroboration and hydrosilylation of an unsymmetrical 1,3-diyne.

General Procedure for Cobalt-Catalyzed Hydroboration of an Unsymmetrical 1,3-Diyne

To a flame-dried Schlenk tube under an argon atmosphere is added Co(acac)₂ (5 mol%) and the appropriate phosphine (B1218219) ligand (e.g., dppf or Xantphos, 5.5 mol%). Anhydrous solvent (e.g., THF, 2 mL) is added, and the mixture is stirred at room temperature for 15 minutes. The unsymmetrical 1,3-diyne (1.0 mmol) is then added, followed by the dropwise addition of pinacolborane (HBpin, 1.2 mmol). The reaction mixture is stirred at the specified temperature (e.g., 25 °C or 50 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired regioisomer of the borylated enyne.

General Procedure for Palladium-Catalyzed Hydrosilylation of an Unsymmetrical 1,3-Diyne

In a glovebox, a vial is charged with Pd(PPh₃)₄ (2 mol%) and the unsymmetrical 1,3-diyne (1.0 mmol). Anhydrous solvent (e.g., toluene, 2 mL) is added, followed by the hydrosilane (e.g., HSiMe₂Cl, 1.1 mmol). The vial is sealed and heated to the desired temperature (e.g., 80 °C). The reaction progress is monitored by ¹H NMR spectroscopy of aliquots. After completion, the reaction mixture is cooled to room temperature and the solvent is removed in vacuo. The residue is then purified by flash chromatography on silica gel to yield the silylated enyne product.

Mechanistic Insights and Logical Relationships

The regioselectivity of these addition reactions is governed by a complex interplay of steric hindrance, electronic effects, and catalyst-substrate interactions. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships that determine the reaction outcomes.

hydroboration_regioselectivity cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_pathways Regioselective Pathways cluster_products Products Diyne Unsymmetrical 1,3-Diyne (R1-C≡C-C≡C-R2) Active_Catalyst Active Co-H or Co-Boryl Species Diyne->Active_Catalyst Reagent Hydroborating Agent (e.g., HBpin) Reagent->Active_Catalyst Catalyst Cobalt Catalyst (e.g., Co(acac)₂) Catalyst->Active_Catalyst Ligand Phosphine Ligand (dppf or Xantphos) Ligand->Active_Catalyst Ligand directs selectivity Pathway_A Addition to C1/C2 Active_Catalyst->Pathway_A Steric/Electronic Factors (R1) Pathway_B Addition to C3/C4 Active_Catalyst->Pathway_B Steric/Electronic Factors (R2) Product_A Regioisomer A (e.g., Boron at C1) Pathway_A->Product_A Product_B Regioisomer B (e.g., Boron at C2) Pathway_B->Product_B

Caption: Regioselectivity in Cobalt-Catalyzed Hydroboration.

The choice of phosphine ligand in cobalt-catalyzed hydroboration plays a crucial role in determining the regiochemical outcome. Ligands like dppf tend to favor the formation of a cobalt-boryl species, leading to boron addition at the less sterically hindered terminal carbon. In contrast, ligands such as Xantphos can promote the formation of a cobalt-hydride species, resulting in boron addition at an internal carbon.

hydrosilylation_mechanism cluster_cycle Catalytic Cycle cluster_substrates Substrates Pd0 Pd(0) Catalyst OxAdd Oxidative Addition of H-SiR₃ Pd0->OxAdd 1 VinylPd Vinyl-Pd Intermediate OxAdd->VinylPd 2. Regioselective Insertion ReductElim Reductive Elimination VinylPd->ReductElim 3 ReductElim->Pd0 Catalyst Regeneration Product Silylated Enyne Product ReductElim->Product Diyne Unsymmetrical 1,3-Diyne Diyne->VinylPd Silane Hydrosilane Silane->OxAdd

Caption: Palladium-Catalyzed Hydrosilylation Mechanism.

In palladium-catalyzed hydrosilylation, the regioselectivity is often established during the insertion of the alkyne into the Pd-H or Pd-Si bond of the intermediate formed after oxidative addition. Steric and electronic factors of the diyne substituents guide this insertion, leading to the preferential formation of one regioisomeric vinyl-palladium species, which then undergoes reductive elimination to yield the final product.

Conclusion and Future Outlook

The selective functionalization of unsymmetrical 1,3-diynes is a rapidly evolving field with significant potential for the synthesis of complex organic molecules. While powerful catalytic systems have been developed for highly regioselective hydroboration and hydrosilylation, significant opportunities remain, particularly in the development of predictable and selective methods for hydrostannylation and halogenation. Future research will likely focus on the design of novel catalysts and ligands that can offer greater control over these challenging transformations, further expanding the synthetic utility of this versatile class of substrates. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to harness the synthetic potential of unsymmetrical 1,3-diynes.

A Comparative Guide to the Catalytic Efficiency of Transition Metals in Diyne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diynes, structural motifs prevalent in natural products, pharmaceuticals, and advanced materials, is critically dependent on efficient catalytic methods. Transition metal catalysis has emerged as the most powerful tool for the construction of the diyne functionality. This guide provides a comparative overview of the catalytic efficiency of various transition metals—Copper, Palladium, Nickel, Gold, and Rhodium—in diyne synthesis, supported by experimental data.

Quantitative Comparison of Catalytic Performance

The efficiency of a catalyst in diyne synthesis is influenced by several factors, including the choice of metal, ligands, solvent, temperature, and reaction time. The following table summarizes the performance of different metal catalysts in the homocoupling of a common substrate, phenylacetylene (B144264), to form 1,4-diphenyl-1,3-butadiyne. It is important to note that the reaction conditions are not identical across all studies, which presents a limitation for a direct, controlled comparison. However, this summary of reported efficiencies provides valuable insights into the catalytic prowess of each metal under its optimized conditions.

Metal Catalyst SystemLigand/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Copper
CuCl (5 mol%)n-propylamineSolvent-free600.595[1]
CuI/PP-N3-DMFRT5-6Good to Excellent[2]
Cu(OAc)2PyridinePyridineReflux48-[3]
Palladium
Pd(II) complex (0.5 mol%)AgNO3, Cs2CO3n-BuOH/H2O602495[4]
Pd(OAc)2 (2 mol%)CuI, Dabco---Moderate to Excellent[5]
Cationic Pd(II)/CuITBABWaterRT-Good to Excellent[6]
Nickel
NiCl2·6H2O/CuITMEDA-RT--[7]
Gold
Au/Support-EtOHAmbient-High[8]
Rhodium
Rh-Phebox complex-----[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for diyne synthesis using copper and palladium catalysts.

Copper-Catalyzed Glaser-Hay Homocoupling of Phenylacetylene

Catalyst System: Copper(I) chloride with n-propylamine.[1]

Procedure:

  • To a round-bottom flask, add phenylacetylene (1 mmol), CuCl (0.05 mmol, 5 mol%), and n-propylamine (1 mmol).

  • Stir the reaction mixture at 60 °C under an air atmosphere for 30 minutes.

  • Upon completion, as monitored by thin-layer chromatography, the reaction mixture is purified by column chromatography on silica (B1680970) gel to afford 1,4-diphenyl-1,3-butadiyne.

Palladium-Catalyzed Homocoupling of Phenylacetylene

Catalyst System: Palladium(II) complex with silver nitrate (B79036) and cesium carbonate.[4]

Procedure:

  • In a reaction vessel, combine phenylacetylene (1 mmol), the Pd(II) complex catalyst (0.005 mmol, 0.5 mol%), AgNO3 (0.075 mmol), and Cs2CO3 (1 mmol).

  • Add a solvent mixture of n-butyl alcohol and water (1:2, 3 mL).

  • Heat the reaction mixture to 60 °C and stir under aerobic conditions for 24 hours.

  • After cooling to room temperature, the product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is then purified by column chromatography to yield 1,4-diphenyl-1,3-butadiyne.

Visualizing the Catalytic Pathways

Understanding the underlying mechanisms of these catalytic reactions is essential for optimizing reaction conditions and developing new synthetic methodologies. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for diyne synthesis mediated by different transition metals.

Copper_Catalyzed_Glaser_Hay_Coupling cluster_cycle Catalytic Cycle Cu(I) Cu(I) Alkynyl-Cu(I) Alkynyl-Cu(I) Cu(I)->Alkynyl-Cu(I) R-C≡C-H Alkynyl-Cu(II) Alkynyl-Cu(II) Alkynyl-Cu(I)->Alkynyl-Cu(II) Oxidation Di-alkynyl-Cu(II) Di-alkynyl-Cu(II) Alkynyl-Cu(II)->Di-alkynyl-Cu(II) Alkynyl-Cu(I) Di-alkynyl-Cu(II)->Cu(I) Reductive Elimination Product Product Di-alkynyl-Cu(II)->Product Diyne Reactant Reactant Reactant->Cu(I) Terminal Alkyne Palladium_Catalyzed_Homocoupling cluster_cycle Catalytic Cycle Pd(0) Pd(0) Alkynyl-Pd(II)-H Alkynyl-Pd(II)-H Pd(0)->Alkynyl-Pd(II)-H Oxidative Addition (R-C≡C-H) Di-alkynyl-Pd(II) Di-alkynyl-Pd(II) Alkynyl-Pd(II)-H->Di-alkynyl-Pd(II) Transmetalation or Reaction with Alkyne Di-alkynyl-Pd(II)->Pd(0) Reductive Elimination Product Product Di-alkynyl-Pd(II)->Product Diyne Reactant Reactant Reactant->Pd(0) Terminal Alkyne Gold_Catalyzed_Diyne_Activation cluster_cycle Catalytic Cycle Au(I) Au(I) π-Alkyne-Au(I) π-Alkyne-Au(I) Au(I)->π-Alkyne-Au(I) Coordination (Diyne) Vinyl-Au(I) Vinyl-Au(I) π-Alkyne-Au(I)->Vinyl-Au(I) Nucleophilic Attack Vinyl-Au(I)->Au(I) Protodeauration Product Product Vinyl-Au(I)->Product Functionalized Product Reactant Reactant Reactant->Au(I) Diyne Substrate Rhodium_Catalyzed_Alkyne_Coupling cluster_cycle Catalytic Cycle Rh(I) Rh(I) Hydrido-Alkynyl-Rh(III) Hydrido-Alkynyl-Rh(III) Rh(I)->Hydrido-Alkynyl-Rh(III) Oxidative Addition (R-C≡C-H) Vinyl-Alkynyl-Rh(III) Vinyl-Alkynyl-Rh(III) Hydrido-Alkynyl-Rh(III)->Vinyl-Alkynyl-Rh(III) Alkyne Insertion Vinyl-Alkynyl-Rh(III)->Rh(I) Reductive Elimination Product Product Vinyl-Alkynyl-Rh(III)->Product Enyne/Diyne Reactant Reactant Reactant->Rh(I) Terminal Alkyne

References

A Comprehensive Guide to the Thermal Stability of Conjugated Diynes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the thermal characteristics of conjugated diynes, supported by experimental data, reveals key structural factors that influence their stability. This guide provides a comparative overview of variously substituted diynes, offering valuable insights for their application in research and pharmaceutical development.

Conjugated diynes, characterized by two triple bonds separated by a single bond, are a class of organic compounds with significant potential in materials science and medicinal chemistry. Their rigid structure and unique electronic properties make them attractive building blocks for polymers, molecular wires, and complex drug scaffolds. However, the inherent reactivity of the diyne moiety necessitates a thorough understanding of their thermal stability to ensure safe handling, storage, and application. This guide presents a comparative analysis of the thermal stability of various conjugated diynes, highlighting the influence of different substituents on their decomposition temperatures.

Comparative Thermal Stability Data

The thermal stability of conjugated diynes is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, providing information on exothermic decomposition events. The following table summarizes the onset decomposition temperatures for a selection of substituted conjugated diynes, compiled from various studies.

Compound NameSubstituentOnset Decomposition Temperature (°C)Analytical Method
1,4-Bis(trimethylsilyl)buta-1,3-diyneTrimethylsilyl (B98337) (-Si(CH3)3)High thermal stability (qualitative)General Observation[1]
Di-phenyl substituted diacetylenePhenyl (-C6H5)~200-300General Range
Di-(p-tolyl)butadiynep-Tolyl (-C6H4-CH3)>250Inferred
Di-(p-anisyl)butadiynep-Anisyl (-C6H4-OCH3)< Di-(p-tolyl)butadiyneInferred
Di-(p-nitrophenyl)butadiynep-Nitrophenyl (-C6H4-NO2)> Di-(p-tolyl)butadiyneInferred
Di-(thienyl)butadiyneThienyl (-C4H3S)~200-300Inferred

Factors Influencing Thermal Stability

The thermal stability of conjugated diynes is significantly influenced by the nature of the substituents attached to the diyne core. The key factors are:

  • Conjugation: Extended π-conjugation with aromatic or other unsaturated substituents generally increases the thermal stability of the molecule. The delocalization of π-electrons over a larger system helps to stabilize the diyne moiety.

  • Electron-donating vs. Electron-withdrawing Groups: While direct comparative studies on a homologous series of substituted diynes are scarce, trends can be inferred from other classes of energetic materials. Electron-withdrawing groups (EWGs) on aryl substituents are expected to enhance thermal stability by reducing the electron density of the diyne system, making it less prone to decomposition. Conversely, electron-donating groups (EDGs) may decrease thermal stability.

  • Steric Hindrance: Bulky substituents, such as trimethylsilyl groups, can sterically shield the reactive diyne core, thereby increasing its kinetic stability and leading to higher decomposition temperatures. 1,4-Bis(trimethylsilyl)buta-1,3-diyne is noted for its excellent thermal stability compared to the parent buta-1,3-diyne[1].

  • Heteroaromatic Substituents: The incorporation of heteroaromatic rings can also influence thermal stability, although the specific effects depend on the nature and position of the heteroatom.

The logical relationship between these factors and the resulting thermal stability is illustrated in the following diagram:

G cluster_factors Influencing Factors cluster_properties Molecular Properties cluster_stability Outcome Substituent Effects Substituent Effects Electron Density Electron Density Substituent Effects->Electron Density Electronic Nature (EWG/EDG) Steric Hindrance Steric Hindrance Substituent Effects->Steric Hindrance Size/Bulkiness Conjugation Conjugation π-System Delocalization π-System Delocalization Conjugation->π-System Delocalization Thermal Stability Thermal Stability Electron Density->Thermal Stability Modulates Reactivity Steric Hindrance->Thermal Stability Shields Diyne Core π-System Delocalization->Thermal Stability Stabilizes Molecule

Caption: Factors influencing the thermal stability of conjugated diynes.

Experimental Protocols

Accurate determination of the thermal stability of conjugated diynes relies on precise experimental methodologies. Below are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) tailored for the analysis of these organic compounds.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of decomposition and the mass loss profile of a conjugated diyne sample.

Instrumentation: A standard thermogravravimetric analyzer.

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the solid diyne sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum). For air-sensitive samples, the loading of the sample should be performed in an inert atmosphere (e.g., a glovebox).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere and remove any gaseous decomposition products.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: The TGA thermogram will show the percentage of mass loss on the y-axis versus temperature on the x-axis. The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the exothermic decomposition profile and enthalpy of decomposition of a conjugated diyne sample.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the diyne sample into a hermetically sealed aluminum or high-pressure DSC pan. An empty, sealed pan is used as a reference[2]. For potentially energetic materials, using high-pressure crucibles is recommended for safety[3].

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. An exothermic peak indicates the decomposition of the sample. The onset temperature of the exotherm provides information on the thermal stability, and the area under the peak corresponds to the enthalpy of decomposition.

The workflow for thermal analysis of conjugated diynes can be visualized as follows:

G cluster_workflow Thermal Analysis Workflow start Start sample_prep Sample Preparation (1-10 mg) start->sample_prep tga_analysis TGA Analysis sample_prep->tga_analysis dsc_analysis DSC Analysis sample_prep->dsc_analysis data_analysis Data Analysis tga_analysis->data_analysis dsc_analysis->data_analysis comparison Comparative Stability Assessment data_analysis->comparison end End comparison->end

Caption: Experimental workflow for thermal stability analysis.

References

Navigating the Synthesis of 1,3-Decadiyne: A Comparative Guide to Reaction Pathways and Byproduct Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise synthesis of complex molecules is paramount. This guide provides a comparative analysis of reaction pathways for the synthesis of 1,3-decadiyne, with a focus on identifying and confirming the desired pathway through the analysis of reaction byproducts. Detailed experimental protocols and data interpretation are presented to aid in the strategic selection of synthetic routes and analytical methods.

The synthesis of unsymmetrical 1,3-diynes, such as this compound, is a critical step in the construction of various natural products and pharmaceutical intermediates. The two primary copper-catalyzed cross-coupling reactions for this purpose are the Cadiot-Chodkiewicz coupling and the Glaser coupling. While both can yield the desired product, they often generate a range of byproducts that can complicate purification and reduce overall yield. A thorough understanding and analysis of these byproducts are essential to confirm the intended reaction pathway and optimize reaction conditions.

Comparative Analysis of Synthetic Pathways

The two most common methods for synthesizing 1,3-diynes are the Cadiot-Chodkiewicz coupling and the Glaser coupling. Each presents distinct advantages and disadvantages, particularly concerning byproduct formation.

Reaction PathwayDescriptionKey ReagentsPrimary Byproduct
Cadiot-Chodkiewicz Coupling Cross-coupling of a terminal alkyne with a 1-haloalkyne.[1][2]Copper(I) salt (e.g., CuBr), amine base.Homocoupling product of the terminal alkyne (Glaser coupling byproduct).
Glaser Coupling Oxidative homocoupling of a terminal alkyne.[3][4][5]Copper salt (e.g., CuCl), oxidant (e.g., O2), amine base.Symmetrical diyne.
Alternative: Sonogashira Coupling followed by Elimination Coupling of a terminal alkyne with a vinylidene halide, followed by elimination to form the diyne.[6]Palladium catalyst, copper cocatalyst, base.Allenyne and other isomeric byproducts.[6]

The Cadiot-Chodkiewicz coupling is generally preferred for the synthesis of unsymmetrical diynes like this compound due to its higher selectivity compared to a direct co-coupling of two different terminal alkynes under Glaser conditions, which would result in a statistical mixture of products.[1] However, the primary challenge in Cadiot-Chodkiewicz coupling is the unavoidable homocoupling of the terminal alkyne reactant, which proceeds via a competing Glaser coupling pathway.

For the synthesis of this compound, a plausible Cadiot-Chodkiewicz approach would involve the coupling of 1-hexyne (B1330390) with a 1-halo-1-butyne. In this scenario, the major byproduct would be 5,7-dodecadiyne, the homocoupled product of 1-hexyne.

Byproduct Analysis to Confirm Reaction Pathway

The identification and quantification of byproducts are crucial for confirming the dominant reaction pathway and for optimizing the reaction to favor the desired product. The primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Hypothetical Byproduct Profile for this compound Synthesis via Cadiot-Chodkiewicz Coupling
CompoundStructureExpected GC Retention TimeKey Mass Spec Fragments (m/z)Key ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound (Product) CH₃(CH₂)₅C≡C-C≡CHIntermediate134 (M+), 119, 105, 91, 79~2.0 (t), ~1.4-1.6 (m), ~0.9 (t)~80, ~68 (alkynyl C), ~31, ~28, ~22, ~14 (alkyl C)
5,7-Dodecadiyne (Byproduct) CH₃(CH₂)₃C≡C-C≡C(CH₂)₃CH₃Higher162 (M+), 147, 133, 119, 105, 91~2.2 (t), ~1.4-1.6 (m), ~0.9 (t)~77, ~65 (alkynyl C), ~31, ~22, ~19, ~14 (alkyl C)
1-Hexyne (Unreacted) CH₃(CH₂)₃C≡CHLower82 (M+), 67, 53, 41~1.9 (t), ~2.2 (tt), ~1.4-1.5 (m), ~0.9 (t)~84, ~68 (alkynyl C), ~31, ~22, ~19, ~13 (alkyl C)
1-Bromo-1-butyne (Unreacted) CH₃CH₂C≡CBrLower132/134 (M+), 103/105, 53~2.3 (q), ~1.2 (t)~72, ~38 (alkynyl C), ~14, ~12 (alkyl C)

Experimental Protocols

Synthesis of this compound via a Modified Negishi Protocol

This protocol is adapted from a reported synthesis of this compound.[6]

Materials:

  • 1-Octyne (B150090)

  • Vinylidene chloride

  • Palladium tetrakis(triphenylphosphine)

  • Copper(I) iodide

  • Diisopropylamine

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Pentanes

  • Saturated ammonium (B1175870) chloride solution

  • 10% Hydrochloric acid solution

  • Saturated sodium chloride solution

  • Magnesium sulfate

  • Silica (B1680970) gel

Procedure:

  • Sonogashira Coupling: To a solution of 1-octyne and vinylidene chloride in diisopropylamine, add palladium tetrakis(triphenylphosphine) and copper(I) iodide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification of Chloroenyne: Filter the reaction mixture through a pad of silica gel and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using hexanes as the eluent to obtain the intermediate (E)-1-chloro-1-decen-3-yne.

  • Elimination to this compound: Prepare a solution of LDA in anhydrous THF at -78 °C. Slowly add a pre-cooled solution of the chloroenyne in THF to the LDA solution, maintaining the temperature below -70 °C.

  • Quenching and Extraction: After a short stirring period at -78 °C, pour the reaction mixture into a half-saturated ammonium chloride solution. Extract the aqueous layer with pentanes. Wash the combined organic layers with 10% HCl and saturated NaCl solution.

  • Final Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the crude this compound by column chromatography on silica gel using pentanes as the eluent.

Byproduct Analysis by GC-MS

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS).

Method:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: m/z 40-400.

  • Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. Compare the obtained mass spectra with a library database (e.g., NIST) and with the expected fragmentation patterns of the product and potential byproducts.

Byproduct Analysis by NMR Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated chloroform (B151607) (CDCl₃) as the solvent.

Method:

  • Sample Preparation: Dissolve a sample of the crude reaction mixture or a purified fraction in CDCl₃.

  • ¹H NMR: Acquire a standard proton NMR spectrum. Analyze the chemical shifts, integration, and coupling patterns to identify the signals corresponding to the product and byproducts.

  • ¹³C NMR and DEPT: Acquire a proton-decoupled ¹³C NMR spectrum and DEPT-135/90 spectra to identify the different types of carbon atoms (CH₃, CH₂, CH, and quaternary C). This is particularly useful for confirming the structure of the diyne backbone and the alkyl chains.[7]

Visualization of Reaction Pathways and Analytical Workflow

Analytical_Workflow Crude Reaction Mixture Crude Reaction Mixture Sample Preparation Sample Preparation Crude Reaction Mixture->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation NMR Analysis->Data Interpretation Byproduct Identification Byproduct Identification Data Interpretation->Byproduct Identification Pathway Confirmation Pathway Confirmation Byproduct Identification->Pathway Confirmation

Caption: Workflow for byproduct analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Decadiyne: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Hazardous Waste Management

The overarching mandate for chemical waste is clear: never dispose of hazardous materials down the drain, in regular trash, or through evaporation.[1][2] All chemical waste, including 1,3-decadiyne, must be collected, properly labeled, and disposed of through a licensed hazardous waste management company. Key principles include:

  • Segregation: Never mix incompatible wastes to prevent dangerous reactions.[1]

  • Containment: Use sturdy, chemically resistant containers that can be securely sealed.[1] Always keep waste containers closed except when adding waste.[1]

  • Labeling: All waste containers must be clearly labeled with their contents, including the full chemical name and approximate concentrations.[1]

  • Secondary Containment: Liquid hazardous waste should be stored in secondary containment to prevent spills.[1]

  • Professional Disposal: All hazardous waste must be disposed of through an approved waste disposal plant or a licensed contractor.[3][4][5]

Chemical and Physical Properties of this compound

Understanding the properties of this compound is fundamental to its safe handling and disposal. Although comprehensive safety and disposal data are limited, the following information is available:

PropertyValue
Molecular Formula C₁₀H₁₄
Molecular Weight 134.22 g/mol
Physical State Not specified
Solubility Not specified

Source: PubChem CID 560912[6]

Given its structure as a conjugated diyne, it should be treated as a potentially flammable and reactive compound.

Step-by-Step Disposal Protocol for this compound

The following procedure is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department and the specific requirements of your licensed waste disposal vendor before proceeding.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Collect all this compound waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, contaminated labware), in a dedicated and compatible waste container.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Container Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • An accurate estimation of the concentration and volume.

      • The date the waste was first added to the container.

      • Any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from heat, sparks, and open flames.[7][8]

    • Utilize secondary containment to mitigate potential spills.[1]

  • Arrange for Pickup:

    • Once the container is full or has reached the designated storage time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.

Experimental Workflow for Hazardous Chemical Disposal

The following diagram illustrates the logical steps and decision-making process for the proper disposal of a hazardous chemical like this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Compatible Container ppe->collect label Label Container with 'Hazardous Waste' and Contents collect->label storage Store in Designated Satellite Accumulation Area label->storage check_full Is Container Full or Storage Time Limit Reached? storage->check_full pickup Arrange for Waste Pickup by EHS or Licensed Vendor check_full->pickup Yes continue_storage Continue Secure Storage check_full->continue_storage No end End: Proper Disposal pickup->end continue_storage->storage

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.